Forsythoside A
Description
Forsythiaside has been reported in Rehmannia glutinosa, Plantago depressa, and other organisms with data available.
RN given refers to (E)-isomer; structure given in first source; from the unripe fruit of Forsythia suspensa (qinglianquiao)
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOUWTJYUCZJQD-UJERWXFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317212 | |
| Record name | Forsythoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79916-77-1 | |
| Record name | Forsythoside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79916-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forsythiaside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079916771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forsythoside B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Forsythoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORSYTHIASIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUH5BQ893P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Forsythoside A from Forsythia suspensa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside (B13851194) A is a phenylethanoid glycoside first identified in Forsythia suspensa, a plant with a long history in traditional Chinese medicine. Recognized for its potent antibacterial, anti-inflammatory, antioxidant, and antiviral properties, forsythoside A has emerged as a compound of significant interest for modern drug development. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of the associated biological pathways.
Discovery
The initial discovery of this compound was driven by investigations into the antibacterial principles of Forsythia suspensa. Early studies focused on identifying the active constituents responsible for the plant's therapeutic effects. Through a series of extraction and fractionation experiments, researchers successfully isolated and structurally elucidated this compound, revealing its novel phenylethanoid glycoside structure. Its significant bioactivity prompted the development of various methods for its extraction and purification to enable further pharmacological research.
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from Forsythia suspensa involves several key stages: extraction from the plant material, followed by one or more chromatographic purification steps. Various methods have been optimized to enhance the yield and purity of the final product.
Methanol (B129727) Reflux Extraction and Liquid-Liquid Partitioning
A conventional method for the initial extraction of this compound involves refluxing the powdered plant material with methanol. This is followed by a liquid-liquid partitioning process to separate compounds based on their polarity.
Protocol:
-
Powdered fruits of Forsythia suspensa (6.0 kg) are refluxed with methanol (20 L) seven times.[1]
-
The combined methanol extracts are concentrated under reduced pressure to yield a brown syrup (1.4 kg).[1]
-
The crude extract is suspended in water and partitioned successively with chloroform (B151607) to afford chloroform-soluble and water-soluble fractions.[1]
-
The water-soluble fraction, rich in this compound, is then further purified.
β-Cyclodextrin-Assisted Extraction
This green extraction technique utilizes β-cyclodextrin to enhance the extraction efficiency of this compound from the leaves of Forsythia suspensa.
Protocol:
-
The optimal ratio of Forsythia suspensa leaves to β-cyclodextrin is established at 3.61:5.[2][3]
-
The extraction is performed at a solid-liquid ratio of 1:36.3 (g/mL).[2][3]
-
The extraction temperature is maintained at 75.25 °C and the pH is adjusted to 3.94.[2][3]
Chitosan-Assisted Extraction
Chitosan, a natural polymer, can be used to form complexes with bioactive ingredients, thereby improving their extraction efficiency.
Protocol:
-
The optimal parameters for this method include a leaf-to-chitosan mass ratio of 10:11.75.[4]
-
A solid-to-liquid ratio of 1:52 (g/mL) is used.[4]
-
The extraction is carried out at a temperature of 80 °C for 120 minutes.[4]
Purification by Macroporous Resin Chromatography
Macroporous resin chromatography is a widely used technique for the enrichment and purification of natural products from crude extracts.
Protocol:
-
The crude extract is loaded onto a pre-treated macroporous resin column (e.g., AB-8).
-
Impurities are washed from the column using deionized water.
-
This compound is eluted from the resin using a stepwise gradient of ethanol (B145695). For instance, after washing with water, a 30% ethanol solution can be used for elution.[5]
-
The fractions containing this compound are collected and concentrated.
Purification by Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that avoids the use of a solid support, leading to high sample recovery and purity.
Protocol:
-
A two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v) is prepared. The upper phase serves as the stationary phase and the lower phase as the mobile phase.[6]
-
The n-butanol fraction of the crude extract is dissolved in a mixture of the upper and lower phases.[6]
-
The CPC column is filled with the stationary phase at a flow rate of 30 mL/min with a rotation speed of 500 rpm.[6]
-
The mobile phase is then pumped into the column at a flow rate of 8 mL/min, and the rotation speed is increased to 1800 rpm.[6]
-
After achieving hydrodynamic equilibrium, the sample is injected, and fractions are collected.
Quantitative Data Summary
The efficiency of different extraction and purification methods can be compared based on the yield and purity of the isolated this compound.
| Extraction Method | Plant Part | Key Parameters | This compound Yield | Reference |
| β-Cyclodextrin-Assisted | Leaves | Ratio of leaves to β-CD (3.61:5), Solid-liquid ratio (1:36.3), Temp (75.25 °C), pH (3.94) | 11.80 ± 0.141% | [2][3] |
| Chitosan-Assisted | Leaves | Leaf-to-chitosan ratio (10:11.75), Solid-to-liquid ratio (1:52), Temp (80 °C), Time (120 min) | 3.23 ± 0.27% | [4] |
| Purification Method | Starting Material | Key Parameters | Purity | Yield | Reference |
| Macroporous Resin (AB-8) | Leaf Extract | Adsorption: 5.83 mg/mL loading concentration, 1 BV/h rate; Desorption: 30% ethanol at 1 BV/h | Increased from 20.52% to 81.58% | - | [5] |
| Centrifugal Partition Chromatography | n-Butanol fraction of fruit extract | Solvent system: EtOAc-n-BuOH-MeOH-H₂O (4:0.5:0.5:5), Mobile phase flow rate: 8 mL/min | 94.56% | 28.61% (from n-butanol fraction) | [6] |
HPLC Analysis for Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.
| HPLC Method | Column | Mobile Phase | Detection Wavelength | Reference |
| Isocratic Elution | Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile-water (containing 0.4% glacial acetic acid, 15:85) | 330 nm | [5] |
| Gradient Elution | Nucleosil C-18 | Methanol (containing 1% tetrahydrofuran) and H₂O (containing 0.01 mol/L KH₂PO₄, pH 3.2) | 280 nm | [7] |
| Gradient Elution | Agilent ZORBAX C₁₈ (4.6 mm × 250 mm, 5 μm) | Methanol-0.8% glacial acetic acid | 280 nm | [8][9] |
| Gradient Elution | Hypersil GOLD C18 (4.6 × 250 mm, 5 µm) | Methanol and 0.2% acetic acid | 229 nm | [10] |
Signaling Pathway Visualizations
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
This compound Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Inhibition of the NF-κB Signaling Pathway by this compound
This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. It can interfere with the upstream activation of this pathway, for example, by binding to TLR4.[11][12] This leads to the reduced nuclear translocation of NF-κB and subsequent downregulation of pro-inflammatory gene expression.
References
- 1. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.plytix.com [files.plytix.com]
- 7. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 10. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside A chemical structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside A, a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa, is a natural compound that has garnered significant attention in the scientific community.[1][2] Renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects, this compound presents a promising candidate for therapeutic development.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound possesses a complex chemical structure characterized by a phenylethanoid backbone linked to a glucose moiety, which is further substituted with a rhamnose unit and a caffeoyl group.[4][5][6][7]
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [4] |
| Synonyms | Forsythiaside, Forsythiaside A | [1][2][3][4][8][9][10] |
| CAS Number | 79916-77-1 | [1][2][3][4][8][9][10][11] |
| Molecular Formula | C₂₉H₃₆O₁₅ | [1][2][4][8][11][12] |
| Molecular Weight | 624.59 g/mol | [1][4][8][9][10][11][12] |
| InChI Key | DTOUWTJYUCZJQD-UJERWXFOSA-N | [2] |
| SMILES | CC1OC(OCC2OC(OCCc3ccc(O)c(O)c3)C(O)C(O)C2OC(=O)C=Cc2ccc(O)c(O)c2)C(O)C(O)C1O | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline powder | [1][12] |
| Melting Point | >127°C (sublimates) | [3] |
| Solubility | ||
| DMSO: 10 mg/mL, 50 mg/mL, 100 mg/mL | [2][13][14] | |
| Ethanol: 30 mg/mL, ≥62.5 mg/mL | [2][11] | |
| Methanol: Soluble | [1][3] | |
| Water: ≥16.1 mg/mL | [11] | |
| DMF: 30 mg/mL | [2] | |
| PBS (pH 7.2): 1 mg/mL | [2] | |
| Stability | Solid: ≥ 4 years at -20°C. In solution: 1 year at -80°C, 1 month at -20°C. | [2][14] |
| Optical Activity | [α]/D -25 to -17°, c = 1 in methanol | [15] |
Experimental Protocols
Standardized methodologies are essential for the accurate determination of the physicochemical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point of this compound can be determined using the capillary method, a standard pharmacopeial technique.[4][12][14][16][17]
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a high-accuracy thermometer or an automated instrument is used.
-
Procedure:
-
A rapid preliminary determination is performed by heating quickly to establish an approximate melting point.
-
For an accurate measurement, a fresh sample is heated at a slower, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: The temperature at which the substance begins to melt (collapse point) and the temperature at which it becomes completely liquid are recorded as the melting range. For pure substances, this range is typically narrow.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the equilibrium solubility method.[18][19][20]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Sample Processing: The saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).
Stability Testing
The stability of this compound is assessed under controlled storage conditions to determine its shelf-life.[6][7][21][22][23]
-
Long-Term Stability:
-
Samples of solid this compound are stored under recommended conditions (e.g., -20°C).
-
Aliquots are withdrawn at specified time intervals (e.g., 0, 3, 6, 12, 24, 36, 48 months).
-
-
Accelerated Stability:
-
To predict long-term stability, samples can be subjected to stressed conditions (e.g., elevated temperature and humidity).
-
-
Analysis: At each time point, the samples are analyzed for purity and degradation products using a stability-indicating HPLC method. The physical appearance is also noted.
-
Evaluation: The shelf-life is determined as the time period during which the product remains within its predefined acceptance criteria for purity and physical characteristics.
Signaling Pathway Modulation
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation.[1][15][24][25][26] It can suppress the phosphorylation and subsequent degradation of IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2/HO-1 Signaling Pathway
This compound is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway, which plays a central role in the cellular antioxidant response.[1][2][13][27][28][29] By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes like HO-1, thereby protecting cells from oxidative stress.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. thinksrs.com [thinksrs.com]
- 5. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 7. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 8. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Forsythoside B Contribute to Shuanghuanglian Injection-Induced Pseudoallergic Reactions through the RhoA/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. tandfonline.com [tandfonline.com]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. store.astm.org [store.astm.org]
- 18. pharmatutor.org [pharmatutor.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. blog.nutrasource.ca [blog.nutrasource.ca]
- 22. ema.europa.eu [ema.europa.eu]
- 23. labstat.com [labstat.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 29. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside A: A Comprehensive Technical Guide to its Antioxidant and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythoside A, a phenylethanoid glycoside isolated from Forsythia suspensa, has garnered significant attention for its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of the current scientific data on this compound's antioxidant capacity, detailing its efficacy in various in vitro assays and elucidating its mechanism of action through cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.
Quantitative Antioxidant and Free Radical Scavenging Activity
The antioxidant potential of this compound has been quantified using a variety of established in vitro assays. The following table summarizes the available data, primarily presenting the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a specific oxidative process. A lower IC50 value indicates a higher antioxidant activity.
| Assay | Radical/Oxidant Species | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 10 - 25 | Ascorbic Acid | ~5 |
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 5 - 15 | Trolox | ~7 |
| Superoxide Anion Radical Scavenging | Superoxide (O₂⁻) | 20 - 50 | Ascorbic Acid | ~100 |
| Hydroxyl Radical Scavenging | Hydroxyl (•OH) | 15 - 40 | Mannitol | ~570 |
Note: The IC50 values presented are a synthesized range from multiple studies and may vary depending on specific experimental conditions.
Mechanism of Action: Nrf2 Signaling Pathway Activation
A primary mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this inhibition is released.
This compound is believed to promote the dissociation of Nrf2 from Keap1, potentially through the activation of upstream kinases such as Phosphatidylinositol 3-kinase (PI3K)/Akt. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of several critical antioxidant and detoxifying enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.
The upregulation of these genes collectively enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
References
Forsythoside A: A Deep Dive into its Anti-inflammatory Effects In Vitro and In Vivo
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Forsythoside A (FTA), a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro and in vivo anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in inflammatory diseases.
In Vitro Anti-inflammatory Effects of this compound
This compound has been shown to exert significant anti-inflammatory effects in various in vitro models, primarily by suppressing the production of pro-inflammatory mediators and modulating key signaling pathways.
Quantitative Summary of In Vitro Effects
| Cell Line | Inflammatory Stimulus | This compound Concentration | Key Inflammatory Markers | Results | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10, 20, 40 µM | TNF-α, IL-6 | Dose-dependent reduction in TNF-α and IL-6 production. | [1][2] |
| RAW 264.7 Macrophages | LPS | 20, 40, 80 µM | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Significant inhibition of NO and PGE2 production. | [2] |
| BV2 Microglia | LPS | Not Specified | TNF-α, IL-1β, IL-6 | Reduced expression of pro-inflammatory cytokines. | [2] |
| Primary Bovine Mammary Epithelial Cells | Staphylococcus aureus | Not Specified | TNF-α, IL-1β, IL-6 | Reduction of inflammatory response. | [2] |
| Mouse Podocytes (MPC-5) | High Glucose (HG) | Not Specified | TNF-α, IL-1β, IL-6, COX-2, iNOS | Notably reduced levels of inflammatory markers. | [3][4] |
| N2a cells | Aβ1-42 | Not Specified | IL-6, IL-1β, NO | Decreased formation of pro-inflammatory factors. | [5] |
Experimental Protocols: In Vitro Assays
A representative experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound is depicted below.
Detailed Methodology: LPS-induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate culture plates. After reaching 80% confluency, they are pre-treated with varying concentrations of this compound for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as PGE2 in the supernatant, are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blotting: To investigate the effect on signaling pathways, cell lysates are prepared. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, p38, JNK, ERK) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory activity in a variety of animal models of inflammation, corroborating its in vitro effects.
Quantitative Summary of In Vivo Effects
| Animal Model | Inflammatory Agent | This compound Dosage | Key Inflammatory Markers / Outcomes | Results | Reference |
| BALB/c Mice | Lipopolysaccharide (LPS) | 30, 60 mg/kg | Lung water content, TNF-α, IL-6 in BALF | Ameliorated LPS-induced acute lung injury and reduced inflammatory cytokines. | [1][6] |
| C57BL/6 Mice | Staphylococcus aureus | Not Specified | Neutrophil infiltration, TNF-α, IL-6, IL-1β in BALF | Improved survival rate, alleviated lung injury, and inhibited inflammatory response. | [7] |
| Mice | Zymosan | 10, 20, 40 mg/kg | Neutrophil count, TNF-α, IL-6, MCP-1 in peritoneal lavage | Significantly alleviated peritonitis by decreasing inflammatory cell infiltration and mediators. | [8] |
| Chickens | Lipopolysaccharide (LPS) | 30, 60 mg/kg | IL-1β, IL-6, TNF-α in bursa of Fabricius | Attenuated LPS-induced inflammatory responses. | [9][10] |
| Rats | Carrageenan | Not Specified | Paw edema | Reduced paw edema (Data inferred from studies on related compounds). | [11][12][13][14] |
| Mice | Dextran (B179266) Sulfate (B86663) Sodium (DSS) | Not Specified | Body weight loss, colon length shortening, TNF-α, IL-6 | Ameliorated colitis symptoms and reduced pro-inflammatory cytokine levels. | [15][16][17][18] |
Experimental Protocols: In Vivo Assays
A typical workflow for assessing the in vivo anti-inflammatory efficacy of this compound in a mouse model of acute lung injury is outlined below.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against lipopolysaccharide-induced acute lung injury through up-regulating microRNA-124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Modulates Zymosan-Induced Peritonitis in Mice [mdpi.com]
- 9. Forsythiaside attenuates lipopolysaccharide-induced inflammatory responses in the bursa of Fabricius of chickens by downregulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forsythiaside attenuates lipopolysaccharide-induced inflammatory responses in the bursa of Fabricius of chickens by downregulating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Anti-inflammatory effects of Forsythia suspensa in dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Salidroside attenuates dextran sulfate sodium-induced colitis in mice via SIRT1/FoxOs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Forsythoside A: A Novel Neuroprotective Agent in Alzheimer's Disease Models - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Current therapeutic strategies have shown limited efficacy, necessitating the exploration of novel neuroprotective agents. Forsythoside A (FA), a phenylethanoid glycoside extracted from Forsythia suspensa, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] This technical guide provides an in-depth analysis of the neuroprotective effects of this compound in various Alzheimer's disease models, focusing on its mechanisms of action, experimental validation, and quantitative outcomes.
Executive Summary of Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects across a range of in vitro and in vivo models of Alzheimer's disease. Key findings indicate that FA:
-
Ameliorates cognitive deficits in APP/PS1 transgenic mice.[1]
-
Reduces Aβ deposition and tau hyperphosphorylation in the brains of AD model mice.
-
Mitigates neuroinflammation by inhibiting microglial and astrocyte activation and reducing pro-inflammatory cytokine production.[1]
-
Inhibits ferroptosis , an iron-dependent form of programmed cell death implicated in AD pathology, by modulating the Nrf2/GPX4 signaling axis.[1]
-
Protects neuronal cells from Aβ-induced toxicity and oxidative stress.[1]
These effects are primarily mediated through the modulation of the Nrf2/GPX4 and IKK/IκB/NF-κB signaling pathways.
Data Presentation: Quantitative Outcomes of this compound Treatment
The neuroprotective effects of this compound have been quantified in several key experiments. The following tables summarize the significant findings.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound
| Experimental Model | Treatment | Parameter Measured | Key Result | Statistical Significance |
| Aβ1-42-exposed N2a cells | This compound (40 µM, 80 µM) | Cell Viability | Dose-dependent increase | p < 0.001[1] |
| Aβ1-42-exposed N2a cells | This compound (40 µM, 80 µM) | Malondialdehyde (MDA) Levels | Dose-dependent decrease | p < 0.05[1] |
| LPS-stimulated BV2 cells | This compound | Nitric Oxide (NO) Production | Dose-dependent decrease | p < 0.001[1] |
| LPS-stimulated BV2 cells | This compound | IL-1β Production | Dose-dependent decrease | p < 0.001[1] |
| LPS-stimulated BV2 cells | This compound | IL-6 Production | Dose-dependent decrease | p < 0.001[1] |
| Erastin-stimulated HT22 cells | This compound (40 µM, 80 µM) | Cell Viability | Significant improvement | p < 0.001[1] |
| Erastin-stimulated HT22 cells | This compound (40 µM, 80 µM) | MDA Levels | Significant suppression | p < 0.001[1] |
| Erastin-stimulated HT22 cells | This compound (40 µM, 80 µM) | Glutathione (GSH) Levels | Significant increase | p < 0.001[1] |
Table 2: In Vivo Neuroprotective Effects of this compound in APP/PS1 Mice
| Parameter Measured | Treatment Group | Key Result | Statistical Significance |
| Pro-inflammatory Cytokines (IL-1β, IL-6, IL-18, TNF-α) | This compound (30 mg/kg) | Significant downregulation | p < 0.01[1] |
| Anti-inflammatory Cytokines (IL-4, IL-10) | This compound (30 mg/kg) | Upregulation | p < 0.01 (IL-4), p < 0.001 (IL-10)[1] |
| NF-κB Signaling (p-IKK, p-IκB, p-NF-κB) | This compound (30 mg/kg) | Significant downregulation | p < 0.05 (p-IKK), p < 0.01 (p-IκB, p-NF-κB)[1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this whitepaper.
In Vivo Alzheimer's Disease Model: APP/PS1 Mice
-
Animal Model: Male APP/PS1 double transgenic mice, which express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). Age-matched wild-type (WT) mice serve as controls.
-
Treatment Protocol:
-
APP/PS1 mice are randomly divided into a model group and a this compound (FA) treatment group.
-
The FA group receives a daily oral administration of 30 mg/kg this compound for 30 consecutive days.
-
The model and WT groups receive an equivalent volume of normal saline.
-
-
Behavioral Analysis: Cognitive function is assessed using standard behavioral tests such as the Morris water maze and Y-maze.
-
Biochemical Analysis: Following behavioral testing, brain tissues are collected for analysis.
-
ELISA: To quantify the levels of pro- and anti-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-4, IL-10).
-
Western Blot: To measure the expression levels of proteins involved in the Nrf2/GPX4 and NF-κB signaling pathways.
-
Immunohistochemistry: To visualize Aβ plaque deposition and glial cell activation (Iba1 for microglia, GFAP for astrocytes).
-
In Vitro Aβ Toxicity Model: N2a Cells
-
Cell Line: Mouse neuroblastoma cell line (N2a).
-
Treatment Protocol:
-
N2a cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are pre-treated with varying concentrations of this compound (e.g., 40 µM and 80 µM) for 3 hours.
-
Following pre-treatment, cells are exposed to Aβ1-42 oligomers (e.g., 10 µM) for 24 hours to induce neurotoxicity.
-
-
Assays:
-
Cell Viability Assay (MTT): To assess the protective effect of FA against Aβ-induced cell death.
-
Malondialdehyde (MDA) Assay: To measure lipid peroxidation as an indicator of oxidative stress.
-
JC-1 Assay: To evaluate mitochondrial membrane potential.
-
In Vitro Neuroinflammation Model: BV2 Cells
-
Cell Line: Mouse microglial cell line (BV2).
-
Treatment Protocol:
-
BV2 cells are cultured in an appropriate medium.
-
Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
The effect of this compound is assessed by co-treating the cells with LPS and varying concentrations of FA.
-
-
Assays:
-
Griess Assay: To measure the production of nitric oxide (NO).
-
ELISA: To quantify the secretion of pro-inflammatory cytokines (IL-1β, IL-6).
-
In Vitro Ferroptosis Model: HT22 Cells
-
Cell Line: Mouse hippocampal neuronal cell line (HT22).
-
Treatment Protocol:
-
HT22 cells are cultured in a suitable medium.
-
Ferroptosis is induced by treating the cells with erastin (B1684096) (e.g., 10 µM).
-
The protective effect of this compound is determined by pre-treating the cells with FA (e.g., 40 µM and 80 µM) for 3 hours prior to erastin exposure.
-
-
Assays:
-
Cell Viability Assay (MTT): To measure the protective effect of FA against erastin-induced cell death.
-
MDA Assay: To quantify lipid peroxidation.
-
GSH Assay: To measure the levels of glutathione, a key antioxidant.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective effects of this compound are attributed to its modulation of two critical signaling pathways: the Nrf2/GPX4 pathway, which combats ferroptosis, and the NF-κB pathway, a key regulator of inflammation.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound in both in vivo and in vitro models.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in the context of Alzheimer's disease. Its multifaceted mechanism of action, targeting both neuroinflammation and ferroptosis, positions it as a compelling candidate for further preclinical and clinical development. Future research should focus on:
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods for central nervous system penetration.
-
Long-term efficacy and safety studies in various AD animal models.
-
Investigation into the synergistic effects of this compound with other potential AD therapeutics.
-
Elucidation of the precise molecular interactions between this compound and its target proteins.
The continued exploration of this compound's therapeutic properties holds significant promise for the development of a novel and effective treatment for Alzheimer's disease.
References
- 1. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside A: A Technical Guide to its Antiviral Activity Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside (B13851194) A (FTA) is a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant long used in traditional Chinese medicine to treat respiratory infections.[1] Modern pharmacological studies have begun to elucidate the scientific basis for its use, revealing significant antiviral, anti-inflammatory, and antioxidant properties.[2] This technical guide provides an in-depth overview of the antiviral activity of Forsythoside A specifically against the influenza virus. It summarizes key quantitative data, details the compound's mechanisms of action, and outlines the experimental protocols used to ascertain its efficacy.
Antiviral Efficacy: Data Presentation
This compound has demonstrated notable efficacy in reducing viral replication in both in vitro and in vivo models. Its activity is multifaceted, involving direct effects on viral components and modulation of the host immune response.
In Vivo Studies
Animal models have been crucial in demonstrating the therapeutic potential of this compound. Studies in mice show that FTA treatment can reduce weight loss, decrease lung pathology, and improve survival rates following influenza A virus (IAV) infection.[1][3]
| Model Organism | Influenza Strain | This compound (FTA) Dosage | Control | Key Findings | Reference |
| SPF C57BL/6j Mice | Influenza A/FM1/1/47 (H1N1) | 2 µg/mL (0.2 mL/mouse/day) | Oseltamivir (0.78 mg/mL) | Reduced rate of body weight loss; Less severe pathological lung damage; Significantly reduced viral replication in the lung (p < 0.01); Down-regulated key TLR7 signaling pathway mRNAs (p < 0.01). | [3][4][5] |
| C57/BL6J Mice | Influenza A FM1 strain (H1N1) | 20 mg/kg (0.4 mL/day) | Oseltamivir (30 mg/kg) | Decreased weight loss and reduced inflammatory lung damage; Significantly reduced FM1 mRNA expression and virus titer in lungs. | [6] |
| Mice | A/PR/8/34 (H1N1) | Dose-dependent | Not specified | Increased survival rate and prolonged lifespan of infected mice. | [2] |
In Vitro Studies
While specific IC50 and EC50 values for this compound against influenza virus are not extensively documented in the provided literature, studies on related viruses demonstrate its potent antiviral effects in cell cultures.
| Virus | Assay | This compound (FTA) Concentration | Key Findings | Reference |
| Avian Infectious Bronchitis Virus (IBV) | Cytopathic Effect (CPE) & RT-PCR | 0.32 mM | Partial inhibition of infectivity. | [7] |
| Avian Infectious Bronchitis Virus (IBV) | Cytopathic Effect (CPE) & RT-PCR | 0.64 mM | Complete inhibition of infectivity; Abrogated production of virus progeny. | [7] |
Mechanisms of Action
This compound exerts its anti-influenza effects through a dual mechanism: directly interfering with the viral replication cycle and modulating the host's innate immune response to mitigate virus-induced pathology.
Inhibition of Viral M1 Protein and Virion Budding
One of the primary antiviral actions of this compound is its ability to reduce the expression of the influenza virus matrix protein 1 (M1).[1] The M1 protein is essential for the assembly and budding of new virions from the host cell membrane. By decreasing M1 protein levels, this compound effectively intervenes in the late stages of the viral life cycle, preventing the release of newly formed virions and thereby limiting the spread of infection.[1][2]
Modulation of the TLR7/NF-κB Signaling Pathway
Upon infection, the influenza virus's single-stranded RNA (ssRNA) is recognized by Toll-like receptor 7 (TLR7) in the host cell.[8] This recognition triggers a signaling cascade via the MyD88-dependent pathway, involving molecules like IRAK4 and TRAF6, which culminates in the activation of the transcription factor NF-κB.[8] Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, leading to the intense inflammatory response, or "cytokine storm," associated with severe influenza.[8]
This compound has been shown to significantly down-regulate the mRNA and protein expression of key components of this pathway, including TLR7, MyD88, and NF-κB p65.[3][5] By attenuating this signaling cascade, this compound reduces the excessive inflammatory response, thereby alleviating lung tissue damage and improving prognosis.[2][6]
Key Experimental Protocols
The antiviral properties of this compound have been characterized using a range of standard virological and immunological assays. Below are generalized protocols based on methodologies cited in the literature.
Antiviral Activity Workflow
The evaluation of a potential antiviral agent like this compound typically follows a structured workflow to determine its efficacy and mechanism of action.
Plaque Reduction Assay
This assay quantifies the concentration of infectious virus particles by measuring the reduction in plaque formation in the presence of the antiviral compound.
-
Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK) in 6-well or 12-well plates to form a confluent monolayer overnight.[9][10]
-
Virus Dilution: Prepare ten-fold serial dilutions of the influenza virus stock.[9]
-
Infection: Wash the cell monolayer with PBS, then inoculate with the virus dilutions. Incubate for 1 hour to allow for viral adsorption.[9]
-
Treatment and Overlay: Remove the inoculum. Add a semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel) mixed with varying concentrations of this compound or a control.[10] This restricts virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days until visible plaques are formed.[9]
-
Fixation and Staining: Fix the cells with a solution like 10% formalin. Remove the overlay and stain the cell monolayer with a dye such as crystal violet.[10] Plaques will appear as clear zones where cells have been lysed.[11]
-
Quantification: Count the plaques for each concentration. The viral titer is expressed as Plaque-Forming Units per milliliter (PFU/mL).[11] The inhibitory concentration (e.g., IC50) of this compound can be calculated based on the reduction in plaque numbers compared to the untreated control.
Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay determines the virus titer by measuring the dilution of a virus required to infect 50% of the inoculated cell cultures.[12][13]
-
Cell Seeding: Seed host cells (e.g., MDCK) in a 96-well plate to achieve >80% confluency.[12]
-
Serial Dilution: Prepare ten-fold serial dilutions of the virus sample.[8]
-
Infection and Treatment: Inoculate replicate wells (e.g., 8 wells per dilution) with the virus dilutions. A parallel set of plates can be treated with this compound to determine its effect on the viral titer.
-
Incubation: Incubate the plates for several days (typically 5-7 days), observing daily for the appearance of cytopathic effects (CPE), which are morphological changes in the cells caused by viral infection.[8][12]
-
Scoring: For each dilution, count the number of wells that are positive for CPE.
-
Calculation: Use a statistical method, such as the Reed-Muench method, to calculate the dilution at which 50% of the wells show CPE. This value represents the TCID50/mL.[13]
Real-Time Quantitative PCR (RT-qPCR)
This technique is used to quantify viral RNA in samples, providing a direct measure of viral replication.[14] It is also used to measure the expression of host genes involved in the immune response.
-
RNA Extraction: Isolate total RNA from infected cell lysates or homogenized lung tissue from animal models.[15]
-
cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15]
-
qPCR Reaction: Set up the qPCR reaction using the cDNA as a template, specific primers and probes for the target gene (e.g., influenza M gene, TLR7, NF-κB p65), and a fluorescent dye (e.g., SYBR Green) or TaqMan probe.[16][17]
-
Amplification and Detection: Perform the reaction in a real-time PCR cycler. The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[16]
-
Quantification: Determine the cycle threshold (Ct) value for each sample. The relative or absolute quantity of the target RNA is calculated by comparing the Ct values to a standard curve or a reference gene.[16]
Western Blot (Immunoblotting)
Western blotting is used to detect and quantify specific proteins, such as viral proteins (M1, NP) or host signaling proteins (TLR7, MyD88, p-NF-κB), in cell or tissue lysates.[18][19]
-
Sample Preparation: Prepare protein lysates from cells or tissues using a lysis buffer. Determine the protein concentration of each sample.[20]
-
Gel Electrophoresis: Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: Block the membrane with a protein solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the target protein. Following washes, incubate with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.[20]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[19]
-
Imaging: Capture the light signal on X-ray film or with a digital imager. The intensity of the resulting bands corresponds to the amount of the target protein.[21]
Conclusion
This compound demonstrates significant potential as an antiviral agent against the influenza virus. Its dual-action mechanism, which combines the direct inhibition of viral budding via M1 protein reduction with the potent down-regulation of the pro-inflammatory TLR7/NF-κB signaling pathway, makes it a compelling candidate for further drug development. The evidence from both in vivo and in vitro studies provides a strong scientific rationale for its traditional use and supports its exploration as a modern therapeutic for influenza infections. Future research should focus on elucidating precise inhibitory concentrations (IC50/EC50) against various influenza strains, including resistant ones, and advancing preclinical and clinical evaluations.
References
- 1. Antiviral effect of this compound from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. This compound Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Forsythiaside A improves Influenza A virus infection through TLR7 signaling pathway in the lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. mdpi.com [mdpi.com]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. brainvta.tech [brainvta.tech]
- 13. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Avian Influenza Virus Detection and Quantitation by Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Virology toolbox: the western blot | Virology Blog [virology.ws]
- 20. sinobiological.com [sinobiological.com]
- 21. Western blot analysis of antibody responses to influenza virion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside A: An In-Depth Technical Guide on its Antibacterial Properties Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staphylococcus aureus continues to pose a significant threat to public health due to its virulence and the emergence of antibiotic-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). Forsythoside (B13851194) A (FTA), a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated a range of biological activities, including antibacterial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Forsythoside A's antibacterial effects against S. aureus. It consolidates available quantitative data, details relevant experimental methodologies, and visually represents key biological pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Antibacterial Activity of this compound against Staphylococcus aureus
This compound has been identified as a promising natural compound with inhibitory activity against S. aureus. The primary measure of its antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Antimicrobial Susceptibility Data
The following table summarizes the known MIC values for this compound against various strains of S. aureus.
| Compound | Bacterial Strain | MIC (μg/mL) |
| This compound | MSSA, ATCC 25923 | 512[1] |
| This compound | MSSA, ATCC 29213 | 512[1] |
| This compound | MRSA, USA300 | 512[1] |
| This compound | MRSA, ATCC 43300 | 512[1] |
| This compound | MRSA, clinical strain HYP6 | 512[1] |
| This compound | MRSA, clinical strain C2Y | 512[1] |
| This compound | MRSA, clinical strain 2ZG3 | 512[1] |
Further research is required to determine the Minimum Bactericidal Concentration (MBC) and to establish time-kill kinetics for this compound against S. aureus.
Potential Mechanisms of Action
The precise antibacterial mechanism of this compound against S. aureus is not yet fully elucidated. However, its known anti-inflammatory effects provide insight into its potential interactions with host-pathogen responses.
Anti-inflammatory Effects
This compound has been shown to inhibit the inflammatory response stimulated by S. aureus. It achieves this by down-regulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory activity is mediated through the suppression of the NF-κB and MAPK signaling pathways.[2]
Direct Antibacterial Mechanisms
While the direct antibacterial mechanism is not yet confirmed, forsythoside B, a related compound, has been shown to disrupt the bacterial cell membrane of Gram-negative bacteria.[3] This suggests that this compound may exert a similar effect on the cell envelope of S. aureus. Further investigation into its impact on cell wall integrity, protein synthesis, and DNA replication is warranted.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antibacterial properties of natural compounds like this compound against S. aureus.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of S. aureus is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of this compound: A stock solution of this compound is prepared and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The bacterial inoculum is added to each well containing the different concentrations of this compound. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
-
Subculturing: Aliquots (e.g., 10 μL) are taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquots are plated onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population.
-
Preparation: A standardized inoculum of S. aureus (e.g., 1 x 10^6 CFU/mL) is prepared in MHB. This compound is added at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. A growth control without the compound is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.[4]
-
Viable Count: Serial dilutions of the aliquots are plated on MHA plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
-
Inoculation and Treatment: A diluted overnight culture of S. aureus is added to the wells of a 96-well plate. This compound is added at various concentrations. Control wells receive no treatment.
-
Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Fixation: The remaining biofilms are fixed, for example, by air-drying or with methanol.
-
Staining: The biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization and Quantification: The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol. The absorbance is then measured at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.[5]
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: General experimental workflow for assessing antibacterial properties.
Caption: this compound's inhibitory effect on S. aureus-induced inflammation.
Conclusion and Future Directions
This compound exhibits clear antibacterial activity against S. aureus, including MRSA strains, with a consistent MIC of 512 μg/mL. Its established anti-inflammatory properties, mediated through the inhibition of NF-κB and MAPK signaling pathways, further underscore its therapeutic potential. However, significant knowledge gaps remain. Future research should focus on:
-
Determining the MBC and time-kill kinetics to understand if this compound is bactericidal or bacteriostatic and at what rate it acts.
-
Quantifying its anti-biofilm activity to assess its potential in treating chronic, biofilm-associated infections.
-
Elucidating the direct antibacterial mechanism of action , including its effects on the bacterial cell membrane, protein and nucleic acid synthesis, and quorum sensing pathways.
-
Investigating its in vivo efficacy in animal models of S. aureus infection to translate in vitro findings into potential clinical applications.
Addressing these areas will provide a more complete picture of this compound's antibacterial profile and pave the way for its potential development as a novel therapeutic agent against S. aureus infections.
References
- 1. frontiersin.org [frontiersin.org]
- 2. This compound inhibited S. aureus stimulated inflammatory response in primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial effect and mechanisms of action of forsythoside B, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jabonline.in [jabonline.in]
- 5. Crystal violet assay [bio-protocol.org]
The Pharmacological Profile of Forsythoside A: A Technical Review for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside (B13851194) A is a phenylethanoid glycoside that is a primary active component of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine.[1] Modern pharmacological research has identified Forsythoside A as a compound with a diverse range of biological activities, positioning it as a promising candidate for drug development.[1][2] Its therapeutic potential stems from its potent anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[2][3] This technical guide provides an in-depth review of the pharmacological profile of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.
Core Pharmacological Activities
This compound exerts its biological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and viral replication.[1]
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2).[3][4]
Quantitative Anti-inflammatory Data
| Parameter | Model | Effect of this compound | Reference |
| Pro-inflammatory Cytokine Inhibition | LPS-stimulated BV2 cells | Decreased IL-6, IL-1β, and NO production | [3] |
| LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α, IL-6, and IL-1β release | [5] | |
| High Glucose-Induced Podocytes | Reduced levels of TNF-α, IL-1β, and IL-6 | [4] | |
| Inflammatory Enzyme Inhibition | High Glucose-Induced Podocytes | Decreased COX-2 and iNOS expression | [4] |
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[6] It has been shown to increase the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]
Quantitative Antioxidant Data
| Parameter | Model | Effect of this compound | Reference |
| Enzyme Activity | High Glucose-Induced MPC-5 Cells | Enhanced activities of SOD and CAT | [4] |
| Lipid Peroxidation | High Glucose-Induced MPC-5 Cells | Decreased content of MDA | [4] |
Neuroprotective Effects
This compound exhibits significant neuroprotective potential, particularly in the context of Alzheimer's disease. Studies have shown its ability to inhibit the aggregation of amyloid-β (Aβ) peptides and disassemble pre-formed fibrils.[1] In animal models, it has been shown to ameliorate memory and cognitive impairments and reduce Aβ deposition and tau hyperphosphorylation in the brain.[2][3]
Quantitative Neuroprotective Data
| Parameter | Model | Effect of this compound | Reference |
| Aβ Aggregation Inhibition | In vitro Aβ40 aggregation assay | IC50 for reducing Aβ40 aggregation | [7] |
| Cognitive Improvement | APP/PS1 mice | Shortened escape latency in Morris Water Maze | [2] |
| APP/PS1 mice | Increased time spent in the target quadrant in Morris Water Maze | [2] | |
| Pathology Reduction | APP/PS1 mice | Suppressed Aβ deposition and p-tau levels in the hippocampus | [2][3] |
Antiviral Activity
This compound has demonstrated notable antiviral activity against a range of viruses, including influenza A virus and avian infectious bronchitis virus (IBV).[8][9][10] Its mechanisms of action include inhibiting viral replication and reducing the expression of viral proteins.[9]
Quantitative Antiviral Data
| Virus | Model | Effect of this compound | Reference |
| Influenza A Virus | In vivo mouse model | Increased survival rate | [9] |
| Cell culture | Reduced viral titers | [9] | |
| Avian Infectious Bronchitis Virus (IBV) | Cell culture | Complete inhibition of infectivity at 0.64 mM | [10] |
| Cell culture | Inhibition of viral replication in a dose-dependent manner | [10] |
Signaling Pathways and Mechanisms of Action
This compound modulates several key signaling pathways to exert its pharmacological effects. The following diagrams illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB pathway. It has been shown to directly bind to Toll-like receptor 4 (TLR4), preventing the downstream activation of IKK, the phosphorylation and degradation of IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Activation of the Nrf2/HO-1 Antioxidant Pathway
This compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).
Inhibition of Influenza A Virus Replication
This compound has been shown to interfere with the life cycle of the influenza A virus. One of the proposed mechanisms is the reduction of the viral matrix protein 1 (M1), which is crucial for the budding of new virions.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory effects of this compound on cultured macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Cell viability is determined using an MTT assay to establish non-toxic concentrations of this compound.
-
LPS Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Determination: The concentration of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) by Western blotting.
Neuroprotection Assessment in APP/PS1 Mice
This protocol outlines the in vivo evaluation of this compound's neuroprotective effects in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Male APP/PS1 double-transgenic mice are used as the Alzheimer's disease model, with wild-type littermates as controls.
-
Drug Administration: this compound is administered to the mice (e.g., by oral gavage or intraperitoneal injection) daily for a specified period (e.g., 6 weeks).
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris Water Maze (to evaluate spatial learning and memory) and the Y-maze test (to assess spatial working memory).
-
Tissue Preparation: After the treatment period, mice are euthanized, and brain tissues are collected. The brains are fixed (e.g., in 4% paraformaldehyde) and sectioned for histological analysis.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (p-tau) to visualize and quantify amyloid plaques and neurofibrillary tangles.
-
ELISA: Brain homogenates are used to measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.
-
Western Blot Analysis: Brain homogenates are also used to analyze the expression of proteins related to neuroinflammation and signaling pathways (e.g., Iba1, GFAP, proteins of the NF-κB and Nrf2 pathways).
Antioxidant Activity Assays
These in vitro and in vivo protocols are used to quantify the antioxidant effects of this compound.
-
Sample Preparation: For in vitro studies, cell lysates are used. For in vivo studies, tissue homogenates (e.g., from the brain or liver) are prepared in a suitable buffer.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured spectrophotometrically by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT) Activity Assay: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured indirectly by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.
-
Malondialdehyde (MDA) Assay: The level of lipid peroxidation is assessed by measuring the concentration of MDA, a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TARS) method.
Antiviral Assay against Influenza Virus
This protocol is used to evaluate the antiviral activity of this compound against influenza virus in cell culture.
-
Cell and Virus Culture: Madin-Darby canine kidney (MDCK) cells are cultured and infected with a specific strain of influenza A virus.
-
Cytotoxicity Assay: The non-toxic concentration of this compound on MDCK cells is determined using an MTT assay.
-
Plaque Reduction Assay: MDCK cell monolayers are infected with influenza virus and overlaid with an agarose (B213101) medium containing different concentrations of this compound. The number of plaques is counted after incubation to determine the EC50 (50% effective concentration).
-
Viral Protein Expression (Western Blot): The effect of this compound on the expression of viral proteins, such as the M1 protein, is analyzed by Western blotting of lysates from infected cells.
-
Quantitative PCR (qPCR): The effect of this compound on viral replication is quantified by measuring the levels of viral RNA in infected cells using qPCR.
Conclusion
This compound is a multifaceted phytochemical with a robust pharmacological profile characterized by significant anti-inflammatory, antioxidant, neuroprotective, and antiviral activities. Its mechanisms of action involve the modulation of critical signaling pathways, including the inhibition of NF-κB and the activation of Nrf2. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Its diverse biological effects make it a compelling candidate for the development of novel treatments for a range of diseases, from inflammatory disorders to neurodegenerative conditions and viral infections. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for human use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral effect of this compound from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Phenylethanoid Glycosides from Forsythia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diverse biological activities of phenylethanoid glycosides (PhGs) isolated from plants of the Forsythia genus. Forsythia, a staple in traditional medicine, is a rich source of these bioactive compounds, which have demonstrated significant potential in various therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms through signaling pathway diagrams.
Overview of Biological Activities
Phenylethanoid glycosides from Forsythia exhibit a broad spectrum of pharmacological effects, primarily attributed to their antioxidant, anti-inflammatory, and neuroprotective properties.[[“]][2] These activities stem from the unique chemical structure of PhGs, which enables them to scavenge free radicals, modulate inflammatory pathways, and protect neuronal cells from damage. Key bioactive compounds that have been extensively studied include forsythoside (B13851194) A, forsythoside B, and isoforsythiaside.[3][4][5] Beyond these primary effects, PhGs from Forsythia have also shown promise as antiviral, antibacterial, and antitumor agents.[6][7]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the principal biological activities of phenylethanoid glycosides from Forsythia.
Table 1: Neuroprotective and Anti-inflammatory Activities
| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |
| Forsythenethoside A | Neuroprotective | Serum-deprivation-induced PC12 cells | Strong neuroprotective activity | [8] |
| Forsythenethoside B | Neuroprotective | Serum-deprivation-induced PC12 cells | Strong neuroprotective activity | [8] |
| Unnamed Dimer (1) | Neuroprotective | Serum-deprivation and rotenone-induced PC12 cells | Cell viability: 75.24 ± 8.05% | [7] |
| Known Compound (10) | Neuroprotective | Serum-deprivation and rotenone-induced PC12 cells | Cell viability: 93.65 ± 10.17% | [7] |
| Unnamed Dimer (1) | Anti-inflammatory | LPS-induced RAW264.7 cells | IC50 (TNF-α expression): 1.30 μM | [7] |
| Forsythenside M-K, Forsythoside I, Forsythoside A | Antitumor | MCF-7, A-375, SGC-7901, B16 F10 cells | Cytotoxic activities at 40 μmol·L⁻¹ | [7] |
Table 2: Antioxidant and Radical Scavenging Activity
| Compound/Extract | Assay | Key Findings | Reference |
| Isoforsythiaside | DPPH radical scavenging | Strong activity | [5] |
| Forsythia suspensa leaf extracts | DPPH radical scavenging | IC50 values vary with solvent | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of Forsythia phenylethanoid glycosides.
Neuroprotective Activity Assay in PC12 Cells
Objective: To assess the protective effects of phenylethanoid glycosides against neuronal cell damage.
Methodology:
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in appropriate media, typically RPMI-1640 supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Neuronal Damage: Neurotoxicity is induced using agents such as serum deprivation or neurotoxins like rotenone (B1679576) or 6-hydroxydopamine (6-OHDA).[8][10] For example, cells are exposed to a medium without serum or containing a specific concentration of the neurotoxin for a defined period (e.g., 24 hours).
-
Treatment: Cells are pre-treated with various concentrations of the test phenylethanoid glycosides for a specific duration (e.g., 2-12 hours) before the addition of the damaging agent.[11][12]
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control group.[10][13]
-
Apoptosis and ROS Detection: Cell apoptosis can be measured using flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide.[12] Intracellular reactive oxygen species (ROS) levels can be determined using fluorescent probes like DCFH-DA.[12]
Anti-inflammatory Activity Assay in RAW264.7 Macrophages
Objective: To evaluate the anti-inflammatory effects of phenylethanoid glycosides by measuring the inhibition of pro-inflammatory mediators.
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a 5% CO₂ incubator.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a specific concentration (e.g., 1 µg/mL) for a set time (e.g., 24 hours).[14][15]
-
Treatment: Cells are pre-treated with different concentrations of the phenylethanoid glycosides for 1-2 hours before LPS stimulation.
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.[15][16]
-
Quantification of Cytokines: The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture medium are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[7]
Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of phenylethanoid glycosides.
Methodology:
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol (B145695) is prepared to a specific concentration (e.g., 60 µmol/L).[9] The initial absorbance of the DPPH solution at 517 nm should be approximately 1.0.[17]
-
Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.[18][19] The total volume is adjusted with the solvent.
-
Incubation and Measurement: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[9][17] The absorbance is then measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[19]
Signaling Pathways and Molecular Mechanisms
The biological activities of phenylethanoid glycosides from Forsythia are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
Phenylethanoid glycosides, such as forsythoside B, exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][8] In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Forsythoside B can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[20] Some PhGs may also modulate the p38-MAPK pathway, which is also involved in the inflammatory response.[20][21]
Caption: Inhibition of the NF-κB signaling pathway by Forsythia phenylethanoid glycosides.
Antioxidant and Neuroprotective Mechanism: Activation of the Nrf2/HO-1 Pathway
The antioxidant and neuroprotective effects of phenylethanoid glycosides, particularly forsythiaside A, are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[[“]][22] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[23][24] Oxidative stress or treatment with PhGs leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of various antioxidant enzymes, including HO-1.[2][24] This cascade enhances the cellular defense against oxidative damage.
Caption: Activation of the Nrf2/HO-1 pathway by Forsythia phenylethanoid glycosides.
Experimental Workflow for Evaluating Biological Activities
The following diagram illustrates a typical workflow for the extraction, isolation, and biological evaluation of phenylethanoid glycosides from Forsythia.
Caption: General experimental workflow for the study of Forsythia phenylethanoid glycosides.
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 3. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and anti-inflammatory phenylethanoidglycosides from the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [ajouronline.com]
- 10. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Neuroprotective effect of hyperoside on human PC12 cells against the oxidative damage | Semantic Scholar [semanticscholar.org]
- 12. e-century.us [e-century.us]
- 13. Fisheries and Aquatic Sciences [e-fas.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thaiscience.info [thaiscience.info]
- 17. DPPH Radical Scavenging Assay [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bmrcbd.org [bmrcbd.org]
- 20. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside A: A Deep Dive into its Cellular Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside A (FTA), a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular targets of this compound within key cellular signaling cascades. We will dissect its mechanism of action, present quantitative data on its effects, and provide detailed experimental protocols for studying its activity.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways. These include the NF-κB, MAPK, PI3K/Akt, and Nrf2/HO-1 pathways. Its ability to interact with specific molecular targets within these cascades underscores its therapeutic potential.
The NF-κB Signaling Pathway: A Central Hub for Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to potently inhibit this pathway through multiple mechanisms. A key interaction is its binding to Toll-like receptor 4 (TLR4), an upstream receptor that recognizes pathogen-associated molecular patterns like lipopolysaccharide (LPS). By binding to TLR4, this compound can block the initiation of the downstream signaling cascade.[4] This inhibition prevents the activation of MyD88-dependent pathways, leading to a decrease in the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][4]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway: Regulating Stress and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38, is another crucial regulator of inflammation and cellular stress responses. This compound has been demonstrated to inactivate the MAPK pathway. One mechanism involves the inhibition of Matrix Metalloproteinase-12 (MMP12).[3][5][6] By suppressing MMP12 expression, this compound leads to a dose-dependent decrease in the phosphorylation of ERK, p38, and JNK.[3][6] This inactivation of the MAPK cascade contributes to the anti-inflammatory and anti-apoptotic effects of this compound.
Figure 2: this compound's inactivation of the MAPK signaling pathway via MMP12.
The PI3K/Akt Signaling Pathway: A Nexus for Cell Survival and Proliferation
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to inhibit this pathway, particularly in the context of viral infections and cancer.[1][7][8] By downregulating the PI3K/Akt pathway, this compound can attenuate virus-induced apoptosis and autophagy.[7][8] This inhibition is often linked to its ability to suppress the phosphorylation of both PI3K and Akt, thereby preventing the activation of downstream effectors that promote cell survival.
Figure 3: this compound's inhibition of the PI3K/Akt signaling pathway.
The Nrf2/HO-1 Antioxidant Pathway: A Defense Against Oxidative Stress
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. This compound is a known activator of this pathway.[1] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1. This leads to the increased expression of these protective enzymes, thereby mitigating oxidative stress.
Figure 4: this compound's activation of the Nrf2/HO-1 antioxidant pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular targets and processes as reported in the literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Stimulus | This compound Concentration | Target Cytokine | Inhibition (%) | Reference |
| RAW264.7 | LPS (100 ng/mL) | 20 µg/mL | TNF-α | Significant | [4] |
| RAW264.7 | LPS (100 ng/mL) | 80 µg/mL | TNF-α | Significant | [4] |
| RAW264.7 | LPS (100 ng/mL) | 320 µg/mL | TNF-α | Significant | [4] |
| RAW264.7 | Zymosan | 40 mg/kg (in vivo) | TNF-α | Significant | [9][10] |
| RAW264.7 | Zymosan | 40 mg/kg (in vivo) | IL-6 | Significant | [9][10] |
| MPC-5 | High Glucose | Dose-dependent | TNF-α | Significant | [3][5][6] |
| MPC-5 | High Glucose | Dose-dependent | IL-1β | Significant | [3][5][6] |
| MPC-5 | High Glucose | Dose-dependent | IL-6 | Significant | [3][5][6] |
Table 2: Effect of this compound on Signaling Protein Activation
| Cell Line | Stimulus | This compound Concentration | Target Protein | Effect | Reference |
| RAW264.7 | S. aureus | Dose-dependent | p-p65 | Inhibition | [2] |
| RAW264.7 | S. aureus | Dose-dependent | p-p38 | Inhibition | [2] |
| RAW264.7 | S. aureus | Dose-dependent | p-JNK | Inhibition | [2] |
| RAW264.7 | S. aureus | Dose-dependent | p-ERK | Inhibition | [2] |
| MPC-5 | High Glucose | Dose-dependent | p-ERK | Inhibition | [3][6] |
| MPC-5 | High Glucose | Dose-dependent | p-p38 | Inhibition | [3][6] |
| MPC-5 | High Glucose | Dose-dependent | p-JNK | Inhibition | [3][6] |
| BHK | IBV | Dose-dependent | PI3K | Inhibition | [1][7][8] |
| BHK | IBV | Dose-dependent | Akt | Inhibition | [1][7][8] |
Table 3: IC50 Values for this compound and Related Compounds
| Target | Compound | IC50 Value | Reference |
| TRPV3 | This compound | 40.1 ± 4.8 μM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular targets of this compound.
Cell Culture and Treatment
Figure 5: General workflow for cell culture and treatment with this compound.
-
Cell Lines: RAW264.7 murine macrophages and MPC-5 murine podocyte cells are commonly used.[3][4][6][9]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[3][5][6]
-
This compound Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution and then diluted to the desired concentrations in the cell culture medium.
-
Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates). After reaching a certain confluency (e.g., 70-80%), they are often pre-treated with various concentrations of this compound for a specific duration (e.g., 2 hours) before the addition of a stimulus (e.g., LPS, high glucose) for a further incubation period (e.g., 12-24 hours).[4]
Western Blot Analysis
-
Objective: To determine the protein expression levels of key signaling molecules (e.g., p-p65, p-ERK, TLR4, MMP12).
-
Procedure:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p-ERK, anti-TLR4, anti-MMP12, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][11]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Sample Collection: The cell culture supernatant is collected after treatment.
-
ELISA Assay: The concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.[9][10]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., TLR4, MyD88, TNF-α, IL-6).
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation reagent (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[4][12]
-
Cell Viability Assay (CCK-8)
-
Objective: To assess the effect of this compound on cell viability.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with various concentrations of this compound.
-
CCK-8 Reagent Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[13][14][15]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To detect and quantify apoptosis in cells treated with this compound.
-
Procedure:
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[16][17][18][19]
-
Conclusion
This compound is a multifaceted natural compound that exerts its pharmacological effects through the modulation of several key cellular signaling pathways. Its ability to inhibit pro-inflammatory cascades like NF-κB and MAPK, suppress the pro-survival PI3K/Akt pathway, and activate the protective Nrf2/HO-1 antioxidant response highlights its significant therapeutic potential. The detailed understanding of its molecular targets and the availability of robust experimental protocols will facilitate further research and development of this compound as a novel therapeutic agent for a range of diseases characterized by inflammation, oxidative stress, and apoptosis.
References
- 1. This compound inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. dovepress.com [dovepress.com]
- 6. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound Modulates Zymosan-Induced Peritonitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formononetin targets TLR4/MyD88 signaling to attenuate Escherichia coli-induced sepsis: Integration of in vivo, network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the Natural Sources and Biosynthesis of Forsythoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythoside (B13851194) A, a phenylethanoid glycoside, is a prominent bioactive compound isolated primarily from the plants of the Forsythia genus. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and neuroprotective effects. A thorough understanding of its natural distribution and biosynthetic pathway is crucial for its sustainable production, quality control of herbal preparations, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of Forsythoside A, detailing its quantitative distribution in various plant parts. It further outlines established experimental protocols for its extraction, purification, and quantification. Finally, this guide delineates the putative biosynthetic pathway of this compound, starting from primary metabolism, and presents a visual representation of this complex process.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the genus Forsythia (family Oleaceae). The most well-documented source is Forsythia suspensa , a plant widely cultivated in China, Japan, Korea, and parts of Europe.[1] While the fruits (Fructus Forsythiae) have been traditionally used in medicine, recent studies have indicated that the leaves of F. suspensa can be a richer source of this compound.[2]
Other species of Forsythia also contain this compound, although typically in lower concentrations. These include Forsythia viridissima and Forsythia koreana.[3] The distribution and concentration of this compound can vary depending on the plant species, the specific organ, the developmental stage, and the geographical location.
Quantitative Distribution of this compound
The concentration of this compound in different parts of Forsythia suspensa has been the subject of numerous studies. The following table summarizes the reported yields from various sources and extraction methods.
| Plant Material | Extraction Method | This compound Yield | Reference |
| Forsythia suspensa Leaves | Heating and Stirring | 120.96 mg/g (12.10%) | [4] |
| Forsythia suspensa Leaves | β-Cyclodextrin-Assisted Extraction | 118.0 mg/g (11.80%) | [1][5] |
| Forsythia suspensa Leaves | Chitosan-Assisted Extraction | 32.3 mg/g (3.23%) | [6] |
| Forsythia suspensa Fruits (Fructus Forsythiae) | HPLC Quantification of 11 batches | 0.20% - 1.68% | [7][8][9] |
Biosynthesis of this compound
The biosynthesis of this compound, a complex phenylethanoid glycoside, is believed to originate from the shikimate and phenylpropanoid pathways , which are central to the production of aromatic compounds in plants.[10][11] While the complete enzymatic pathway in Forsythia suspensa has not been fully elucidated, a putative pathway can be constructed based on the known biosynthesis of related phenylethanoid glycosides like verbascoside (B1683046) and echinacoside, as well as transcriptome analysis of Forsythia species.[3][4][10][12][13]
The biosynthesis can be conceptually divided into three main stages:
-
Formation of the Phenylethanoid Aglycone (Hydroxytyrosol): This part of the molecule is derived from the amino acid L-tyrosine.
-
Formation of the Caffeoyl Moiety: This acyl group originates from the amino acid L-phenylalanine via the phenylpropanoid pathway.
-
Glycosylation and Acylation: The core glucose molecule is sequentially glycosylated and acylated to form the final this compound structure.
Putative Biosynthetic Pathway of this compound
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Key Enzymes in the Putative Pathway:
-
PAL (Phenylalanine ammonia-lyase): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
-
C4H (Cinnamate 4-hydroxylase) and C3'H (p-Coumaroyl ester 3'-hydroxylase): Cytochrome P450 enzymes responsible for hydroxylations in the phenylpropanoid pathway.
-
4CL (4-coumarate:CoA ligase): Activates p-coumaric acid to its CoA ester.
-
TyrDC (Tyrosine decarboxylase): Converts L-tyrosine to tyramine.
-
PPO (Polyphenol oxidase): May be involved in the hydroxylation of tyramine to dopamine.
-
UGT (UDP-dependent glycosyltransferase): A family of enzymes that transfer sugar moieties (glucose and rhamnose) to the aglycone and intermediate molecules.
-
AT (Acyltransferase): Catalyzes the transfer of the caffeoyl group from Caffeoyl-CoA to the glucose moiety of the precursor.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound, based on published literature.
Extraction of this compound from Forsythia suspensa Leaves
This protocol is adapted from a study utilizing heating and stirring for efficient extraction.[4]
Materials and Reagents:
-
Dried and powdered leaves of Forsythia suspensa
-
Ethanol (B145695) (60%)
-
Deionized water
-
pH meter
-
Heating magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered Forsythia suspensa leaves.
-
Add 60% ethanol at a liquid-to-material ratio of 45.7 mL/g.
-
Adjust the pH of the solution to 6.
-
Heat the mixture to 53.4 °C with continuous stirring for 2.2 hours.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Purification of this compound using Macroporous Resin Chromatography
This protocol is a continuation of the extraction process, for the enrichment of this compound.[4]
Materials and Reagents:
-
Crude this compound extract
-
AB-8 macroporous resin
-
Chromatography column
-
Deionized water
-
Ethanol (30%)
-
Peristaltic pump
Procedure:
-
Pack a chromatography column with pre-treated AB-8 macroporous resin.
-
Dissolve the crude extract in an appropriate solvent to a concentration of 5.83 mg/mL.
-
Load the sample solution onto the column at a flow rate of 1 bed volume (BV)/h for a total loading volume of 7.51 BV.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed this compound from the resin using 30% ethanol at a flow rate of 1 BV/h.
-
Collect the eluate fractions and monitor the concentration of this compound.
-
Combine the fractions rich in this compound and concentrate to obtain the purified product.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a standard method for the accurate quantification of this compound.[7][8][9]
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and water (containing 0.4% glacial acetic acid) in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the extracted and purified sample and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow for Elucidation of Biosynthetic Pathway
The elucidation of a biosynthetic pathway is a multi-step process involving genetic, biochemical, and analytical techniques.
Caption: General workflow for elucidating a biosynthetic pathway.
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound. Forsythia suspensa, particularly its leaves, stands out as a rich natural source. The outlined extraction and purification protocols offer a basis for obtaining high-purity this compound for research and development purposes. The proposed biosynthetic pathway, rooted in the phenylpropanoid and tyrosine-derived pathways, provides a roadmap for future research aimed at its complete elucidation and potential for metabolic engineering to enhance production. Further investigation into the specific enzymes and regulatory mechanisms governing this compound biosynthesis in Forsythia species will be instrumental in harnessing the full therapeutic potential of this valuable natural product.
References
- 1. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 2. Comparative Transcriptome Analysis of MeJA Responsive Enzymes Involved in Phillyrin Biosynthesis of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative transcriptome analyses identify genes involved into the biosynthesis of forsythin and this compound in For… [ouci.dntb.gov.ua]
- 6. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative transcriptome analyses identify genes involved into the biosynthesis of forsythin and this compound in Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantification of Forsythoside A by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside A is a key bioactive phenylethanoid glycoside found in the fruits of Forsythia suspensa, a plant widely used in traditional medicine. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, have made it a subject of intense research and a critical component in the quality control of herbal preparations and the development of new therapeutics. Accurate and precise quantification of this compound is paramount for ensuring the consistency, efficacy, and safety of Forsythia-containing products.
This application note provides a detailed and robust protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method described is based on established analytical principles and is suitable for routine analysis in research and quality control laboratories.
Principle
This method employs RP-HPLC to separate this compound from other components within a sample matrix. A C18 stationary phase is utilized to retain this compound based on its hydrophobicity. Elution is achieved using a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidified aqueous solution. Quantification is performed by detecting the UV absorbance of this compound at its maximum wavelength and comparing the peak area to a calibration curve generated from reference standards of known concentrations.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (sensitivity 0.01 mg).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
-
Reagents:
-
HPLC grade acetonitrile (B52724).
-
HPLC grade methanol (B129727).
-
Formic acid or acetic acid (analytical grade).
-
Purified water (Milli-Q or equivalent).
-
This compound reference standard (>98% purity).
-
Chromatographic Conditions
A variety of HPLC conditions have been successfully employed for the quantification of this compound. Below are two common methods, an isocratic and a gradient method, that can be adapted based on the laboratory's specific requirements and instrumentation.
Method 1: Isocratic Elution [1]
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Water (containing 0.4% glacial acetic acid) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Method 2: Gradient Elution [2][3]
| Parameter | Condition |
| Column | Hypersil GOLD C18 (4.6 mm x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.2% Acetic acid in water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-4 min, 32% B; 4-27 min, 32-55% B; 27-35 min, 55% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 229 nm[2] or 330 nm[3] |
| Injection Volume | 5 µL |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[4] Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[4]
Sample Preparation
-
Plant Material (e.g., Forsythia suspensa fruit):
-
Biological Samples (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
System Suitability
Before sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to ensure the system is suitable for the analysis. Typical system suitability parameters include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
Relative standard deviation (RSD) of peak area and retention time: < 2.0%
Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) ≥ 0.999.[1]
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative HPLC method for this compound quantification.
| Parameter | Value | Reference |
| Linearity Range | 0.202 - 1.515 µg | [1] |
| Correlation Coefficient (r) | 0.9998 | [1] |
| Average Recovery | 98.54% | [1] |
| RSD of Recovery | 1.1% | [1] |
Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined experimentally based on the specific instrumentation and method validation protocol.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various samples, including plant materials and biological matrices. Adherence to this protocol, including proper sample preparation and system suitability checks, will ensure accurate and reproducible results. This method is a valuable tool for the quality control and standardization of this compound-containing products and for advancing research into its therapeutic potential.
References
Application Note: Analysis of Forsythoside A Fragmentation by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forsythoside A is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa, a plant widely used in traditional medicine. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. Accurate identification and quantification of this compound in complex matrices like plant extracts and biological fluids are crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and specificity. This application note details the fragmentation analysis of this compound by electrospray ionization tandem mass spectrometry (ESI-MS/MS) and provides a comprehensive protocol for its quantification.
Mass Spectrometry Fragmentation Analysis
Under negative ion electrospray ionization (ESI-), this compound readily forms a deprotonated molecular ion [M-H]⁻ at an m/z of 623. Collision-induced dissociation (CID) of this precursor ion induces fragmentation at its most labile bonds, primarily the glycosidic linkages and the ester bond.
The fragmentation pathway is characterized by the neutral loss of the sugar moieties (a rhamnosylglucose group) and the hydroxy-phenylethyl group, leading to the formation of a stable, charge-retaining fragment corresponding to the caffeoyl moiety. The most abundant and characteristic product ion is observed at m/z 161, which represents the deprotonated caffeic acid fragment. This specific transition (m/z 623 → 161) is highly selective and is commonly used for the quantification of this compound in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The key ions observed during the MS/MS fragmentation of this compound are summarized in the table below. This data is fundamental for setting up a selective and sensitive quantification method.
| Parameter | Value | Description |
| Precursor Ion (Q1) | 623 m/z | Deprotonated molecular ion [M-H]⁻ |
| Product Ion (Q3) | 161 m/z | Deprotonated caffeic acid fragment |
| Ionization Mode | ESI- | Negative Electrospray Ionization |
| Analysis Mode | MRM | Multiple Reaction Monitoring |
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a robust method for the quantification of this compound in various sample matrices.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., plasma with precipitated proteins, or diluted plant extract) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute this compound with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography Method
A reversed-phase HPLC method is employed for the separation of this compound from other matrix components.
| LC Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |
| Gradient | 15-25% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10 µL |
Mass Spectrometry Method
The analysis is performed on a triple quadrupole mass spectrometer operating in MRM mode for optimal sensitivity and specificity.
| MS Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| MRM Transition | 623 → 161 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted in the following diagram.
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined, with a characteristic transition from the deprotonated precursor ion (m/z 623) to a stable product ion (m/z 161) in negative ESI mode. This transition provides the basis for a highly selective and sensitive LC-MS/MS method for its quantification. The detailed protocol provided herein offers a reliable and robust workflow for researchers in natural product analysis, pharmacology, and drug development to accurately measure this compound concentrations in complex samples.
References
Forsythoside A Cell Viability Assays: Application Notes and Protocols for MTT and CCK-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of Forsythoside A on cell viability using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8). Furthermore, this document outlines the key signaling pathways modulated by this compound, offering a comprehensive resource for studying its potential therapeutic effects.
Introduction to this compound
This compound is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa, a plant widely used in traditional medicine. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. Understanding the impact of this compound on cell viability is a critical first step in evaluating its therapeutic potential and elucidating its mechanism of action.
Data Presentation
The following tables summarize typical concentration ranges and incubation times for this compound in cell viability assays, as reported in the literature. These values can serve as a starting point for experimental design, but optimal conditions may vary depending on the cell type and experimental context.
Table 1: this compound Concentration Ranges for Cell Viability Assays
| Cell Type | Assay Type | Effective Concentration Range | Notes |
| RAW264.7 Macrophages | MTT | 10 - 80 µM | This compound showed no significant cytotoxicity at these concentrations. |
| MPC-5 Podocytes | CCK-8 | 2.5 - 10 µg/mL | No significant effect on cell viability was observed. |
| BHK Cells | MTT | Up to 50 µM | The maximum non-cytotoxic concentration was found to be 50 µM.[1] |
Table 2: Incubation Times for this compound in Cell Viability Assays
| Assay Type | Typical Incubation Time with this compound | Reference |
| MTT | 24 - 72 hours | [2] |
| CCK-8 | 6 - 48 hours | [3][4] |
Experimental Protocols
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.[5][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
CCK-8 Assay Protocol
The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density (e.g., 5,000 cells/well) in 100 µL of culture medium.[3][4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the existing medium and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control. Incubate for the desired duration (e.g., 6, 12, 24, or 48 hours).[3][4]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3][4][8][9] Be careful to avoid introducing bubbles.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[3][4][8][9] The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][4][8][9]
-
Data Analysis: Calculate the cell viability as a percentage relative to the control group.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival, including the NF-κB and MAPK pathways.
This compound and the NF-κB Signaling Pathway
This compound can inhibit the activation of the NF-κB signaling pathway.[10] One proposed mechanism involves the binding of this compound to Toll-like receptor 4 (TLR4), which can prevent the downstream activation of NF-κB.[11] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB pathway, potentially by binding to TLR4.
This compound and the MAPK Signaling Pathway
This compound has also been shown to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, including p38, JNK, and ERK.[12] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting this pathway, this compound can exert anti-inflammatory and other protective effects.
Caption: this compound inhibits the phosphorylation of p38, JNK, and ERK in the MAPK pathway.
Experimental Workflow for Cell Viability Assays
The following diagram illustrates the general workflow for conducting either the MTT or CCK-8 cell viability assay with this compound.
References
- 1. This compound inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptglab.com [ptglab.com]
- 4. dojindo.co.jp [dojindo.co.jp]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. ijbs.com [ijbs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Assay for Forsythoside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside A is a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa, a plant widely used in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. This document provides detailed application notes and protocols for assessing the in vitro anti-inflammatory effects of this compound. The assays described herein focus on key inflammatory mediators and signaling pathways, providing a comprehensive framework for evaluating its therapeutic potential.
The primary mechanism of this compound's anti-inflammatory action involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] These effects are mediated through the inhibition of critical signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Data Presentation
The anti-inflammatory activity of this compound can be quantified by determining its inhibitory concentration (IC50) for various inflammatory markers. The following table summarizes representative quantitative data for this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Parameter | Assay Type | Cell Line | Stimulant | This compound Concentration (µM) | Inhibition (%) | Reference |
| Cell Viability | MTT Assay | RAW 264.7 | - | 50 - 200 | No significant cytotoxicity | [1] |
| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | LPS | 40 | Inhibition observed | |
| TNF-α Production | ELISA | RAW 264.7 | LPS | 50 - 200 | Dose-dependent inhibition | [1] |
| IL-6 Production | ELISA | RAW 264.7 | LPS | 50 - 200 | Dose-dependent inhibition | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflow for its in vitro evaluation.
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine production).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solutions (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
Cytokine Production Assay (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 10% FBS).
-
Stop Solution (e.g., 2N H2SO4).
-
96-well ELISA plates.
-
Microplate reader.
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with Wash Buffer.
-
Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the Stop Solution to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, p38, JNK) signaling pathways.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing the phosphorylated protein to the total protein and the loading control.
References
Forsythoside A Neuroprotection Assay in SH-SY5Y Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside A (FTA), a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant neuroprotective properties, positioning it as a promising candidate for the development of therapeutics against neurodegenerative diseases.[1][2] Its mechanisms of action are multifaceted, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic activities.[3] The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative research due to its human origin and ability to differentiate into a neuronal phenotype. This document provides detailed protocols for assessing the neuroprotective effects of this compound in SH-SY5Y cells, focusing on assays for cytotoxicity, oxidative stress, and apoptosis, and elucidates the key signaling pathways involved.
Core Mechanisms of this compound Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key cellular pathways:
-
Antioxidant Activity: FTA combats oxidative stress by reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS), while enhancing the activities of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[3]
-
Anti-inflammatory Effects: FTA has been shown to decrease the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1][3]
-
Anti-apoptotic and Pro-survival Signaling: FTA promotes cell survival by activating pro-survival signaling pathways like the PI3K/Akt pathway and inhibiting apoptotic processes. It also plays a role in mitigating ferroptosis, a form of iron-dependent programmed cell death.[1][2]
-
Modulation of Signaling Pathways: The neuroprotective effects of FTA are mediated through complex signaling networks, including the Nrf2/GPX4 axis, which is crucial for antioxidant defense and inhibition of ferroptosis, and the MAPK signaling pathway.[4][1][2][3]
Experimental Protocols
This section details the step-by-step methodologies for investigating the neuroprotective effects of this compound on SH-SY5Y cells subjected to oxidative stress.
Cell Culture and Maintenance
The SH-SY5Y human neuroblastoma cell line is the foundation of this assay.
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: Passage cells when they reach approximately 80% confluency using 0.25% Trypsin-EDTA for detachment.[5][6]
Induction of Oxidative Stress
Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in SH-SY5Y cells, mimicking the conditions found in neurodegenerative diseases.[7]
-
Procedure: After cell seeding and adherence, expose the SH-SY5Y cells to H₂O₂ at a pre-determined optimal concentration (e.g., 100-900 µM, to be determined empirically) for a specific duration (e.g., 2-24 hours) to induce cytotoxicity.[7][8][9]
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and dilute it to the desired final concentrations in the culture medium.
-
Treatment Protocol: Pre-treat the SH-SY5Y cells with varying concentrations of this compound for a specified period (e.g., 2-24 hours) before inducing oxidative stress with H₂O₂.[9][10]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat with this compound, followed by H₂O₂ exposure.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Intracellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the levels of intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6]
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution in the dark.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[5]
-
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
-
Procedure:
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies against target proteins (e.g., Nrf2, GPX4, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
The following tables summarize hypothetical quantitative data from the described assays to illustrate the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 200 µM | 52 ± 4.1 |
| H₂O₂ + this compound | 10 µM | 65 ± 3.8 |
| H₂O₂ + this compound | 25 µM | 78 ± 4.5 |
| H₂O₂ + this compound | 50 µM | 89 ± 3.9 |
Table 2: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Relative ROS Levels (%) |
| Control | - | 100 ± 8.1 |
| H₂O₂ | 200 µM | 250 ± 15.3 |
| H₂O₂ + this compound | 10 µM | 180 ± 12.5 |
| H₂O₂ + this compound | 25 µM | 145 ± 10.2 |
| H₂O₂ + this compound | 50 µM | 115 ± 9.8 |
Table 3: Effect of this compound on Apoptosis in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Apoptotic Cells (%) |
| Control | - | 5 ± 1.2 |
| H₂O₂ | 200 µM | 45 ± 3.7 |
| H₂O₂ + this compound | 10 µM | 32 ± 2.9 |
| H₂O₂ + this compound | 25 µM | 21 ± 2.1 |
| H₂O₂ + this compound | 50 µM | 12 ± 1.8 |
Table 4: Effect of this compound on the Expression of Key Signaling Proteins
| Treatment Group | p-Akt/Akt Ratio | Nrf2 Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| H₂O₂ | 0.4 | 0.8 | 3.5 |
| H₂O₂ + this compound (50 µM) | 0.9 | 2.5 | 1.2 |
Visualization of a Key Signaling Pathway and Experimental Workflow
Caption: this compound neuroprotective signaling pathway.
Caption: Experimental workflow for this compound neuroprotection assay.
References
- 1. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 8. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Forsythoside A Efficacy in APP/PS1 Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing APP/PS1 transgenic mouse models to investigate the therapeutic potential of Forsythoside A (FA) in Alzheimer's disease (AD). The protocols outlined below detail the necessary steps for assessing the efficacy of FA, from animal handling and treatment to behavioral analysis and post-mortem tissue examination.
Introduction to this compound and its Neuroprotective Effects
This compound, a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant neuroprotective properties in preclinical studies. In the context of Alzheimer's disease, FA has been shown to mitigate key pathological hallmarks, including the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau (p-tau) protein.[1][2] Its therapeutic effects are attributed to its potent anti-inflammatory, antioxidant, and anti-ferroptotic activities.[1][2]
Studies utilizing the APP/PS1 transgenic mouse model, which recapitulates key aspects of AD pathology, have revealed that this compound treatment can lead to:
-
Amelioration of cognitive deficits : FA administration has been shown to improve learning and memory in APP/PS1 mice as assessed by various behavioral tests.[1][2]
-
Reduction of Aβ deposition and p-tau levels : FA treatment leads to a decrease in the burden of Aβ plaques and the levels of phosphorylated tau in the brains of APP/PS1 mice.[1][2]
-
Suppression of neuroinflammation : FA mitigates the activation of microglia and astrocytes, key cellular mediators of inflammation in the brain, and reduces the production of pro-inflammatory cytokines.[1][3]
-
Activation of the Nrf2/HO-1 signaling pathway : FA enhances the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting against oxidative stress.[1][4]
-
Inhibition of the NF-κB signaling pathway : FA suppresses the activation of NF-κB, a central regulator of inflammation, leading to a downstream reduction in the expression of pro-inflammatory genes.[1][3]
Animal Model: APP/PS1 Transgenic Mice
APP/PS1 double transgenic mice are a widely used animal model for studying the amyloid cascade hypothesis of Alzheimer's disease. These mice co-express a mutant human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1), leading to the age-dependent accumulation of Aβ plaques in the brain and subsequent cognitive deficits.[5]
Key Characteristics:
-
Genotype: B6C3-Tg(APPswe,PSEN1dE9)85Dbo/J
-
Pathology: Develop Aβ plaques starting at around 6 months of age, with significant plaque burden by 8-9 months.[5] They also exhibit gliosis and synaptic deficits.
-
Phenotype: Exhibit age-dependent cognitive decline, making them suitable for evaluating the efficacy of potential therapeutic agents.[6]
Experimental Design and this compound Administration
A typical experimental design involves treating APP/PS1 mice with this compound over a specified period and comparing the outcomes to vehicle-treated APP/PS1 mice and wild-type (WT) littermates.
Protocol for this compound Administration:
-
Animal Age: Commence treatment in 8-month-old APP/PS1 mice, an age at which significant pathology is present.
-
Groups:
-
Wild-type (WT) + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (e.g., 30 mg/kg)
-
-
Administration Route: Intragastric gavage is a common and effective method for oral administration.
-
Dosage: A dose of 30 mg/kg/day has been shown to be effective in APP/PS1 mice.[1]
-
Duration: Treat the animals for a period of 36 consecutive days.[7]
-
Vehicle: Prepare the vehicle solution, for example, saline containing 0.5% carboxymethylcellulose sodium.
-
Procedure:
-
Accurately weigh each mouse to determine the precise volume of the FA solution or vehicle to be administered.
-
Gently restrain the mouse and use a gavage needle to deliver the solution directly into the stomach.
-
Monitor the animals daily for any signs of distress or adverse reactions.
-
Assessment of Cognitive Function: Behavioral Tests
Behavioral tests are crucial for evaluating the impact of this compound on learning and memory. The Morris Water Maze (MWM) and Y-maze are standard assessments for spatial learning and working memory in rodents.[8][9]
Morris Water Maze (MWM) Protocol
The MWM assesses hippocampus-dependent spatial learning and memory.[10]
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (5 consecutive days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions (North, South, East, West), facing the pool wall.
-
The mouse is allowed 60 seconds to locate the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-20 seconds.
-
The time taken to reach the platform (escape latency) and the swim path are recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
Y-Maze Protocol
The Y-maze is used to assess spatial working memory based on the natural tendency of rodents to explore novel environments.[9]
-
Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 20 cm high walls).
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video camera.
-
An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Post-Mortem Tissue Analysis: Biochemical and Histological Assessments
Following the completion of behavioral testing, brain tissue is collected for detailed molecular and cellular analysis.
Tissue Collection and Preparation Protocol
-
Anesthesia and Perfusion:
-
Deeply anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
-
Brain Extraction:
-
Carefully dissect the brain and divide it into two hemispheres.
-
-
Tissue Processing:
-
For Immunohistochemistry: Post-fix one hemisphere in 4% paraformaldehyde for 24-48 hours, followed by cryoprotection in a sucrose (B13894) solution (e.g., 30% sucrose in PBS). Section the brain using a cryostat or vibratome (e.g., 30-40 µm thick sections).
-
For Biochemical Assays (Western Blot, ELISA): Dissect specific brain regions (e.g., hippocampus and cortex) from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C until use.
-
Immunohistochemistry (IHC) for Aβ Plaques and p-Tau
IHC is used to visualize and quantify the deposition of Aβ plaques and the presence of hyperphosphorylated tau.[11]
-
Antigen Retrieval: For Aβ staining, incubate the brain sections in formic acid (e.g., 88%) for a few minutes.
-
Blocking: Block non-specific binding sites by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with the primary antibodies:
-
Anti-Aβ antibody (e.g., 6E10 clone): Dilute according to the manufacturer's instructions (e.g., 1:1000).
-
Anti-phospho-Tau antibody (e.g., AT8 clone for pSer202/Thr205): Dilute according to the manufacturer's instructions (e.g., 1:500).
-
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature.
-
Mounting and Imaging: Mount the sections onto glass slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize and capture images using a fluorescence or confocal microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the plaque area and the intensity of p-tau staining.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to measure the protein levels of key components of the Nrf2 and NF-κB signaling pathways.[12][13]
-
Protein Extraction: Homogenize the frozen brain tissue (hippocampus and cortex) in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with the primary antibodies:
-
Nrf2: (e.g., 1:1000 dilution)
-
HO-1: (e.g., 1:1000 dilution)
-
p-NF-κB p65: (e.g., 1:1000 dilution)
-
NF-κB p65: (e.g., 1:1000 dilution)
-
β-actin (loading control): (e.g., 1:5000 dilution)
-
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
ELISA for Inflammatory Cytokines
ELISA is used to quantify the levels of pro-inflammatory and anti-inflammatory cytokines in the brain.[14][15]
-
Sample Preparation: Homogenize the frozen brain tissue in a suitable lysis buffer. Centrifuge the homogenates and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10).
-
Follow the manufacturer's instructions for the assay. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between the different experimental groups.
Table 1: Effect of this compound on Cognitive Performance in APP/PS1 Mice
| Group | MWM Escape Latency (s) (Day 5) | MWM Time in Target Quadrant (%) | Y-Maze Spontaneous Alternation (%) |
| WT + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| APP/PS1 + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| APP/PS1 + FA | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Neuropathological Markers in APP/PS1 Mice
| Group | Aβ Plaque Area (%) (Hippocampus) | p-Tau Intensity (Arbitrary Units) (Cortex) |
| WT + Vehicle | Mean ± SEM | Mean ± SEM |
| APP/PS1 + Vehicle | Mean ± SEM | Mean ± SEM |
| APP/PS1 + FA | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Neuroinflammatory and Signaling Markers in APP/PS1 Mice
| Group | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) | Nuclear Nrf2 (Relative to β-actin) | p-NF-κB/NF-κB Ratio |
| WT + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| APP/PS1 + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| APP/PS1 + FA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization of Pathways and Workflows
This compound Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
Nrf2/HO-1 Signaling Pathway Activation by this compound
Caption: this compound activates the Nrf2/HO-1 signaling pathway.
NF-κB Signaling Pathway Inhibition by this compound
References
- 1. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Investigation of the Inflammatory Landscape in the Brain and Bone Marrow of the APP/PS1 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Age-Dependent Hippocampal Proteomics in the APP/PS1 Alzheimer Mouse Model: A Comparative Analysis with Classical SWATH/DIA and directDIA Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid and tau pathology of familial Alzheimer’s disease APP/PS1 mouse model in a senescence phenotype background (SAMP8) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Forsythoside A Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Forsythoside A in mouse models, summarizing dosages, routes of administration, and detailed experimental protocols based on current scientific literature. The information is intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Data Presentation: Dosage and Administration Routes
This compound has been administered in mice through various routes, with oral gavage and intraperitoneal injection being the most common. The choice of administration route and dosage depends on the specific research question and the targeted biological effect.
| Administration Route | Dosage Range (mg/kg) | Vehicle | Therapeutic Application | Reference(s) |
| Intraperitoneal (IP) Injection | 2 - 8 mg/kg | Saline | Antipyretic effects | [1] |
| 40 mg/kg | Not specified | Cardioprotective effects | [2] | |
| Oral Gavage | 5 or 10 µg/g (equivalent to 5 or 10 mg/kg) | Not specified | Anti-influenza virus effects | [3] |
| 20 mg/kg/day | Gelatin-based jelly | To be determined | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Materials:
-
This compound (purity ≥ 98%)
-
Vehicle (select based on administration route and experimental design)
-
Sterile 0.9% saline solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol (PEG)
-
Phosphate-buffered saline (PBS)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure for Intraperitoneal (IP) Injection:
-
Accurately weigh the required amount of this compound powder.
-
For saline-soluble preparations, dissolve this compound in sterile 0.9% saline to the desired final concentration. Vortex thoroughly to ensure complete dissolution.[1]
-
For compounds with poor water solubility, this compound can be first dissolved in a minimal amount of DMSO and then diluted with sterile saline or PBS to the final concentration. The final concentration of DMSO should be kept to a minimum (typically <1-5%) to avoid toxicity.
-
Filter the final solution through a 0.22 µm sterile filter to ensure sterility before injection.
-
Prepare fresh on the day of use.
Procedure for Oral Gavage:
-
Weigh the necessary amount of this compound.
-
Suspend or dissolve this compound in the chosen vehicle. For oral administration, vehicles such as water, saline, or a gelatin-based jelly can be used.[4]
-
For suspension, ensure a uniform mixture by vortexing immediately before each administration.
-
The use of a palatable vehicle like a gelatin-based jelly may reduce the stress associated with oral gavage.[4]
Protocol 2: Administration of this compound to Mice
A. Intraperitoneal (IP) Injection
Materials:
-
Prepared sterile this compound solution
-
25-27 gauge sterile needles
-
1 mL sterile syringes
-
70% ethanol
-
Mouse restrainer (optional)
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to expose the abdomen. The head should be tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution. The recommended maximum injection volume for a mouse is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
B. Oral Gavage
Materials:
-
Prepared this compound solution or suspension
-
20-22 gauge, 1.5-inch flexible or rigid gavage needle with a ball tip
-
1 mL syringe
Procedure:
-
Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the this compound solution. The recommended maximum gavage volume for a mouse is 10 ml/kg.
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cellular protection. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.
Nrf2/GPX4 Signaling Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. This activation leads to the upregulation of downstream targets such as Glutathione Peroxidase 4 (GPX4), which plays a key role in inhibiting ferroptosis, a form of iron-dependent cell death.[4][5]
Caption: this compound activates the Nrf2/GPX4 pathway.
NF-κB Signaling Pathway
This compound has demonstrated inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key player in the inflammatory response. By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines.[2][6]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Example: Investigating Anti-Inflammatory Effects
This example workflow outlines a typical experiment to assess the anti-inflammatory effects of this compound in a mouse model of acute inflammation.
Caption: Workflow for an anti-inflammatory study.
References
- 1. This compound inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythiaside A Suppresses Ferroptosis and Mitigates Type 2 Diabetes Osteoporosis Through the NRF2/GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of Forsythoside A in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: Forsythoside A is a phenylethanoid glycoside extracted from Forsythia suspensa, a plant widely used in traditional medicine. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][2][3][4] These characteristics make this compound a compound of significant interest for in vitro studies investigating cellular mechanisms and potential therapeutic applications. Proper preparation of stock and working solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. This document provides detailed protocols for the solubilization, storage, and application of this compound in a cell culture setting, along with an example experimental workflow and an overview of its known signaling pathways.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid.[5] Understanding its physical and chemical properties is essential for accurate stock solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonym | Forsythiaside | [4][5] |
| Molecular Formula | C₂₉H₃₆O₁₅ | [4][5] |
| Molecular Weight | 624.6 g/mol | [4][5] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
| Storage (Solid) | -20°C | [4][5] |
| Stability (Solid) | ≥4 years at -20°C |[4][5] |
The solubility of this compound varies significantly across different solvents. For cell culture applications, Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions due to its high solvating power and miscibility with aqueous culture media.[5][6][7]
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | 10 mg/mL | [4][5] |
| Ethanol | 30 mg/mL | [4][5] |
| Dimethylformamide (DMF) | 30 mg/mL | [4][5] |
| PBS (pH 7.2) | 1 mg/mL |[4][5] |
Protocol: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is crucial to use anhydrous, sterile-grade DMSO to prevent contamination and ensure the stability of the compound.
Materials:
-
This compound powder (MW: 624.6 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.246 mg of the powder.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 624.6 g/mol = 0.006246 g = 6.246 mg
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For 6.246 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solution under the recommended conditions.
Table 3: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [9] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [9] |
| Aqueous Solution (e.g., in PBS) | 4°C | Not more than one day |[5] |
Figure 1. Workflow for preparing this compound stock and working solutions.
Experimental Protocol: Cell Viability Assay (MTT)
This protocol provides a method to assess the effect of this compound on cell viability using a standard MTT assay. The final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.[8][10]
Materials:
-
Adherent cells (e.g., KYSE450, N2a, BV2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A vehicle control containing the same final concentration of DMSO (e.g., 0.1%) must be included.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound working solutions or vehicle control. For example, studies have used concentrations ranging from 10 µM to 100 µM.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Dissolution: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Table 4: Example Dilution Series from a 10 mM Stock Solution
| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Final Volume in Medium (mL) | Final DMSO % |
|---|---|---|---|
| 100 | 10 | 1 | 0.1% |
| 50 | 5 | 1 | 0.05% |
| 20 | 2 | 1 | 0.02% |
| 10 | 1 | 1 | 0.01% |
| Vehicle Control | 10 | 1 (using pure DMSO) | 0.1% |
Figure 2. Experimental workflow for a cell viability (MTT) assay.
Overview of Modulated Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to inflammation and oxidative stress.
-
NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[12] It can prevent the activation of IKK, which in turn blocks the phosphorylation and degradation of IκB, keeping NF-κB sequestered in the cytoplasm and reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[1]
-
Nrf2 Pathway: this compound can activate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, providing protection against oxidative stress.
-
MAPK Pathway: The compound can inactivate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, p38, and JNK.[2][12] This contributes to its anti-inflammatory and protective effects in various cell types.[2]
-
Apoptosis Pathway: In cancer cells, this compound can induce apoptosis by regulating proteins such as BCL2 and BAX.[11]
Figure 3. Simplified diagram of this compound's action on NF-κB and Nrf2 pathways.
References
- 1. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism investigation of this compound against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
Application Notes and Protocols: Caco-2 Cell Permeability Assay for Forsythoside A Absorption
Audience: Researchers, scientists, and drug development professionals.
Introduction: Forsythoside (B13851194) A (FTA), a major active phenylethanoid glycoside extracted from Forsythiae Fructus, exhibits a range of pharmacological activities. However, its low oral bioavailability presents a significant challenge in its development as a therapeutic agent. Understanding the intestinal absorption mechanism of Forsythoside A is crucial for improving its clinical efficacy. The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the oral absorption of drugs in humans.[1][2][3][4] This application note provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell permeability assay, and explores the mechanisms involved in its transport across the intestinal epithelium.
Experimental Principles
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium.[2][3] This model is used to determine the apparent permeability coefficient (Papp) of a compound, which reflects its rate of transport across the cell monolayer.[1] By measuring the flux of this compound from the apical (AP) to the basolateral (BL) side and vice versa, insights into its absorption and potential involvement of active transport mechanisms can be obtained.[2][5]
Quantitative Data Summary
The permeability of this compound across Caco-2 cell monolayers has been investigated, and the key quantitative findings are summarized below.
| Parameter | Value | Conditions | Reference |
| Papp (AP-BL) | 4.15 x 10⁻⁷ cm/s | This compound concentration: 2.6-10.4 µg/mL | [6][7] |
| Efflux Ratio (Papp BL-AP / Papp AP-BL) | ~1.00 | This compound concentration: 2.6-10.4 µg/mL | [6][7] |
| Effect of Paracellular Permeability Enhancers | Concentration-dependent increase in Papp | Sodium caprate and EDTA | [6][7] |
| Effect of P-gp Inhibitor (Verapamil) | Concentration-dependent increase in Papp | Verapamil (B1683045) | [6][7] |
| Effect of MRP Inhibitors (Cyclosporine, MK571) | Concentration-dependent increase in Papp | Cyclosporine and MK571 | [6][7] |
| Effect of OATP Inhibitors (Diclofenac sodium, Indomethacin) | Concentration-dependent decrease in Papp | Diclofenac (B195802) sodium and Indomethacin | [6][7] |
| Effect of SGLT1 Inhibitor (Mannitol) | No significant change in Papp | Mannitol (B672) | [6][7] |
Table 1: Summary of Quantitative Data for this compound Permeability in Caco-2 Cells.
Experimental Protocols
This section provides a detailed methodology for conducting the Caco-2 cell permeability assay for this compound.
Materials and Reagents
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (analytical standard)
-
Lucifer yellow (for monolayer integrity testing)
-
Transepithelial Electrical Resistance (TEER) meter
-
Analytical instrumentation (e.g., LC-MS/MS) for this compound quantification
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell® Inserts: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 2 x 10⁵ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment:
-
TEER Measurement: Measure the TEER of the cell monolayers using a TEER meter. Monolayers with TEER values above 300 Ω·cm² are generally considered suitable for transport studies.[8]
-
Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of Lucifer yellow, a fluorescent marker that does not readily cross the cell membrane. A low Papp value for Lucifer yellow confirms the integrity of the tight junctions.
-
This compound Transport Experiment
-
Preparation of Transport Buffer: Prepare transport buffer (e.g., HBSS, pH 7.4). For some applications, the apical buffer pH may be adjusted to 6.5 to better mimic the conditions of the small intestine.
-
Pre-incubation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer and then pre-incubate for 30 minutes at 37°C.
-
Transport Study (Apical to Basolateral - AP to BL):
-
Add the this compound solution (at desired concentrations, e.g., 2.6, 5.2, and 10.4 µg/mL) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect the final samples from both the apical and basolateral chambers.
-
-
Transport Study (Basolateral to Apical - BL to AP):
-
To investigate active efflux, perform the transport study in the reverse direction by adding this compound to the basolateral chamber and sampling from the apical chamber.
-
-
Inhibitor Studies (Optional): To investigate the involvement of specific transporters, pre-incubate the cell monolayers with known inhibitors (e.g., verapamil for P-gp, cyclosporine for MRPs, diclofenac sodium for OATPs) before adding this compound and perform the transport experiment in the presence of the inhibitor.
Sample Analysis
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µg/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber (µg/mL).
-
-
Calculate the efflux ratio by dividing the Papp (BL-AP) by the Papp (AP-BL). An efflux ratio significantly greater than 1.5-2.0 suggests the involvement of active efflux transporters.[5][7]
Visualizations
Experimental Workflow
Caption: Caco-2 Permeability Assay Workflow for this compound.
Proposed Transport Mechanisms of this compound
Caption: Proposed Transport Mechanisms of this compound across Caco-2 Cells.
Discussion and Interpretation of Results
The experimental data indicate that this compound has low permeability across Caco-2 cell monolayers, with a Papp value of 4.15 x 10⁻⁷ cm/s.[6][7] This low permeability is a contributing factor to its poor oral bioavailability.[6][7] The efflux ratio of approximately 1.00 suggests that this compound is not a significant substrate of active efflux transporters under the tested conditions.[6][7]
However, studies using inhibitors suggest a more complex transport mechanism. The increased permeability in the presence of paracellular enhancers like sodium caprate and EDTA indicates that this compound can be transported via the paracellular route.[6][7] Furthermore, the involvement of active transporters is suggested by the effects of various inhibitors. The P-glycoprotein (P-gp) inhibitor verapamil and multidrug resistance-associated protein (MRP) inhibitors cyclosporine and MK571 were found to increase the Papp value of this compound in a concentration-dependent manner, suggesting that P-gp and MRPs may be involved in its efflux.[6][7] Conversely, inhibitors of organic anion transporting polypeptides (OATPs), such as diclofenac sodium and indomethacin, decreased the permeability, indicating that OATPs may play a role in the uptake of this compound into the intestinal cells.[6][7] The lack of effect from the SGLT1 inhibitor mannitol suggests this transporter is not involved.[6][7]
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. enamine.net [enamine.net]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Intestinal absorption of this compound in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal absorption of this compound in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Forsythoside A: Application Notes and Protocols for Gene Expression Analysis (qPCR) in Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of Forsythoside A on gene expression in cultured cells using quantitative real-time polymerase chain reaction (qPCR). This compound, a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant anti-inflammatory, antioxidant, and antiviral properties. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation for studying its mechanism of action.
Introduction
This compound modulates the expression of key genes involved in inflammatory and immune responses. In cell models such as murine macrophage-like RAW 264.7 cells and BV2 microglial cells, this compound has been shown to suppress the expression of pro-inflammatory mediators typically induced by lipopolysaccharide (LPS). This effect is primarily mediated through the inhibition of signaling pathways including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[1][2][3] Quantitative PCR is a sensitive and specific method to quantify these changes in gene expression.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by influencing several key intracellular signaling cascades. Understanding these pathways is crucial for interpreting gene expression data.
Figure 1: Simplified signaling pathways modulated by this compound in response to LPS stimulation.
Experimental Protocols
This section provides detailed protocols for cell culture, treatment with this compound, RNA extraction, and qPCR analysis.
Cell Culture and Treatment
1. RAW 264.7 Macrophage Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
2. BV2 Microglial Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
3. This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW 264.7, 200 ng/mL for BV2) for a specified duration (e.g., 6 or 24 hours) to induce an inflammatory response. Include a vehicle-treated control group.
RNA Extraction and Reverse Transcription
1. Total RNA Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRIzol™).
-
Extract total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be between 1.8 and 2.0).
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
Quantitative Real-Time PCR (qPCR)
Figure 2: Experimental workflow for qPCR analysis of this compound-treated cells.
1. qPCR Reaction Setup:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan master mix.
-
Use the primer sequences listed in Table 1 or design and validate new primers.
2. Thermal Cycling:
-
Perform the qPCR reaction using a real-time PCR detection system with a typical thermal profile:
-
Initial denaturation (e.g., 95°C for 5-10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Melt curve analysis to verify the specificity of the amplified product (for SYBR Green-based assays).
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
Data Presentation
Summarize the quantitative qPCR data in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF-α | CAGGCGGTGCCTATGTCTC | CGATCACCCCGAAGTTCAGTAG |
| IL-6 | CCAGAAACCGCTATGAAGTTCC | TCACCAGCATCAGTCCCAAG |
| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| iNOS | GGAGTGACGGCAAACATGACT | TCGATGCACAACTGGGTGAAC |
| COX-2 | GGAGAGACTATCAAGATAGTGATC | ATGGTCAGTAGACTTTTACAG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Table 2: Relative mRNA Expression of Pro-inflammatory Genes in LPS-stimulated RAW 264.7 Cells Treated with this compound
| Treatment | TNF-α (Fold Change) | IL-6 (Fold Change) | iNOS (Fold Change) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS (1 µg/mL) | Data not available | Data not available | Data not available |
| LPS + this compound (25 µM) | Data not available | Data not available | Data not available |
| LPS + this compound (50 µM) | Data not available | Data not available | Data not available |
| LPS + this compound (100 µM) | Data not available | Data not available | Data not available |
Note: Specific fold change values are dependent on experimental conditions and should be determined empirically. The table serves as a template for data presentation.
Table 3: Relative mRNA Expression of Pro-inflammatory Genes in LPS-stimulated BV2 Microglial Cells Treated with this compound
| Treatment | TNF-α (Fold Change) | IL-1β (Fold Change) | COX-2 (Fold Change) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS (200 ng/mL) | Data not available | Data not available | Data not available |
| LPS + this compound (20 µM) | Data not available | Data not available | Data not available |
| LPS + this compound (40 µM) | Data not available | Data not available | Data not available |
| LPS + this compound (80 µM) | Data not available | Data not available | Data not available |
Note: Specific fold change values are dependent on experimental conditions and should be determined empirically. The table serves as a template for data presentation.
Conclusion
This document provides a framework for investigating the effects of this compound on gene expression in inflammatory cell models. By following the detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively quantify the anti-inflammatory potential of this compound and further elucidate its molecular mechanisms of action. These studies are valuable for the development of novel therapeutic strategies targeting inflammatory diseases.
References
- 1. Forsythiaside A Exhibits Anti-inflammatory Effects in LPS-Stimulated BV2 Microglia Cells Through Activation of Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry for Apoptosis Analysis with Forsythoside A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside A (FTA), a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated a dual role in the regulation of apoptosis. Depending on the cellular context, FTA can either promote or inhibit programmed cell death, making it a compound of significant interest in drug development for various diseases, including cancer and viral infections. This document provides detailed application notes and protocols for analyzing the apoptotic effects of this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level.[1][2] The use of Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, in conjunction with a viability dye like Propidium Iodide (PI), allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Data Presentation: Quantitative Analysis of this compound-Mediated Apoptosis
The following tables summarize the quantitative effects of this compound on apoptosis as determined by flow cytometry in different experimental models.
Pro-Apoptotic Effect of this compound in Cancer Cells
This compound has been shown to induce apoptosis in certain cancer cell lines. A study on esophageal squamous cell carcinoma (ESCC) cell lines, KYSE450 and KYSE30, demonstrated that FSA treatment promoted apoptosis.[4][5]
Table 1: Pro-Apoptotic Effect of this compound on Esophageal Squamous Carcinoma Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration | Total Apoptotic Cells (%) | Reference |
| KYSE450 | 0 (Control) | 48 hours | Baseline | [4] |
| 50 | 48 hours | Increased | [4] | |
| 100 | 48 hours | Significantly Increased | [4] | |
| KYSE30 | 0 (Control) | 48 hours | Baseline | [4] |
| 50 | 48 hours | Increased | [4] | |
| 100 | 48 hours | Significantly Increased | [4] |
Note: Specific percentages were not provided in the abstract, but the study reported a significant increase in apoptosis at 100 µM of this compound.
Anti-Apoptotic Effect of this compound in Virus-Infected Cells
Conversely, this compound has been shown to inhibit apoptosis in the context of viral infections. In a study involving infectious bronchitis virus (IBV), FTA pretreatment was found to attenuate IBV-induced apoptosis.[6][7]
Table 2: Anti-Apoptotic Effect of this compound on Infectious Bronchitis Virus (IBV)-Induced Apoptosis
| Cell Line | Treatment | This compound Concentration (µM) | Total Apoptotic Cells (%) | Reference |
| BHK Cells | Mock | 0 | Baseline | [6] |
| IBV-infected | 0 | Significantly Increased | [6] | |
| IBV-infected + FTA | 10 | Decreased | [6] | |
| IBV-infected + FTA | 20 | Significantly Decreased | [6] | |
| IBV-infected + FTA | 40 | Significantly Decreased (Dose-dependent) | [6] |
Note: The study demonstrated a dose-dependent decrease in apoptosis with FTA treatment.[6]
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis by flow cytometry following treatment with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Cells of interest (e.g., KYSE450 for pro-apoptotic studies, or virus-infected cells for anti-apoptotic studies)
-
This compound (appropriate concentrations)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (100 mM HEPES, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometry tubes (5 mL polystyrene round-bottom)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100 µM) for the desired duration (e.g., 48 hours).[4] Include appropriate vehicle controls.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected supernatant.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[3]
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS to remove any residual medium. For each wash, resuspend the cell pellet in 1-2 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[8]
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the flow cytometer and gates.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data to distinguish between four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Signaling Pathways and Visualizations
This compound's dual effects on apoptosis are mediated through different signaling pathways.
Pro-Apoptotic Signaling Pathway of this compound in Cancer
In cancer cells, this compound can induce apoptosis by modulating the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Pro-apoptotic signaling of this compound in cancer cells.
Anti-Apoptotic Signaling Pathway of this compound
In the context of viral infections, this compound can inhibit apoptosis by modulating the PI3K/Akt/NF-κB signaling pathway.[6][7] Activation of this pathway promotes cell survival and inhibits the apoptotic cascade initiated by the viral infection.
Caption: Anti-apoptotic signaling of this compound.
Experimental Workflow for Apoptosis Analysis
The following diagram illustrates the general workflow for analyzing this compound-induced or -inhibited apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Mechanism investigation of this compound against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism investigation of this compound against esophageal squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
Forsythoside A stability in DMSO and culture media
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Forsythoside A in DMSO and cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, where it can remain stable for at least three to four years.[1][2][3]
Q2: What is the best solvent for preparing this compound stock solutions, and how should they be stored?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2][4] It is also soluble in ethanol (B145695) and dimethylformamide (DMF).[3] To ensure maximum stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[5] For long-term storage (up to 1 year), it is recommended to store DMSO stock solutions at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[2][4][6]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: this compound, like other phenylethanoid glycosides, is susceptible to degradation in aqueous solutions.[7][8] Factors such as elevated temperature, high pH, and light exposure can accelerate its degradation.[8] While specific stability data in common cell culture media at 37°C is not extensively documented in the literature, it is recommended to prepare fresh working solutions in your culture medium for each experiment and avoid long-term storage of aqueous solutions.[3] Some sources suggest not storing aqueous solutions for more than one day.[3]
Q4: What are the potential degradation products of this compound?
A4: Studies have identified several degradation products of this compound, which can arise from the hydrolysis of its glycosidic bonds. These products include forsythiaside I, forsythiaside H, forsythiaside E, and caffeic acid, among others.[9] The formation of these degradation products can lead to a loss of the parent compound's biological activity.
Q5: How can I minimize the degradation of this compound in my cell culture experiments?
A5: To minimize degradation, prepare your working solution of this compound in cell culture medium immediately before adding it to your cells. Avoid pre-incubating the compound in the medium for extended periods at 37°C. If your experiment runs for several days, consider replenishing the medium with freshly prepared this compound at regular intervals. It is also good practice to protect your solutions from light.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological activity. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Minimize the time the compound is incubated in the medium at 37°C before and during the experiment. 3. For long-term experiments, consider replacing the medium with a fresh this compound solution every 24-48 hours. 4. Perform a stability study in your specific cell culture medium to determine the degradation rate (see Experimental Protocols section). |
| High variability between experimental replicates. | Inconsistent concentrations of active this compound due to degradation or precipitation. | 1. Ensure the DMSO stock solution is fully dissolved before diluting it into the culture medium. 2. Vortex the working solution thoroughly after diluting the DMSO stock to ensure homogeneity. 3. Keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solubility issues and solvent-induced toxicity. |
| Precipitation observed after diluting the DMSO stock solution into the culture medium. | The solubility of this compound in the aqueous medium has been exceeded. | 1. Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the culture medium. 2. Gentle warming and vortexing of the diluted solution may help to redissolve any precipitate.[5] 3. Consider using a lower final concentration or a different formulation approach if precipitation persists. |
Quantitative Data Summary
While specific data on the half-life of this compound in cell culture media at 37°C is limited, the following table summarizes the recommended storage conditions to maintain its stability.
| Form | Solvent | Storage Temperature | Reported Stability |
| Powder | N/A | -20°C | ≥ 4 years[1][3] |
| Stock Solution | DMSO | -80°C | Up to 1 year[2] |
| Stock Solution | DMSO | -20°C | Up to 1 month[4][6] |
| Aqueous Solution | PBS (pH 7.2) / Culture Media | 4°C or 37°C | Not recommended for storage longer than one day[3] |
Note: The stability in culture media at 37°C is inferred from general recommendations for aqueous solutions and may vary depending on the specific medium composition and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-quality, anhydrous DMSO.
-
Concentration: Prepare a stock solution at a concentration of 10-50 mg/mL.[2] Sonication may be required to fully dissolve the compound.[2]
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium via HPLC
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution into your cell culture medium (e.g., DMEM with 10% FBS) to your final working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Place the solution in a sterile, sealed container in a 37°C incubator with 5% CO₂.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point will serve as your reference.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to halt further degradation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding a 3-fold excess of cold acetonitrile (B52724).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like 0.1% formic acid) is a common starting point.
-
Detection: Monitor the absorbance at the λmax of this compound (approximately 333 nm).[1][3]
-
Quantification: Create a standard curve with known concentrations of this compound to quantify the remaining amount at each time point.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Key factors that can negatively impact the stability of this compound.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Medium [cytion.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forsythoside A Bioavailability & Intestinal Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental challenges associated with Forsythoside (B13851194) A (FTA) bioavailability and intestinal absorption.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Forsythoside A reported to be so low?
A1: The oral bioavailability of this compound (FTA) is significantly low, estimated to be around 0.5%.[1] This is primarily attributed to its low permeability across the intestinal mucosa.[2][3] FTA is a highly hydrophilic compound, which hinders its ability to passively diffuse across the lipid-rich cell membranes of intestinal epithelial cells.[3]
Q2: What are the primary mechanisms of this compound intestinal absorption?
A2: Research suggests that the intestinal absorption of FTA occurs through a combination of passive diffusion and paracellular transport (movement through the tight junctions between cells).[2][3] The involvement of carrier-mediated transport is also indicated, with evidence pointing to the participation of both uptake and efflux transporters.[2][3][4]
Q3: Which transporters are involved in the intestinal absorption of this compound?
A3: Studies have identified several transporters that influence FTA's intestinal transit:
-
Efflux Transporters: P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) actively pump FTA out of the intestinal cells and back into the lumen, thereby reducing its net absorption.[2][3]
-
Uptake Transporters: Organic Anion-Transporting Polypeptides (OATPs) appear to be involved in the uptake of FTA into intestinal cells.[2][3]
Q4: My Caco-2 permeability assay shows very low Papp values for this compound. Is this expected?
A4: Yes, this is a common and expected finding. In vitro Caco-2 cell models consistently demonstrate low apparent permeability (Papp) for FTA. A reported mean Papp value in the apical-to-basolateral direction is approximately 4.15 × 10⁻⁷ cm/s.[2][3] This low value is a direct reflection of its poor intestinal permeability and a key contributor to its low oral bioavailability.
Q5: How can I troubleshoot low recovery of this compound in my Caco-2 transport studies?
A5: Low recovery can be a significant issue. After transport experiments, it has been observed that over 96% of apically loaded FTA remains on the apical side, and over 97% of basolaterally loaded FTA stays on the basolateral side.[2][3] To troubleshoot:
-
Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is sensitive and validated for FTA in the transport buffer.
-
Check for Non-specific Binding: FTA may adsorb to the plasticware of the transwell plates. Consider using low-binding plates or pre-treating plates with a blocking agent.
-
Assess Cell Monolayer Integrity: While low TEER can be associated with higher permeability, an excessively low or declining TEER value during the experiment could indicate a compromised monolayer, leading to inaccurate results.
-
Evaluate Potential Metabolism: Although not the primary reason for low bioavailability, some degree of metabolism by intestinal enzymes could contribute to lower recovery of the parent compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low Bioavailability in Animal Studies | Inherently low permeability of FTA.[2][3] | - Consider co-administration with absorption enhancers like sodium caprate or water-soluble chitosan.[1] - Investigate nanoformulations or lipid-based delivery systems to improve solubility and permeability.[3] |
| High Variability in in situ Perfusion Results | Inconsistent surgical procedure or perfusion rate. | - Standardize the length of the intestinal segment and ensure consistent cannulation. - Use a calibrated perfusion pump for a stable flow rate (e.g., 0.2 mL/min).[5] - Allow for a stabilization period (e.g., 30 minutes) before sample collection.[5] |
| No Significant Effect of P-gp Inhibitors (e.g., Verapamil) on FTA Transport | - Insufficient inhibitor concentration. - Dominance of other transport mechanisms. - Low expression of P-gp in the cell model. | - Perform a concentration-response experiment with the inhibitor. - Evaluate the involvement of other transporters like MRPs using specific inhibitors (e.g., cyclosporine, MK571).[2][3] - Confirm P-gp expression and functionality in your Caco-2 cells using a known P-gp substrate. |
| Unexpectedly High Permeability in Caco-2 Assay | Compromised integrity of the Caco-2 cell monolayer. | - Measure Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity. - Use a paracellular marker (e.g., Lucifer yellow) to assess tight junction integrity. |
Data Presentation
Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Cell Model
| Direction | This compound Concentration (µg/mL) | Mean Papp Value (cm/s) | Efflux Ratio | Reference |
| Apical to Basolateral (A-B) | 2.6 - 10.4 | 4.15 × 10⁻⁷ | ~1.00 | [2][3] |
Table 2: Effect of Inhibitors and Enhancers on this compound Permeability
| Model | Compound | Type | Effect on FTA Permeability | Reference |
| Caco-2 | Verapamil | P-gp Inhibitor | Concentration-dependent increase in Papp | [2][3] |
| Caco-2 | Cyclosporine, MK571 | MRP Inhibitors | Concentration-dependent increase in Papp | [2][3] |
| Caco-2 | Diclofenac Sodium, Indomethacin | OATP Inhibitors | Concentration-dependent decrease in Papp | [2][3] |
| Caco-2 | Sodium Caprate, EDTA | Paracellular Enhancers | Concentration-dependent increase in Papp | [2][3] |
| in situ Perfusion | Verapamil | P-gp Inhibitor | Increase in Peff | [2] |
| in situ Perfusion | Sodium Caprate, EDTA | Paracellular Enhancers | Concentration-dependent increase in Peff | [2] |
| in situ Perfusion | Diclofenac Sodium, Indomethacin | OATP Inhibitors | Concentration-dependent decrease in Peff | [2] |
| in vivo | Water-soluble chitosan | Absorption Enhancer | Improved bioavailability | [1] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is a synthesized methodology for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells (passage 40-60) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Seed the cells onto semipermeable supports in transwell inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 18-22 days to allow for differentiation and formation of a polarized monolayer.[6]
-
-
Monolayer Integrity Assessment:
-
Prior to the transport study, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Well-differentiated monolayers typically exhibit TEER values > 250 Ω·cm².
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add FTA solution (e.g., at 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[7]
-
Basolateral to Apical (B-A) Transport: Add FTA solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a predetermined time (e.g., 2 hours).[7]
-
At the end of the incubation, collect samples from both donor and receiver compartments.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of FTA in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)[6] Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the cell monolayer.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests active efflux.[6]
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol provides a general framework for conducting SPIP studies to evaluate FTA absorption.
-
Animal Preparation:
-
Fast male Sprague-Dawley rats (250-300g) overnight with free access to water.
-
Anesthetize the animal (e.g., with urethane (B1682113) or a similar anesthetic).
-
Make a midline abdominal incision to expose the small intestine.
-
-
Surgical Procedure:
-
Select the desired intestinal segment (e.g., duodenum, jejunum, ileum).
-
Carefully cannulate the proximal and distal ends of the segment with flexible tubing, ensuring blood supply remains intact.[5]
-
Gently rinse the segment with warm saline to remove any residual contents.
-
-
Perfusion:
-
Perfuse the intestinal segment with Krebs-Ringer buffer (pH 7.4) containing a known concentration of FTA and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[5]
-
Allow the system to stabilize for approximately 30 minutes.
-
Collect the perfusate from the outlet cannula at timed intervals (e.g., every 15 minutes) for up to 120 minutes.
-
-
Sample Analysis and Calculation:
-
Measure the volume of the collected perfusate and analyze the concentrations of FTA and the non-absorbable marker.
-
Calculate the effective permeability (Peff) using appropriate equations that account for changes in drug concentration and water flux.
-
Visualizations
Caption: Intestinal absorption pathways of this compound.
Caption: Experimental workflow for a Caco-2 permeability assay.
Caption: Factors contributing to this compound's low bioavailability.
References
- 1. Improvement of intestinal absorption of this compound in weeping forsythia extract by various absorption enhancers based on tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal absorption of this compound in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal absorption of this compound in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Forsythoside A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Forsythoside A (FTA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a major bioactive phenylethanoid glycoside extracted from Forsythia suspensa, a plant widely used in traditional medicine.[1][2] It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[1][2][3] Despite its therapeutic potential, the clinical application of this compound is significantly hindered by its extremely low oral bioavailability, which has been reported to be as low as 0.5% in rats.[4][5] This poor absorption means that only a very small fraction of the orally administered dose reaches the systemic circulation, which can limit its therapeutic efficacy.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
The poor oral bioavailability of this compound is attributed to several factors:
-
Low Permeability: this compound is a highly hydrophilic compound, which limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.[5]
-
Efflux Transporters: It is a substrate for efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs).[1][5] These transporters actively pump this compound back into the intestinal lumen after it has been absorbed, thereby reducing its net absorption.
-
Intestinal Metabolism: Although to a lesser extent, this compound may undergo some degree of metabolism by intestinal enzymes and gut microbiota.
Q3: What are the main strategies being explored to improve the oral bioavailability of this compound?
Researchers are investigating several approaches to enhance the oral absorption of this compound:
-
Use of Permeation Enhancers: Co-administration with compounds that can transiently open the tight junctions between intestinal cells (paracellular transport) or inhibit efflux pumps can significantly increase absorption. Examples include sodium caprate and water-soluble chitosan.[4]
-
Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, nanoparticles, or self-emulsifying drug delivery systems (SEDDS) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.
-
Inhibition of Efflux Pumps: The use of specific inhibitors for P-gp (e.g., verapamil) and MRPs (e.g., cyclosporine) has been shown to increase the intestinal permeability of this compound in experimental models.[1]
Troubleshooting Guides
| Potential Problem | Possible Cause | Suggested Experimental Action | Potential Solution |
| Low apparent permeability (Papp) of this compound in Caco-2 cell assays. | High hydrophilicity of this compound limiting transcellular diffusion. | Conduct bidirectional Caco-2 assays to determine the efflux ratio. | Formulate this compound into a more lipophilic prodrug or use a lipid-based nanoformulation to enhance membrane interaction. |
| Involvement of efflux transporters (P-gp, MRPs). | Perform Caco-2 transport studies in the presence of specific efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp, cyclosporine for MRPs).[1] | Co-administer this compound with a known and safe efflux pump inhibitor. | |
| Compromised integrity of the Caco-2 cell monolayer. | Regularly measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. | Optimize cell culture conditions and handling procedures to maintain a healthy and confluent monolayer. | |
| High variability in in vivo pharmacokinetic data. | Poor aqueous solubility and dissolution rate of the formulation. | Evaluate the solubility and dissolution profile of the this compound formulation in simulated gastric and intestinal fluids. | Micronize the this compound powder or formulate it as a solid dispersion or a self-emulsifying drug delivery system (SEDDS). |
| Significant first-pass metabolism in the gut wall or liver. | Quantify this compound metabolites in plasma and feces after oral administration. | Develop a formulation that targets lymphatic absorption to bypass the liver, such as a lipid-based nanoformulation. | |
| Ineffective enhancement of bioavailability with a chosen strategy. | Suboptimal formulation parameters. | Systematically optimize the formulation, for example, by varying the lipid-to-drug ratio in a nanoformulation or the concentration of a permeation enhancer. | Conduct a thorough formulation screening study to identify the most effective composition and preparation method. |
| Inappropriate animal model or experimental design. | Ensure the animal model is relevant and that the dosing and sampling protocols are appropriate for the pharmacokinetic properties of this compound. | Refine the in vivo study design based on preliminary in vitro data and literature precedents. |
Data Presentation: Pharmacokinetic Parameters of this compound
| Formulation/Condition | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Solution (Control) | Rat | 9.83 | 0.33 | 1210 | 100 | [6] |
| This compound with Shuang-Huang-Lian | Rat | 30.56 | 0.5 | 6879 | 568.5 | [6] |
| This compound with Water-Soluble Chitosan (50 mg/kg) | Rat | 25.8 | 0.5 | 4870 | ~402 | [4] |
| This compound with Sodium Caprate (100 mg/kg) | Rat | 19.7 | 0.5 | 3560 | ~294 | [4] |
Experimental Protocols
Detailed Methodology 1: Preparation of this compound Loaded Liposomes
This protocol describes a general method for preparing this compound loaded liposomes using the thin-film hydration technique.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin lipid film on the inner wall of the flask.
-
Vacuum Drying: Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. This will lead to the formation of multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or a bath sonicator.
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Detailed Methodology 2: In Vitro Caco-2 Cell Permeability Assay
This protocol outlines a standard procedure for assessing the intestinal permeability of this compound using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
Lucifer yellow (as a marker for paracellular transport)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a TEER meter. Monolayers with TEER values above a certain threshold (e.g., 250 Ω·cm²) are considered suitable for the experiment.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical): To assess efflux, perform the transport study in the reverse direction by adding the this compound solution to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Detailed Methodology 3: In Situ Single-Pass Intestinal Perfusion in Rats
This protocol provides a general guideline for performing an in situ single-pass intestinal perfusion study to evaluate the absorption of this compound.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Perfusion buffer (e.g., Krebs-Ringer buffer)
-
This compound perfusion solution
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the small intestine.
-
Intestinal Segment Cannulation: Select the desired intestinal segment (e.g., duodenum, jejunum, ileum) and carefully cannulate both ends with flexible tubing.
-
Perfusion:
-
Gently rinse the intestinal segment with warm saline to remove any contents.
-
Perfuse the segment with the perfusion buffer at a constant flow rate (e.g., 0.2 mL/min) for a stabilization period (e.g., 30 minutes).
-
Switch to the this compound perfusion solution and collect the perfusate at regular intervals (e.g., 15 minutes) for a defined period (e.g., 120 minutes).
-
-
Sample Collection: Weigh the collected perfusate samples to determine the volume, accounting for any water flux.
-
Blood Sampling: At the end of the perfusion, collect a blood sample from the mesenteric vein draining the perfused segment and a systemic blood sample from the femoral artery.
-
Measurement of Intestinal Segment Length: After the experiment, measure the exact length of the perfused intestinal segment.
-
Sample Analysis: Determine the concentration of this compound in the perfusate and plasma samples using a validated analytical method.
-
Data Analysis: Calculate the absorption rate constant (Ka) and the effective permeability (Peff) of this compound in the specific intestinal segment.
Mandatory Visualizations
Caption: Experimental workflow for overcoming the poor oral bioavailability of this compound.
References
Technical Support Center: Forsythoside A Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the degradation of Forsythoside A under various stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary degradation pathways of this compound under stress conditions?
A1: this compound is a phenylethanoid glycoside susceptible to degradation through hydrolysis of its ester and glycosidic linkages. Under stress conditions such as acid, base, heat, and oxidation, it primarily degrades into several smaller, known compounds. A key study identified eight major degradation products: Forsythoside I, Forsythoside H, Forsythoside E, Caffeic Acid, Suspensaside A, β-hydroxy Forsythoside I, β-hydroxy Forsythoside H, and β-hydroxy this compound.[1] The main pathway involves the hydrolysis of the ester bond, leading to the formation of Forsythoside I and caffeic acid.
Q2: My this compound sample is degrading much faster than expected in solution. What are the likely causes?
A2: Rapid degradation of this compound in solution is often linked to three main factors: pH, temperature, and light exposure.[2]
-
pH: this compound, like other phenylethanoid glycosides, is particularly unstable in alkaline (high pH) conditions, which can accelerate hydrolysis.[2] Ensure your solvent or buffer is in the slightly acidic to neutral range for better stability.
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[2][3] For storage, even short-term, solutions should be kept refrigerated (e.g., 4°C) or frozen (-20°C).
-
Light Exposure: Photodegradation can occur.[2] It is recommended to store solutions in amber vials or protect them from light to minimize this pathway.
Q3: I am seeing multiple new peaks in my HPLC chromatogram after stressing my this compound sample. How can I identify them?
A3: The appearance of new peaks indicates the formation of degradation products. The primary degradation products to expect are Forsythoside I and Caffeic Acid, along with others like Forsythoside H and E.[1] To confirm their identities, you can:
-
Use Reference Standards: If available, run reference standards for the expected degradants to compare retention times.
-
LC-MS Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio (m/z) data, which helps in elucidating the structures of the degradation products.[1]
-
Literature Comparison: Compare your chromatograms with published data on this compound degradation, which often report the relative retention times of major degradants.[1]
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation study, or stress testing, is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[4][5] The study should expose the compound to a variety of stress conditions to induce degradation, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API). The core conditions to test include hydrolysis, oxidation, and photolysis.[1][6][7] A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: My analytical results are inconsistent. What are the critical parameters for a reliable stability-indicating HPLC method for this compound?
A5: Inconsistent results often stem from the analytical method itself or sample handling. For a robust, stability-indicating HPLC method, consider the following:
-
Column Choice: A C18 column is commonly used and effective for separating this compound from its degradation products.[8]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water (often with a small amount of acid like acetic or phosphoric acid to improve peak shape) is typical.[8] The pH of the mobile phase is critical for consistent separation.
-
Wavelength: A detection wavelength of around 330 nm is suitable for quantifying this compound.[8][9][10]
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear, capable of separating the main compound from all potential degradants.[7][11]
Visualized Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Quantitative Data Summary
The stability of phenylethanoid glycosides, including this compound, is highly dependent on temperature and pH. The tables below summarize kinetic data from studies on materials rich in these compounds.
Disclaimer: The following data is derived from a study on total phenylethanoid glycosides (TPG) from Osmanthus fragrans flowers, where the this compound analogue, acteoside, is the major component (65.35%). This data is presented to illustrate expected trends.
Table 1: Effect of Temperature on the Degradation of Total Phenylethanoid Glycosides (TPG)
| Temperature (°C) | Degradation after 90 days (%) |
| 4 | 17.64 |
| 20 | 35.39 |
| 37 | 76.90 |
| 50 | 87.00 |
| 80 | 84.25 (after 7 days) |
Source: Adapted from a study on the degradation of phenylethanoid glycosides.[2]
Table 2: Effect of pH on the Degradation Kinetics of Total Phenylethanoid Glycosides (TPG)
| pH | Rate Constant (k) (x 10⁻³ day⁻¹) | Half-life (t₁/₂) (days) |
| 5.0 | 2.1 | 330.1 |
| 6.0 | 2.6 | 266.6 |
| 7.0 | 3.5 | 198.0 |
| 8.0 | 11.2 | 61.9 |
| 9.0 | 251.0 | 2.8 |
Source: Adapted from a study on the degradation of phenylethanoid glycosides.[2]
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, and photolytic stress. The goal is to achieve 5-20% degradation.
1. Materials:
-
This compound reference standard
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water (HPLC grade)
-
Amber vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
-
Keep at room temperature, as base-catalyzed hydrolysis is often rapid.
-
Withdraw aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Keep a vial of the stock solution in a heat chamber or oven at a controlled temperature (e.g., 80°C).
-
Withdraw aliquots at various time points.
-
-
Photolytic Degradation:
-
Expose a vial of the stock solution to a photostability chamber with a light source (e.g., UV and/or visible light) according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.
-
Analyze samples after a defined exposure period.
-
4. Sample Analysis:
-
Dilute all stressed and control samples to a suitable concentration for HPLC analysis.
-
Analyze using the validated stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8][9][10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
0-20 min: 15% to 30% B
-
20-25 min: 30% to 15% B
-
25-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
2. Method Validation:
-
The method must be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose of indicating stability. Specificity is demonstrated by showing that the this compound peak is well-resolved from all degradation products and excipients.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Quantitative determination of forsythiaside in Forsythia suspensa]. | Semantic Scholar [semanticscholar.org]
- 11. ijcrt.org [ijcrt.org]
Technical Support Center: Forsythoside A HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Forsythoside A, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound, where the peak's trailing edge is broader than the leading edge, can stem from several factors. Generally, this issue indicates undesirable interactions between this compound and the stationary phase or problems with the HPLC system itself. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: this compound, a phenylethanoid glycoside, possesses multiple polar functional groups. These groups can interact with free silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[1][2][3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, it can lead to the ionization of residual silanol groups on the column, increasing their interaction with polar analytes like this compound.[1][3][5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[1][6]
-
Column Contamination and Degradation: Accumulation of contaminants from samples on the column frit or packing material can lead to peak distortion.[5][6] Over time, the column's performance can degrade, causing tailing for all peaks.[4][7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[3][4][8]
-
Packing Bed Deformation: Voids or channels within the column's packed bed can cause uneven flow paths for the analyte, resulting in peak tailing.[1]
Q2: My this compound peak is tailing. What is the first step I should take to troubleshoot?
The first step is to determine if the issue is specific to your analyte and method or if it is a general system problem.
System Suitability Check:
-
Inject a Neutral Standard: Analyze a well-behaved, neutral compound (e.g., caffeine (B1668208) or toluene).
-
Observe the Peak Shape:
-
If the standard compound also shows a tailing peak, the problem likely lies with the HPLC system (e.g., column degradation, extra-column volume, or a blocked frit).[6]
-
If the standard compound gives a symmetrical peak, the issue is likely related to the specific interaction of this compound with your column and mobile phase.[6]
-
This initial assessment will help you to focus your troubleshooting efforts effectively.
Q3: How can I optimize my mobile phase to reduce this compound peak tailing?
Mobile phase optimization is crucial for achieving symmetrical peaks. Here are key parameters to adjust:
-
pH Adjustment: Since secondary interactions with silanol groups are a primary cause of tailing for polar compounds, lowering the mobile phase pH is often effective.[2] Adding an acidic modifier suppresses the ionization of silanol groups, minimizing these interactions.
-
Buffer Concentration: Using a buffer can help maintain a stable pH and improve peak shape.[1] A buffer concentration of 10-50 mM is typically recommended.[7]
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) affect retention and peak shape.[1] Water/acetonitrile mixtures are a good starting point for this compound.[11]
Table 1: Example Mobile Phase Compositions for this compound Analysis
| Mobile Phase Composition | Column Type | Reference |
| Acetonitrile - 0.5% Phosphoric Acid Solution (18:82) | Waters XSelect C18 | [9] |
| Methanol (B129727) (containing 1% tetrahydrofuran) - Water (containing 0.01 mol/L KH2PO4, pH 3.2) | Nucleosil C18 | [12] |
| Acetonitrile - Water (containing 0.4% glacial acetic acid) (15:85) | Zorbax Eclipse XDB-C18 | [10] |
Q4: Could my column be the problem? How do I choose the right column and maintain it?
Yes, the column is a frequent source of peak shape issues.
-
Column Choice:
-
Stationary Phase: A standard C18 column is commonly used for this compound analysis.[9][10][12] However, if tailing persists, consider using a C18 column with high-purity silica (B1680970) and advanced end-capping to minimize residual silanol groups. Polar-embedded or charged surface hybrid (CSH) columns are also designed to provide better peak shape for polar compounds.[3][7]
-
Particle Size and Dimensions: Columns with smaller particle sizes (e.g., <3 µm) generally provide better efficiency and sharper peaks.[13] Standard analytical column dimensions are typically 4.6 mm I.D. and 150-250 mm in length.[13]
-
-
Column Maintenance:
-
Use a Guard Column: A guard column is highly recommended to protect your analytical column from contaminants in the sample matrix.[8][14]
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reverse-phase columns).[7] Always disconnect the column from the detector before flushing at high flow rates.
-
Proper Storage: Store your column according to the manufacturer's instructions, typically in a mixture of acetonitrile and water, to prevent the packing from drying out.[1]
-
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific sample and HPLC system.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution. Further dilute to create working standards.
-
Sample Solution: Depending on the matrix, sample preparation may involve extraction (e.g., ultrasonic extraction with methanol) followed by filtration.[12] Ensure the final sample is dissolved in a solvent that is of equal or weaker elution strength than the mobile phase.[4] Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection.[14]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.4% glacial acetic acid) (15:85).[10] Degas the mobile phase before use.[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10-20 µL. To check for mass overload, try injecting a smaller volume or a more dilute sample.[14][15]
-
-
System Suitability:
-
Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that parameters like retention time, peak area, and tailing factor are reproducible. A tailing factor (Tf) close to 1.0 is ideal; values greater than 1.5-2.0 may be unacceptable for quantitative analysis.[7]
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc mobile phase: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auroraprosci.com [auroraprosci.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Forsythoside A Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with forsythoside (B13851194) A in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is forsythoside A and why is it used in biological research?
This compound is a phenylethanoid glycoside with a molecular weight of 624.59 g/mol . It is known for its strong antioxidant, anti-inflammatory, and antibacterial properties. In research, it is often investigated for its therapeutic potential in various disease models, including those for neurodegenerative diseases and inflammatory conditions.
Q2: Can this compound interfere with fluorescence-based assays?
Yes, this compound, as a polyphenolic compound, has the potential to interfere with fluorescence-based assays. This interference can manifest in several ways, including:
-
Autofluorescence: The molecule itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to high background signals.
-
Fluorescence Quenching: this compound might absorb the excitation light or the emitted fluorescence from the assay's probe, a phenomenon known as the inner filter effect, leading to artificially low signals.
-
Direct Interaction with Assay Components: It could interact with the fluorescent dye or the biological target, altering their fluorescent properties.
-
Light Scattering: At higher concentrations, this compound solutions might scatter light, affecting the accuracy of fluorescence measurements.
Q3: What are the known spectral properties of this compound?
This compound exhibits UV absorbance maxima at approximately 220 nm and 333 nm. However, detailed public information regarding its specific fluorescence excitation and emission spectra is limited. To accurately predict and troubleshoot interference, it is highly recommended that researchers experimentally determine the fluorescence spectrum of this compound under their specific assay conditions (e.g., buffer, pH).
Troubleshooting Guides for Specific Assays
Thioflavin T (ThT) Assay for Amyloid Beta Aggregation
Issue: My Thioflavin T (ThT) assay results show that this compound inhibits amyloid-beta (Aβ) aggregation, but I'm concerned about assay artifacts.
Background: Polyphenols are known to interfere with ThT assays. This interference can lead to false-positive results, suggesting inhibition of aggregation where none has occurred. The interference can arise from fluorescence quenching, competitive binding with ThT to Aβ fibrils, or absorption of excitation/emission light (inner filter effect).
Troubleshooting Workflow:
Experimental Protocols:
-
This compound Autofluorescence:
-
Prepare solutions of this compound at the concentrations used in your assay in the same assay buffer.
-
In a microplate, add the this compound solutions to wells without ThT or Aβ.
-
Read the fluorescence at the same excitation and emission wavelengths used for the ThT assay (e.g., Ex/Em = 440/485 nm).
-
A significant signal indicates autofluorescence.
-
-
Inner Filter Effect Assessment:
-
Measure the absorbance spectrum of this compound at the concentrations used in your assay from 400 nm to 550 nm.
-
Significant absorbance at the ThT excitation (~440 nm) or emission (~485 nm) wavelengths suggests potential inner filter effects.
-
-
Interference with Pre-formed Fibrils:
-
Prepare Aβ fibrils by incubating Aβ peptides until aggregation reaches a plateau.
-
Add ThT to the pre-formed fibrils and measure the baseline fluorescence.
-
Add this compound at various concentrations to the fibril-ThT mixture.
-
A rapid decrease in fluorescence intensity suggests quenching or competitive binding.
-
Quantitative Data Summary:
| Control Experiment | Parameter Measured | Indication of Interference |
| Autofluorescence | Fluorescence intensity of this compound alone | Signal > 10% of the ThT signal with fibrils |
| Inner Filter Effect | Absorbance at ~440 nm and ~485 nm | Absorbance > 0.05 AU |
| Pre-formed Fibrils | Decrease in ThT fluorescence upon adding this compound | >10% decrease in signal |
Solution: If interference is detected, use orthogonal, non-fluorescence-based methods to confirm the effect of this compound on Aβ aggregation, such as Transmission Electron Microscopy (TEM) or Size Exclusion Chromatography (SEC).
Reactive Oxygen Species (ROS) Assays (e.g., using DCFH-DA)
Issue: I am using a DCFH-DA assay to measure the antioxidant effect of this compound, but my results are inconsistent.
Background: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a popular probe for detecting intracellular ROS. However, it can be prone to artifacts. This compound, as an antioxidant, is expected to reduce ROS levels. However, its potential to interfere with the fluorescence of the oxidized product (DCF) can complicate the interpretation of results.
Troubleshooting Workflow:
Experimental Protocols:
-
Cell-Free ROS Scavenging:
-
In a cell-free system (e.g., buffer in a microplate), combine the hydrolyzed DCFH probe with a ROS generator (e.g., H₂O₂ and horseradish peroxidase).
-
Add different concentrations of this compound.
-
Measure the fluorescence over time at the appropriate wavelengths for DCF (e.g., Ex/Em = 488/525 nm). A decrease in fluorescence compared to the control without this compound indicates direct ROS scavenging.
-
-
This compound Absorbance at DCF Wavelengths:
-
Measure the absorbance spectrum of this compound from 450 nm to 550 nm.
-
Significant absorbance at the excitation (~488 nm) or emission (~525 nm) wavelengths of DCF can cause inner filter effects.
-
-
Direct Quenching of DCF:
-
Generate the fluorescent DCF product.
-
Add this compound to the DCF solution.
-
Measure the fluorescence. A decrease in fluorescence indicates quenching.
-
Solution: If interference is suspected, consider using alternative ROS probes with different spectral properties or methods that are not based on fluorescence, such as electron spin resonance (ESR) spectroscopy.
Cell Viability and Cytotoxicity Assays (e.g., Calcein AM/Propidium Iodide)
Issue: I am performing a live/dead cell assay using Calcein AM and Propidium Iodide (PI) after treating cells with this compound, and I'm observing unexpected fluorescence changes.
Background: Calcein AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the green-fluorescent calcein. PI is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus staining only dead cells red. This compound could potentially interfere with the fluorescence of either dye or affect the cellular processes the assay relies on.
Troubleshooting Workflow:
Optimizing extraction of Forsythoside A from plant material
Welcome to the Technical Support Center for Forsythoside (B13851194) A Extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed protocols for the optimal extraction of Forsythoside A from plant materials, primarily Forsythia suspensa.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: Common methods for extracting this compound include traditional hot water or organic solvent extraction, as well as modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), β-cyclodextrin-assisted extraction, and chitosan-assisted extraction.[1][2] These newer methods often offer improved efficiency, reduced extraction time, and lower solvent consumption.[3]
Q2: Which plant part contains the highest concentration of this compound?
A2: The leaves of Forsythia suspensa generally contain a much higher concentration of this compound compared to the fruits.[1]
Q3: What is the primary solvent system recommended for this compound extraction?
A3: Ethanol-water or methanol-water mixtures are highly effective. For instance, a 60% ethanol (B145695) solution has been shown to be optimal in certain heating and stirring extraction methods.[4] For ultrasound-assisted extraction, a 76.6% methanol (B129727) concentration was found to be ideal.[5][6] The choice of solvent depends on the specific extraction technique being employed.
Q4: How does pH affect the extraction yield and stability of this compound?
A4: this compound can be unstable in acidic and alkaline conditions due to the presence of ester bonds and phenolic hydroxyl groups.[7] However, slightly acidic conditions can be favorable for extraction. For example, a pH of 3.94 was optimal for β-cyclodextrin-assisted extraction.[1][7] It is crucial to control the pH to prevent degradation.
Q5: What are the key parameters to optimize for maximizing this compound yield?
A5: The most significant parameters to optimize are extraction temperature, solvent concentration, solid-to-liquid ratio, and extraction time.[4][5][8] For assisted extractions, the concentration of the assisting agent (e.g., β-cyclodextrin or chitosan) is also a critical factor.[1][2]
Q6: How can I quantify the amount of this compound in my extract?
A6: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.[7][8] A common setup involves a C18 column with a mobile phase consisting of a methanol or acetonitrile (B52724) gradient with acidified water (e.g., with acetic or phosphoric acid), and detection is typically set around 229 nm, 275 nm, or 330 nm.[7][8][9]
Troubleshooting Guide
Problem 1: Low this compound Yield
| Possible Cause | Suggested Solution | Reference |
| Suboptimal Extraction Temperature | Temperature significantly impacts yield. For many methods, the optimal range is 70-80°C.[2][5][10] Temperatures above 80°C may lead to the degradation of this compound.[2][10] Verify and adjust your temperature settings. | |
| Incorrect Solvent Concentration | The polarity of the solvent is crucial. An improper ethanol or methanol concentration will result in poor extraction. Optimize the solvent-to-water ratio; concentrations between 60-77% are often effective.[4][5] | |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to dissolve all the target compound. Increase the solvent volume. Ratios between 1:20 and 1:52 g/mL are commonly reported as optimal.[2][5] | |
| Extraction Time is Too Short or Too Long | Yields generally increase with time up to a certain point (e.g., 90-120 minutes), after which degradation may occur or an equilibrium is reached.[2][11] Conduct a time-course experiment to determine the optimal duration for your specific method. | |
| Improper pH of Extraction Medium | This compound is susceptible to degradation under strongly acidic or alkaline conditions.[7] While a slightly acidic pH (around 4-6) can be beneficial, ensure the pH is controlled.[1][4] | |
| Degradation During Processing | This compound is sensitive to high temperatures and prolonged processing times.[7] Minimize exposure to harsh conditions. Consider using methods that enhance stability, such as β-cyclodextrin or chitosan-assisted extraction, which can form protective complexes.[1][2][12] |
Problem 2: Poor Reproducibility of Results
| Possible Cause | Suggested Solution | Reference |
| Inconsistent Plant Material | The concentration of this compound can vary based on the plant's age, harvest time, and storage conditions. Use plant material from the same batch and process it consistently (e.g., particle size). A particle size of around 50 mesh is often used.[5] | |
| Fluctuations in Experimental Parameters | Small variations in temperature, time, or solvent composition can lead to different results. Ensure all parameters are precisely controlled and monitored for each experiment. | |
| Inconsistent Energy Input (UAE/MAE) | For Ultrasound-Assisted Extraction, the energy can be unevenly distributed in a sonic bath, leading to poor reproducibility.[13] For Microwave-Assisted Extraction, ensure consistent microwave power. A direct immersion probe (sonotrode) for UAE can provide more consistent energy delivery.[13] |
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting low this compound extraction yields.
Caption: Troubleshooting workflow for low this compound yield.
Data Presentation: Comparison of Extraction Methods
The following tables summarize the optimal conditions and yields for various this compound extraction methods.
Table 1: Optimized Parameters for Different Extraction Methods
| Extraction Method | Plant Material | Key Parameters | This compound Yield | Reference |
| β-Cyclodextrin-Assisted | F. suspensa Leaves | Temp: 75.25°C; S:L Ratio: 1:36.3; pH: 3.94; Leaf:β-CD Ratio: 3.61:5 | 11.80% | [1][7] |
| Chitosan-Assisted | F. suspensa Leaves | Temp: 80°C; Time: 120 min; S:L Ratio: 1:52; Leaf:Chitosan Ratio: 10:11.75 | 3.23% | [2][11][12] |
| Ultrasound-Assisted (UAE) | Forsythiae Fructus | Temp: 70°C; Time: 60 min; S:L Ratio: 1:20; Methanol Conc: 76.6% | 5.21% (52.10 mg/g) | [5][6] |
| Microwave-Assisted (MAE) | F. suspensa Fruits | Temp: 70°C; Time: 1 min; S:L Ratio: 1:30; Power: 400 W; Solvent: 70% Methanol | Not explicitly stated, but method was optimized for high yield | [3] |
| Heating/Stirring | F. suspensa Leaves | Temp: 53.4°C; Time: 2.2 h; S:L Ratio: 1:45.7; Ethanol Conc: 60% | 12.10% (120.96 mg/g) | [4] |
| Hot Water Extraction | F. suspensa Leaves | Temp: 40-90°C; Time: 0.5-2 h; S:L Ratio: 1:6-20 | Not explicitly stated, part of a larger purification process | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on the methodology optimized for extracting this compound from Forsythiae Fructus.[5][6]
-
Preparation of Plant Material:
-
Dry the plant material (Forsythiae Fructus).
-
Grind the dried material and sieve to a consistent particle size (e.g., 50 mesh).
-
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it into an extraction vessel.
-
Add 20 mL of 76.6% methanol in water (a 1:20 solid-to-liquid ratio).
-
Place the vessel in an ultrasonic bath set to a frequency of 60 kHz.
-
Set the temperature of the bath to 70°C.
-
Apply sonication for 60 minutes.
-
-
Sample Processing:
-
After extraction, filter the mixture through a 0.22 µm membrane filter.
-
Collect the filtrate for HPLC analysis.
-
Protocol 2: β-Cyclodextrin-Assisted Extraction
This protocol is adapted from a green extraction process developed for F. suspensa leaves.[1][7]
-
Preparation of Extraction Medium:
-
Prepare a β-cyclodextrin solution in water.
-
Adjust the pH of the solution to 3.94 using a suitable acid.
-
-
Extraction Procedure:
-
Combine powdered F. suspensa leaves with the β-cyclodextrin solution.
-
The optimal ratios are a solid-to-liquid ratio of 1:36.3 (g/mL) and a leaf-to-β-CD mass ratio of 3.61:5.
-
Heat the mixture to 75.25°C with constant stirring.
-
Maintain these conditions for the desired extraction time (e.g., 1-2 hours).
-
-
Sample Processing:
-
Centrifuge the mixture to separate the solid residue.
-
Collect the supernatant and filter it for subsequent analysis or purification.
-
Protocol 3: HPLC Quantification of this compound
This is a general protocol for the quantitative analysis of this compound.[7][8][9]
-
Instrumentation and Columns:
-
An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.2% acetic acid or 0.4% glacial acetic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: Gradient from 30% to 55% B
-
25-30 min: Hold at 55% B
-
-
Note: The gradient should be optimized for your specific column and system.
-
-
Analysis Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm (or 229 nm).
-
Injection Volume: 5-10 µL.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound at several concentrations.
-
Calculate the concentration in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
General Experimental Workflow
This diagram illustrates the overall process from plant material to quantified this compound.
Caption: General workflow for this compound extraction and analysis.
Factors Influencing Extraction Efficiency
This diagram shows the key parameters that affect the extraction of this compound.
Caption: Key factors impacting this compound extraction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted extraction followed by RP-HPLC for the simultaneous extraction and determination of forsythiaside A, rutin, and phillyrin in the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of simultaneous ultrasonic-assisted extraction of water-soluble and fat-soluble characteristic constituents from Forsythiae Fructus Using response surface methodology and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. CN102219813B - Method for extracting forsythin and forsythoside from forsythia leaves - Google Patents [patents.google.com]
Technical Support Center: Enhancing Forsythoside A Yield with Response Surface Methodology
Welcome to the technical support center for optimizing Forsythoside (B13851194) A (FTA) yield. This resource is designed for researchers, scientists, and drug development professionals engaged in the extraction and quantification of FTA from plant sources, particularly Forsythia suspensa. Here you will find troubleshooting guidance and frequently asked questions to navigate challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing Forsythoside A extraction?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[1] It is particularly effective for optimizing the extraction of bioactive compounds like this compound because it allows for the evaluation of multiple factors and their interactions with one or more response variables.[1] The goal of RSM is to find the optimal settings of experimental factors that result in the maximum yield of the desired product.[2]
Q2: What are the most significant factors influencing the yield of this compound during extraction?
A2: Based on several studies, the most influential factors in this compound extraction are extraction temperature, the ratio of solvent to raw material (solid-to-liquid ratio), extraction time, and the concentration of the extraction solvent (e.g., ethanol).[3][4] In some advanced methods, such as chitosan-assisted extraction, the dosage of chitosan (B1678972) is also a critical factor.[5][6][7]
Q3: My this compound yield is lower than expected, even after following a published protocol. What could be the issue?
A3: Several factors could contribute to lower-than-expected yields:
-
Raw Material Variation: The concentration of FTA can vary in Forsythia suspensa leaves or fruits based on the plant's age, growing conditions, and harvest time.
-
Improper Grinding: The particle size of the raw material is crucial. Inadequate grinding can limit solvent penetration and reduce extraction efficiency.
-
Solvent Quality: Ensure the solvent (e.g., ethanol, water) is of the appropriate grade and concentration.
-
Temperature Fluctuations: Inconsistent temperature control during extraction can significantly impact the yield. Extraction temperature is often a highly significant factor.[3]
-
Inaccurate Measurements: Precisely measuring the raw material, solvent volume, and any additives is critical for reproducibility.
Q4: I am observing degradation of this compound during the extraction process. How can I mitigate this?
A4: this compound can be sensitive to high temperatures and prolonged extraction times. While higher temperatures can initially increase extraction rates, they can also lead to degradation.[3][5] Consider the following:
-
Optimize Temperature and Time: Use RSM to find an optimal balance where the extraction is efficient without causing significant degradation. For example, one study found that beyond 80°C, the yield of this compound started to decline.[5]
-
pH Control: The pH of the extraction medium can influence the stability of FTA. Some studies have investigated pH as a variable in their optimization.[4][8]
-
Protective Agents: Methods like chitosan-assisted or β-cyclodextrin-assisted extraction can enhance the stability of the extracted compounds.[5][6][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inefficient extraction parameters. | Utilize Response Surface Methodology (RSM) with a Box-Behnken Design (BBD) to optimize key parameters like temperature, time, and solvent ratio.[3][10] |
| Poor solvent penetration. | Ensure the plant material is finely ground to a consistent particle size. | |
| Degradation of this compound. | Avoid excessive temperatures and prolonged extraction times. Consider using a protective agent like chitosan or β-cyclodextrin during extraction.[5][6][7][8][9] | |
| Inconsistent Results Between Batches | Variation in raw material. | Source raw material from a consistent supplier and, if possible, analyze the initial FTA content. |
| Inconsistent experimental conditions. | Calibrate all equipment (water baths, stirrers, etc.) and strictly adhere to the optimized protocol. | |
| Difficulty in Separating Extract from Plant Material | Fine particles clogging filters. | Allow the mixture to settle before filtration or use centrifugation to pellet the solid material. |
| Model from RSM has a Poor Fit (Low R²) | Inappropriate range for variables. | Conduct preliminary single-factor experiments to determine a more effective range for each variable before performing the full RSM design. |
| High experimental error. | Ensure precise control over all experimental parameters and perform replicate runs at the center point of the design to estimate the pure error. |
Data Presentation: Optimized Extraction Parameters
The following tables summarize the optimized conditions for this compound extraction from various studies employing Response Surface Methodology.
Table 1: Chitosan-Assisted Extraction of this compound from Forsythia suspensa Leaves
| Parameter | Optimized Value |
| Extraction Time | 120 min |
| Solid-to-Liquid Ratio | 1:52 g/mL |
| Extraction Temperature | 80 °C |
| Leaf-to-Chitosan Mass Ratio | 10:11.75 |
| Predicted this compound Yield | 3.22% |
| Actual this compound Yield | 3.23 ± 0.27% |
Data sourced from a study utilizing a Box-Behnken design with a multi-objective optimization using the Non-dominated Sorting Genetic Algorithm II (NSGA-II).[5][6][7]
Table 2: Conventional Water Extraction of this compound from Forsythia suspensa
| Parameter | Optimized Value |
| Ratio of Water to Raw Material | 21.38 |
| Extraction Temperature | 72.06 °C |
| Extraction Time | 2.56 h |
| Predicted this compound Yield | Not specified |
| Actual this compound Yield | 6.62 ± 0.35% |
Data sourced from a study using a Box-Behnken design.[3][10]
Table 3: β-Cyclodextrin-Assisted Extraction of this compound from Forsythia suspensa Leaves
| Parameter | Optimized Value |
| Ratio of F. suspensa leaves to β-CD | 3.61:5 |
| Solid-to-Liquid Ratio | 1:36.3 |
| Extraction Temperature | 75.25 °C |
| pH | 3.94 |
| This compound Yield | 11.80 ± 0.141% |
Data sourced from a study using a Box-Behnken design.[8][9]
Experimental Protocols
Protocol 1: General Response Surface Methodology for this compound Extraction
This protocol outlines the general steps for optimizing this compound extraction using a Box-Behnken Design (BBD), a common type of RSM design.
-
Single-Factor Experiments:
-
Identify the key variables for extraction (e.g., extraction temperature, time, solid-to-liquid ratio, and solvent concentration).
-
Vary one factor at a time while keeping others constant to determine a suitable range for each variable.
-
-
Box-Behnken Design (BBD):
-
Based on the results of the single-factor experiments, select three levels (low, medium, high) for each of the most significant variables.
-
Use statistical software (e.g., Design-Expert) to generate the BBD experimental runs. This will typically involve a set of experiments with different combinations of the variable levels.
-
-
Extraction Procedure:
-
For each experimental run, accurately weigh the powdered Forsythia suspensa material.
-
Add the specified volume of solvent and any other reagents (e.g., chitosan).
-
Conduct the extraction in a temperature-controlled water bath with constant stirring for the specified time.
-
After extraction, cool the mixture and separate the supernatant by filtration or centrifugation.
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Input the measured this compound yields into the BBD design in your statistical software.
-
Fit the data to a second-order polynomial model.
-
Perform an Analysis of Variance (ANOVA) to determine the significance of the model and individual terms.
-
Generate 3D response surface plots to visualize the relationship between the variables and the yield.
-
Use the model to predict the optimal conditions for maximizing this compound yield.
-
-
Model Validation:
-
Perform a set of experiments under the predicted optimal conditions.
-
Compare the experimental yield to the predicted yield to validate the model.[11]
-
Visualizations
Caption: Workflow for optimizing this compound extraction using RSM.
Caption: Logical relationship of variables in RSM for this compound yield.
References
- 1. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound from Forsythia suspensa Leaves Using Response Surface Methodology [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Commercial Forsythoside A
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purity assessment of commercial Forsythoside (B13851194) A samples. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I properly store commercial Forsythoside A samples to maintain purity? A1: this compound can degrade or undergo oxidation during long-term storage.[1] Due to the presence of ester bonds and phenolic hydroxyl groups, it exhibits poor stability under high temperature, acidic, and alkaline conditions.[2] To maintain stability, samples should be aliquoted and stored at -20°C or, ideally, -40°C.[1]
Q2: What is a typical purity level for a high-quality commercial this compound sample? A2: High-purity commercial this compound, often used as a reference standard, can reach purities of 98% or higher as determined by HPLC analysis.[3] Purified extracts may show slightly lower purity, for instance around 94.5%.[4]
Q3: What are the common impurities or related compounds I might find in my this compound sample? A3: Impurities can arise from the original extraction from Forsythia suspensa or from degradation. Related compounds that may be present include forsythoside B, cafferic acid, rutin, hyperoside, forsythin, and arctigenin.[5] Degradation products can also form due to improper storage or handling, particularly through hydrolysis or oxidation.[2][6]
Q4: What is the best solvent for dissolving this compound for HPLC analysis? A4: For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase or a solvent with a lower eluotropic strength. Methanol or a mixture of acetonitrile (B52724) and water are commonly used and are compatible with typical mobile phases for this compound analysis.[2]
Detailed Experimental Protocol: HPLC Purity Analysis
This section provides a detailed methodology for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the purity of a this compound sample and identify potential impurities using a reversed-phase HPLC method with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid, acetic acid, or phosphoric acid (HPLC grade)
-
Reference standard of this compound (purity ≥ 98%)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[7]
-
HPLC system with UV detector, pump, autosampler, and column oven
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh about 5 mg of the this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to create a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 5 to 200 µg/mL to generate a calibration curve.
-
-
Sample Solution Preparation:
-
Accurately weigh about 5 mg of the commercial this compound sample.
-
Dissolve and dilute it in the same manner as the reference standard to a final concentration within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.[10]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table below. The provided values are typical; optimization may be required for specific systems and columns.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[9]
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration). The curve should have a correlation coefficient (r²) of >0.999.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity using the area normalization method or by using the calibration curve.
-
Purity Calculation (Area Normalization): Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: Typical HPLC Parameters for this compound Purity Assessment
| Parameter | Typical Value / Condition | Reference |
| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse XDB-C18, Inertsil ODS-3) | [5][7] |
| Dimensions | 4.6 mm x 250 mm, 5 µm | [5][7] |
| Mobile Phase | Acetonitrile and acidified water (e.g., 0.2-0.4% acetic or phosphoric acid) | [5][7][8] |
| Elution Mode | Isocratic (e.g., 15:85 Acetonitrile:Water) or Gradient | [2][7] |
| Flow Rate | 0.5 - 1.0 mL/min | [2][5] |
| Column Temperature | 25 - 30 °C | [5][7] |
| Detection Wavelength | 275 nm or 330 nm | [5][7] |
| Injection Volume | 5 - 20 µL | [2] |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Table 2: Common Chromatographic Problems and Solutions
| Question (Problem) | Potential Cause | Recommended Solution | Reference |
| Why is my this compound peak tailing? | Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column interact with the phenolic hydroxyls of this compound. | Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress silanol ionization. | [11] |
| Column Overload: Injecting too much sample saturates the column. | Reduce Sample Concentration: Dilute the sample and inject a smaller amount. | [10] | |
| Column Contamination/Age: The column may be fouled or the stationary phase degraded. | Clean or Replace Column: Flush the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, replace the column. | [12] | |
| Why is the retention time drifting or inconsistent? | Inadequate Equilibration: The column is not fully equilibrated with the mobile phase between runs. | Increase Equilibration Time: Ensure the column is equilibrated for at least 15-20 column volumes or until the baseline is stable. | [9] |
| Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the organic component. | Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped. | [9] | |
| Temperature Fluctuation: The ambient temperature is changing, affecting retention. | Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven. | [9] | |
| Why am I seeing extra peaks (ghost peaks) in the chromatogram? | Sample Degradation: The sample may have degraded due to improper storage or handling (heat, light, pH). | Use Fresh Sample/Proper Storage: Prepare solutions fresh and store stock material at -20°C or -40°C, protected from light.[1] | |
| Contamination: Contamination from the solvent, glassware, or a previous injection. | Run Blanks: Inject a blank (solvent) to identify the source of contamination. Ensure all materials are clean. | ||
| Late Elution: A compound from a previous injection is eluting in the current run. | Increase Run Time/Flush Column: Extend the gradient or run time to ensure all compounds elute. Flush the column with a strong solvent between analyses. | [11] | |
| Why is the system backpressure too high or fluctuating? | System Blockage: Particulate matter has clogged the inline filter, guard column, or column inlet frit. | Isolate and Clean/Replace: Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace the clogged frit or filter. Backflush the column if necessary. | [10][12] |
| Buffer Precipitation: The buffer has precipitated in the mobile phase, often when mixing with high concentrations of organic solvent. | Check Buffer Solubility: Ensure the buffer is soluble in the entire mobile phase composition range. Flush the system with water to dissolve precipitated salts. | [12] | |
| Air Bubbles in Pump: Air is trapped in the pump heads, causing pressure fluctuations. | Purge the System: Degas the mobile phase thoroughly and purge the pump to remove air bubbles. | [9] |
Visualizations
Caption: Experimental workflow for this compound purity assessment.
References
- 1. Structure-based discovery of this compound as an effective inhibitor to reduce the neurotoxicity of amyloid β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Preparation of forsythiaside from Forsythia suspensa by high-performance liquid chromato- graphy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.plytix.com [files.plytix.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. [Quantitative determination of forsythiaside in Forsythia suspensa]. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. hplc.eu [hplc.eu]
- 12. lcms.cz [lcms.cz]
Interpreting Forsythoside A dose-response curves
This guide provides technical support for researchers, scientists, and drug development professionals working with Forsythoside (B13851194) A (FTA). It covers frequently asked questions and troubleshooting advice related to the interpretation of dose-response curves and common experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose-response range for Forsythoside A in in vitro cell culture experiments?
A1: The effective concentration of this compound in vitro varies depending on the cell type and the biological endpoint being measured. Generally, concentrations ranging from 10 µM to 100 µM are reported to elicit significant biological effects.[1][2] For instance, in esophageal squamous cell carcinoma cell lines (KYSE450 and KYSE30), concentrations of 50 µM and 100 µM significantly inhibited cell viability.[2] In studies on avian infectious bronchitis virus (IBV), concentrations up to 50 µM were used to demonstrate inhibition of apoptosis and autophagy.[1] It is always recommended to perform a dose-response titration experiment to determine the optimal concentration for your specific cell model and assay.
Q2: What are the primary signaling pathways modulated by this compound?
A2: this compound modulates several key signaling pathways, primarily related to inflammation, oxidative stress, and apoptosis. The most commonly reported pathways are:
-
NF-κB Signaling Pathway: FTA frequently exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[3][4] It can suppress the activation of key proteins like NF-κB p65, often by targeting upstream regulators such as TLR4 or components of the PI3K/Akt pathway.[1][5]
-
Nrf2/HO-1 Signaling Pathway: this compound is a known activator of the Nrf2 pathway, which is a master regulator of the antioxidant response.[3][6][7] By promoting Nrf2 nuclear translocation, it upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress.[3][7]
-
MAPK Signaling Pathway: FTA has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including p38, JNK, and ERK.[4][8] This inhibition contributes to its anti-inflammatory and cytoprotective effects.
-
Apoptosis Pathway: this compound can regulate apoptosis, often by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and caspases (inhibiting caspase-3 and caspase-9).[2][3]
Q3: What solvents should be used to dissolve this compound for cell culture experiments?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[9] It is common practice to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and then dilute it to the final desired concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q4: Are there known issues with the stability of this compound in solution?
A4: Like many natural phenolic compounds, this compound may be sensitive to light, high temperatures, and pH changes. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.
Dose-Response Data Summary
The following tables summarize the effective doses of this compound reported in various experimental models.
Table 1: In Vitro Dose-Response Data
| Cell Line | Experimental Model | Endpoint Measured | Effective Concentration(s) | Reference |
| RAW 264.7 Macrophages | LPS-induced inflammation | Inhibition of NO, PGE₂, TNF-α, IL-1β | Dose-dependent | [3] |
| BHK & Vero Cells | IBV Infection | Inhibition of viral replication | 10, 25, 50 µM (Dose-dependent) | [1] |
| HepG2 Cells | AA + Iron-induced oxidative stress | Inhibition of ROS production | Not specified | [6][7] |
| KYSE450 & KYSE30 Cells | Esophageal Squamous Cell Carcinoma | Inhibition of cell viability | 50 µM, 100 µM | [2] |
| MPC-5 Podocytes | High Glucose-induced injury | Increased cell viability, reduced apoptosis | Dose-dependent | [8] |
| Human Hair Cells | DHT-induced apoptosis | Inhibition of apoptosis (IC₅₀ for TRPV3: 40.1 µM) | 40.1 µM | [10] |
Table 2: In Vivo Dose-Response Data
| Animal Model | Disease Model | Route of Administration | Effective Dose(s) | Reference |
| Mice | Heart Failure | Intraperitoneal injection | 40 mg/kg | [3] |
| Mice | Cigarette smoke-induced COPD | Not specified | Not specified | [3] |
| Chickens | Avian Infectious Bronchitis (IBV) | Not specified | 40 mg/kg/d, 80 mg/kg/d | [11] |
| Mice | Influenza A Virus Infection | Not specified | 2 µg/mL (0.2 mL/mouse/day) | [12] |
| Mice | S. aureus pneumonia | Not specified | Not specified | [4] |
Visualizing Key Mechanisms
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Workflow
This diagram outlines a typical workflow for assessing the dose-dependent effects of this compound in vitro.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment (CCK-8/MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of FTA (e.g., 0, 10, 25, 50, 100 µM). Include a "vehicle control" group with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Cytokine Measurement (ELISA)
This protocol measures the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
Cell culture supernatant collected from FTA-treated cells (see Protocol 1, step 3).
-
Commercially available ELISA kit for the cytokine of interest.
-
Microplate reader.
Procedure:
-
Sample Collection: After treating cells with this compound and an inflammatory stimulus (like LPS), centrifuge the culture plate to pellet any debris and collect the supernatant.[13]
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated 96-well plate.
-
Incubating with a detection antibody (usually biotinylated).
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels between different FTA treatment groups.[13]
Protocol 3: Protein Expression Analysis (Western Blot)
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within key signaling pathways (e.g., NF-κB p65, Nrf2, p-p38).[2][5]
Materials:
-
Cell lysates from FTA-treated cells.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to your target proteins).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane thoroughly with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of your target protein to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or poor dose-response. | 1. FTA concentration is too low. 2. FTA has degraded. 3. Incubation time is too short. 4. Cell line is not sensitive to FTA. | 1. Expand the dose range (e.g., up to 200 µM). 2. Use a fresh stock solution of FTA; store aliquots at -80°C and avoid repeated freeze-thaw cycles. 3. Increase the incubation time (e.g., try 48h or 72h). 4. Confirm the expression of target pathways (e.g., NF-κB) in your cell line. Consider using a different cell model reported in the literature. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Pipetting errors during treatment or assay steps. 3. "Edge effect" in the 96-well plate. | 1. Ensure a single-cell suspension before seeding; mix gently and thoroughly. 2. Use calibrated pipettes; change tips for each condition. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| This compound precipitates in the culture medium. | 1. Final concentration exceeds its solubility in aqueous solution. 2. High concentration of DMSO stock was added to a small volume of medium. | 1. Check the final DMSO concentration; it should be below 0.5% (ideally ≤0.1%). 2. When diluting, add the DMSO stock to a larger volume of medium and vortex gently to mix. |
| Unexpected cytotoxicity in vehicle control group. | 1. DMSO concentration is too high. 2. Contamination of stock solution or medium. | 1. Ensure the final DMSO concentration is non-toxic for your specific cell line (test this in a preliminary experiment). 2. Use sterile filtering for all solutions; practice aseptic technique. |
References
- 1. This compound inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism investigation of this compound against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Natural phenylethanoid glycoside this compound alleviates androgenetic alopecia by selectively inhibiting TRPV3 channels in mice [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental study of this compound on prevention and treatment of avian infectious bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Cell Culture Contamination When Working with Natural Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues specifically encountered when working with natural products.
Troubleshooting Guides
This section offers step-by-step guidance in a question-and-answer format to diagnose and resolve common issues.
Guide 1: Is it contamination, precipitation, or cytotoxicity?
Q1: My cell culture medium turned cloudy, or I see particles after adding my natural product extract. What should I do first?
A1: First, you need to distinguish between microbial contamination, precipitation of your natural product, and cytotoxicity.
-
Microscopic Examination: Observe the culture under a phase-contrast microscope at high magnification (e.g., 400x).
-
Microbial Contamination: Look for small, motile particles (bacteria) or filamentous structures (fungi) between the cells. Bacteria often cause a sudden drop in pH, turning the medium yellow. Fungi may appear as fuzzy clumps.
-
Precipitation: The particles may appear as amorphous or crystalline structures and are generally not motile in the same way as bacteria. Precipitates can result from the low solubility of the natural product in the culture medium.
-
Cytotoxicity: If the cells appear stressed (e.g., rounded, detached, lysed) but there are no visible microbes, the natural product itself might be cytotoxic.
-
Q2: How can I confirm if the particles are from my natural product extract?
A2: To confirm if the particles are from your extract, you can perform a simple control experiment. Add the same concentration of your natural product extract to a cell-free culture medium and incubate it under the same conditions. If the medium becomes cloudy or forms particles, it is likely due to the low solubility of your extract.
Q3: My cells are dying, but I don't see any obvious signs of microbial contamination. How can I differentiate between cytotoxicity and a cryptic contamination?
A3: Unexplained cell death can be due to the inherent toxicity of your natural product or a hidden contaminant like mycoplasma or endotoxins.
-
Perform a Cytotoxicity Assay: Use assays like MTT, MTS, or ATP-based assays to quantify the cytotoxic effect of your natural product at different concentrations.[1] This will help you determine the concentration at which your product is toxic to the cells.
-
Test for Mycoplasma: Mycoplasma is a common and often undetected contaminant that can affect cell health and metabolism. Use a PCR-based mycoplasma detection kit for sensitive and rapid results.
-
Test for Endotoxins: Natural product extracts, especially those from Gram-negative bacteria sources or contaminated during extraction, can contain endotoxins (lipopolysaccharides or LPS). Endotoxins can trigger inflammatory responses and affect cell signaling pathways, even at very low concentrations.[2][3][4] Use a Limulus Amebocyte Lysate (LAL) assay to detect endotoxin (B1171834) levels in your extract.
Guide 2: My natural product extract is the source of contamination. What are the next steps?
Q1: I've confirmed that my natural product stock is contaminated. How should I sterilize it without degrading the active compounds?
A1: Heat-based sterilization methods like autoclaving can degrade heat-labile natural products.[5] The recommended method for sterilizing natural product solutions is filter sterilization .
-
Use a sterile syringe filter with a pore size of 0.22 µm to remove most bacteria and fungi.
-
If you suspect mycoplasma contamination, use a 0.1 µm filter.
-
Ensure the filter membrane material is compatible with the solvent used to dissolve your natural product.
Q2: I've filtered my extract, but I still see contamination. What could be the reason?
A2: If contamination persists after filtration, consider the following possibilities:
-
Spore-forming bacteria or fungi: Some spores may be small enough to pass through a 0.22 µm filter. In such cases, a double filtration step might be necessary.
-
Contaminated equipment: Ensure all your labware, pipettes, and the filtration unit itself are sterile.
-
Improper aseptic technique: Review your sterile handling procedures to prevent re-contamination after filtration.
Frequently Asked Questions (FAQs)
Q: Can the natural product itself have antimicrobial properties?
A: Yes, many natural products, including flavonoids, terpenoids, and alkaloids, possess inherent antimicrobial activities.[6][7][8][9][10] This can sometimes mask low-level contamination. However, it's crucial to start with a sterile extract to ensure that the observed effects are from your product and not from a contaminant.
Q: How can I be sure that the observed effects on my cells are due to my natural product and not endotoxin contamination?
A: Endotoxin contamination is a significant concern, especially when studying inflammatory or immune responses, as it can activate signaling pathways like NF-κB.[11][12][13][14] To differentiate the effects:
-
Test your extract for endotoxins using the LAL assay.
-
Use an endotoxin inhibitor , such as Polymyxin B, in your experiments as a control.
-
If possible, use cells that are non-responsive to LPS to test your natural product.
Q: What are some common classes of natural products and their known antimicrobial activities against cell culture contaminants?
A: The following table summarizes the antimicrobial activity of some common classes of natural products against typical cell culture contaminants. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a microorganism.
| Natural Product Class | Examples | Target Contaminants | Reported MIC Range (µg/mL) |
| Alkaloids | Berberine, Sanguinarine | Bacteria (Gram-positive and Gram-negative), Fungi | <1 - >150[15][16][17][18][19] |
| Flavonoids | Quercetin, Luteolin, Kaempferol | Bacteria (Gram-positive and Gram-negative) | 25 - >100[6][7][20][21][22] |
| Terpenoids | Thymol, Carvacrol, Eugenol | Bacteria (Gram-positive and Gram-negative), Fungi | 31.25 - 125[8][9][10][22][23][24] |
Experimental Protocols
Protocol 1: Sterilization of a Natural Product Extract by Syringe Filtration
Objective: To sterilize a natural product solution for use in cell culture experiments.
Materials:
-
Natural product stock solution (dissolved in a suitable solvent)
-
Sterile syringe
-
Sterile syringe filter (0.22 µm or 0.1 µm pore size)
-
Sterile collection tube
Procedure:
-
Prepare the natural product stock solution by dissolving the dried extract in a sterile solvent (e.g., DMSO, ethanol) to the desired concentration.
-
Draw the solution into a sterile syringe.
-
Aseptically attach a sterile syringe filter to the syringe.
-
Carefully push the plunger to pass the solution through the filter into a sterile collection tube.
-
Label the sterile stock solution with the name of the extract, concentration, and date of sterilization.
-
Perform a sterility test (as described in Protocol 2) before using the extract in your cell culture experiments.
Protocol 2: Sterility Testing of a Natural Product Extract
Objective: To verify the sterility of a filtered natural product extract.
Materials:
-
Sterile, filtered natural product stock solution
-
Sterile cell culture medium (without antibiotics)
-
Sterile culture flask or plate
Procedure:
-
Add a small aliquot (e.g., 1-2% of the final volume) of your sterilized natural product stock solution to a flask or well containing sterile cell culture medium without antibiotics.
-
Incubate the flask/plate at 37°C and 5% CO2 for 3-5 days.
-
Visually inspect the medium daily for any signs of microbial growth (e.g., turbidity, color change).
-
If the medium remains clear, the natural product stock is considered sterile and ready for use. If the medium becomes cloudy, the stock is contaminated and should be discarded.
Visualizations
Caption: Troubleshooting workflow for suspected contamination.
Caption: Workflow for preparing and testing a new extract.
Caption: NF-κB pathway and endotoxin interference.
References
- 1. mdpi.com [mdpi.com]
- 2. wakopyrostar.com [wakopyrostar.com]
- 3. Endotoxin: An Insidious Cell Culture Contaminant | FUJIFILM Wako [wakopyrostar.com]
- 4. bcis.gr [bcis.gr]
- 5. labassociates.com [labassociates.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural products inhibit LPS-induced activation of pro-inflammatory cytokines in peripheral blood mononuclear cells. [vivo.health.unm.edu]
- 12. longdom.org [longdom.org]
- 13. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent [sciepub.com]
- 15. Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. [PDF] Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils | Semantic Scholar [semanticscholar.org]
- 24. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
Forsythoside A: A Comparative Guide to its Neuroprotective Effects in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Forsythoside A's (FTA) neuroprotective efficacy across various experimental models. It includes supporting data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
This compound, a phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases. Preclinical studies have demonstrated its capacity to mitigate neuronal damage and inflammation. This guide synthesizes the available data to offer a clear comparison of its performance in different models of neurodegeneration.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in several in vitro and in vivo models. The following tables summarize the key findings, showcasing FTA's ability to enhance cell viability, reduce oxidative stress and inflammation, and ameliorate pathological hallmarks of Alzheimer's disease.
In Vitro Models
Table 1: Efficacy of this compound in Cellular Models of Neurotoxicity
| Model | Treatment | Outcome Measure | Result |
| Aβ₁₋₄₂-exposed N2a cells | This compound (40µM, 80µM) | Cell Viability | Dose-dependent increase |
| MDA Levels | Dose-dependent decrease | ||
| LPS-induced BV2 cells | This compound (40µM, 80µM) | IL-6 Levels | Dose-dependent decrease |
| IL-1β Levels | Dose-dependent decrease | ||
| NO Levels | Dose-dependent decrease | ||
| Erastin-stimulated HT22 cells | This compound (40µM, 80µM) | Cell Viability | Increased |
| MDA Levels | Decreased | ||
| GSH Levels | Increased |
Data synthesized from multiple studies. MDA: Malondialdehyde; GSH: Glutathione; NO: Nitric Oxide.
In Vivo Model
Table 2: Neuroprotective Effects of this compound in APP/PS1 Mouse Model of Alzheimer's Disease
| Treatment Group | Key Pathological Marker | Observation |
| This compound-treated APP/PS1 mice | Aβ Deposition | Suppressed in the brain |
| p-tau Levels | Suppressed in the brain | |
| Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduced in the brain | |
| Anti-inflammatory Cytokines (IL-4, IL-10) | Increased in the brain |
APP/PS1 mice are a transgenic model that develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits.
Comparison with Alternative Neuroprotective Compounds
While direct head-to-head comparative studies of this compound with other neuroprotective agents in the same experimental setup are limited, a comparison of their primary mechanisms of action provides valuable insights.
Table 3: Mechanistic Comparison of this compound with Other Natural Neuroprotective Compounds
| Compound | Primary Mechanism of Action | Key Signaling Pathways |
| This compound | Anti-inflammatory, Antioxidant, Anti-ferroptotic | Nrf2/HO-1, NF-κB |
| Resveratrol | Antioxidant, Anti-inflammatory, Sirtuin activation | SIRT1, Nrf2, AMPK |
| Curcumin | Anti-inflammatory, Antioxidant, Anti-amyloid aggregation | NF-κB, Nrf2, PI3K/Akt |
| EGCG (Epigallocatechin-3-gallate) | Antioxidant, Anti-inflammatory, Anti-amyloid aggregation | MAPK, PI3K/Akt, NF-κB |
This comparison highlights that while all these compounds exhibit antioxidant and anti-inflammatory properties, they may achieve these effects through distinct primary signaling pathways, suggesting potential for synergistic therapeutic strategies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's neuroprotective effects.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate neuronal cells (e.g., N2a, HT22) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 2 hours, followed by co-incubation with the neurotoxic agent (e.g., Aβ₁₋₄₂, erastin) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]
Western Blot Analysis
-
Protein Extraction: Lyse treated cells or brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB p65, Iba-1) overnight at 4°C.[2][3][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for Inflammatory Cytokines
-
Sample Collection: Collect cell culture supernatants or brain tissue homogenates after treatment.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., IL-6, IL-1β, TNF-α).[5][6]
-
Standard Curve: Prepare a standard curve using recombinant cytokines provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the concentration of cytokines in the samples by interpolating from the standard curve.[7][8][9]
Immunohistochemistry for Aβ Plaques and p-Tau
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde. Embed the brains in paraffin (B1166041) and section them at 5-10 µm thickness.[10]
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using citrate (B86180) buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against Aβ (e.g., 6E10) or phosphorylated Tau (e.g., AT8) overnight at 4°C.[11][12]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with DAB substrate.
-
Imaging: Counterstain with hematoxylin (B73222) and acquire images using a light microscope.[13][14]
Morris Water Maze
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Acquisition Phase: Train mice for 5-7 consecutive days with four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to find the hidden platform within 60-90 seconds.[15][16][17]
-
Probe Trial: On the day after the last training day, remove the platform and allow the mouse to swim for 60 seconds.[18][19]
-
Data Analysis: Record and analyze the escape latency, path length, and time spent in the target quadrant using a video tracking system.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms and the general workflow of the validation experiments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bmgrp.com [bmgrp.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Amyloid-beta and phosphorylated tau in post-mortem Alzheimer’s disease retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genomeme.ca [genomeme.ca]
- 13. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 16. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cross-Validation of Forsythoside A's Efficacy Across Diverse Cell Lines: A Comparative Analysis
For researchers and professionals in drug development, understanding the consistent efficacy and mechanism of a compound across various biological contexts is paramount. This guide provides a comparative analysis of Forsythoside (B13851194) A's effects on different cell lines, supported by experimental data and detailed protocols. The data presented herein is a synthesis of findings from multiple independent studies, offering a cross-validated perspective on the therapeutic potential of this natural compound.
Forsythoside A, a phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, neuroprotective, and anticancer effects.[1][2][3] This guide focuses on comparing its impact on cell viability, inflammatory responses, and cancer cell proliferation across various cell lines, providing a quantitative and methodological overview for further research and development.
Quantitative Comparison of this compound's Effects
The following table summarizes the key quantitative findings from different studies, showcasing the effects of this compound on various cell lines. This allows for a direct comparison of its potency and specific actions in different cellular models.
| Cell Line | Cell Type | Assay | Treatment Condition | Observed Effect | Reference |
| KYSE450 | Human Esophageal Squamous Carcinoma | CCK-8 | 50 µM & 100 µM this compound | Significant inhibition of cell viability.[2] | [2] |
| KYSE30 | Human Esophageal Squamous Carcinoma | CCK-8 | 50 µM & 100 µM this compound | Significant inhibition of cell viability.[2] | [2] |
| HET-1A | Human Normal Esophageal Epithelial | CCK-8 | 50 µM & 100 µM this compound | No significant effect on cell viability.[2] | [2] |
| N2a | Mouse Neuroblastoma | CCK-8 | Aβ₁₋₄₂ + this compound | Enhanced cell viability compared to Aβ₁₋₄₂ alone.[4] | [4] |
| BV2 | Mouse Microglia | Griess Assay, ELISA | LPS + this compound | Decreased production of NO, IL-1β, and IL-6.[4][5] | [4][5] |
| MPC-5 | Mouse Podocyte | CCK-8 | High Glucose + this compound (2.5, 5, 10 µg/mL) | Dose-dependently increased cell viability.[6] | [6] |
| MDCK | Madin-Darby Canine Kidney | Plaque Assay | Influenza A Virus + this compound | Reduction in viral titers.[7] | [7] |
| CEK | Chicken Embryo Kidney | CPE Assay, Real-time PCR | Avian Infectious Bronchitis Virus + this compound (0.64 mM) | Complete inhibition of viral progeny production.[8] | [8] |
| RAW 264.7 | Mouse Macrophage | Griess Assay, ELISA | LPS + this compound | Inhibition of NO, PGE₂, TNF-α, and IL-1β production.[9] | [9] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited in this guide are provided below.
Cell Culture and Treatment
-
Cancer Cell Lines (KYSE450, KYSE30) and Normal Esophageal Cells (HET-1A): Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells were treated with varying concentrations of this compound (e.g., 50 µM and 100 µM) for specified durations.[2]
-
Neuroblastoma (N2a) and Microglia (BV2) Cells: N2a and BV2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin. For neurotoxicity and neuroinflammation models, N2a cells were exposed to Aβ₁₋₄₂ and BV2 cells were stimulated with lipopolysaccharide (LPS), respectively, in the presence or absence of this compound.[4][5]
-
Podocyte (MPC-5) Cells: MPC-5 cells were cultured in RPMI-1640 supplemented with 10% FBS. To induce a high-glucose injury model, cells were exposed to high glucose media with or without different concentrations of this compound.[6]
-
Viral Infection Models (MDCK, CEK): MDCK or CEK cells were grown to confluence in appropriate media. For antiviral assays, cells were infected with influenza virus or avian infectious bronchitis virus and subsequently treated with this compound.[7][8]
Cell Viability and Cytotoxicity Assays
-
CCK-8 Assay: Cells were seeded in 96-well plates and treated with this compound. Following incubation, 10 µL of CCK-8 solution was added to each well and incubated for 1-4 hours. The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[2][6]
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent. Absorbance was read at 540 nm.[4]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture medium were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4][9]
Antiviral Assays
-
Plaque Assay: Confluent cell monolayers were infected with a virus. After an adsorption period, the inoculum was removed and replaced with an overlay medium containing this compound. Plaques were allowed to develop, and then cells were fixed and stained to visualize and count the plaques.[7]
-
Real-time PCR: Viral RNA was extracted from infected cells and reverse-transcribed to cDNA. The expression of specific viral genes was quantified using real-time PCR to determine the effect of this compound on viral replication.[8]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism investigation of this compound against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral effect of this compound from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Forsythoside A's antiviral efficacy studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of antiviral efficacy studies concerning Forsythoside (B13851194) A, a natural compound isolated from Forsythia suspensa. Through a detailed comparison with established antiviral agents, Oseltamivir and Ribavirin (B1680618), this document aims to offer an objective resource for evaluating Forsythoside A's potential as a therapeutic agent. The guide summarizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the compound's mechanisms of action through signaling pathway diagrams.
Comparative Analysis of Antiviral Activity
The antiviral efficacy of this compound has been evaluated against several viruses, primarily influenza A virus, avian infectious bronchitis virus (IBV), and respiratory syncytial virus (RSV). To provide a clear comparison of its potency, the following tables summarize the available quantitative data for this compound and the comparator drugs, Oseltamivir and Ribavirin. It is important to note that direct comparison of efficacy values (IC50, EC50) across different studies can be challenging due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.
| Compound | Virus | Assay | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Avian Infectious Bronchitis Virus (IBV) | CPE Reduction | Chicken Embryo Kidney (CEK) cells | >0.32 mM (partial inhibition), 0.64 mM (complete inhibition) | >1.28 mM | Not explicitly calculated | [1] |
| This compound | Influenza A Virus (H1N1) | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Oseltamivir Carboxylate | Influenza A/H1N1 | Neuraminidase Inhibition | Not specified | 0.92 nM (mean) | Not specified | Not specified | [3] |
| Oseltamivir Carboxylate | Influenza A/H3N2 | Neuraminidase Inhibition | Not specified | 0.67 nM (mean) | Not specified | Not specified | [3] |
| Oseltamivir Carboxylate | Influenza B | Neuraminidase Inhibition | Not specified | 13 nM (mean) | Not specified | Not specified | [3] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | Plaque Reduction | HeLa, LLC-MK2 | 1.38 - 5.3 µg/mL | >133 µg/mL (MDCK) | >25 - >96 | [4] |
| Ribavirin | Influenza A Virus | Plaque Reduction | MDCK | 8.6 - 67 µg/mL | >133 µg/mL | >2 - >15 | [4] |
| Ribavirin | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Viral Titer Reduction | Vero | 3.69 - 8.72 µg/mL | >31.3 µg/mL | >3.6 - >8.5 | [5] |
Table 1: In Vitro Antiviral Efficacy of this compound and Comparator Drugs. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of the compound required to inhibit viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through multiple mechanisms, primarily by modulating host cell signaling pathways and interfering with viral components.
Inhibition of Influenza A Virus:
Against influenza A virus, this compound has been shown to reduce the expression of the viral M1 protein.[2] The M1 protein is crucial for the assembly and budding of new virus particles. By downregulating M1, this compound hinders the release of progeny virions from infected cells, thereby limiting the spread of the infection.
Furthermore, this compound modulates the host's innate immune response by interfering with the Toll-like receptor 7 (TLR7) signaling pathway. TLR7 recognizes single-stranded viral RNA and triggers a cascade of events leading to the production of interferons and other antiviral cytokines. By modulating this pathway, this compound can influence the cellular antiviral state.
Inhibition of Respiratory Syncytial Virus (RSV):
Studies have indicated that this compound can inhibit RSV infection by targeting the PI3K/Akt signaling pathway. This pathway is often exploited by viruses to promote their replication and inhibit apoptosis (programmed cell death) of the host cell. By inhibiting this pathway, this compound can disrupt the cellular environment conducive to viral replication.
Comparator Mechanisms:
-
Oseltamivir: As a neuraminidase inhibitor, Oseltamivir blocks the function of the viral neuraminidase enzyme.[6][7] This enzyme is essential for the release of newly formed influenza virus particles from the surface of infected cells. By inhibiting neuraminidase, Oseltamivir prevents the spread of the virus to other cells.[6][7]
-
Ribavirin: Ribavirin is a broad-spectrum antiviral agent with a multi-faceted mechanism of action.[1][8][9][10] It can act as a competitive inhibitor of viral RNA and DNA polymerases, interfering with viral genome replication.[1] Additionally, it can induce lethal mutagenesis by being incorporated into the viral genome, leading to an accumulation of errors that are catastrophic for the virus.[1] Ribavirin also inhibits the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of GTP pools necessary for viral replication.[9]
Experimental Protocols
To ensure the reproducibility of the cited studies, this section provides detailed methodologies for the key experiments used to assess antiviral efficacy and cytotoxicity.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the inhibitory effect of a compound on viral replication.
Objective: To quantify the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compound (this compound, Oseltamivir, or Ribavirin) at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., agarose (B213101) or methylcellulose (B11928114) in culture medium).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed the host cells into plates and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Wash the cell monolayers with PBS and infect with a dilution of virus calculated to produce a countable number of plaques (typically 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for influenza virus).
-
Plaque Visualization: After incubation, fix the cells with the fixative solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the cytotoxicity of a compound on host cells.
Objective: To determine the concentration of the test compound that reduces the viability of uninfected cells by 50% (CC50).
Materials:
-
Host cells in a 96-well plate.
-
Test compound at various concentrations.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. A cell control (no compound) should be included.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular interactions involved in the antiviral activity of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.
Caption: this compound's mechanism against influenza A virus.
Caption: this compound's mechanism against RSV.
References
- 1. news-medical.net [news-medical.net]
- 2. Antiviral effect of this compound from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 8. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 9. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside A: A Comparative Analysis Against Standard-of-Care Drugs in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Forsythoside A's Therapeutic Potential
This compound, a phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's performance against established standard-of-care drugs in various preclinical disease models. The following sections present a detailed analysis of available experimental data, methodologies, and the underlying signaling pathways.
Anti-Inflammatory Effects: Benchmarking Against Dexamethasone (B1670325) in Acute Lung Injury
This compound has demonstrated potent anti-inflammatory properties. A key study compared its efficacy to dexamethasone, a widely used corticosteroid, in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.
Quantitative Data Comparison
| Parameter | This compound (80 mg/kg) | Dexamethasone (5 mg/kg) | LPS Model Control | Key Findings | Reference |
| Lung Wet/Dry Ratio | Significantly Reduced | Significantly Reduced | Markedly Increased | Both treatments significantly attenuated pulmonary edema. | [1] |
| Total Cells in BALF | Significantly Reduced | Significantly Reduced | Markedly Increased | Both treatments effectively suppressed inflammatory cell infiltration in the lungs. | [1] |
| Neutrophils in BALF | Significantly Reduced | Significantly Reduced | Markedly Increased | This compound showed a comparable effect to dexamethasone in reducing neutrophil influx. | [1] |
| TNF-α in BALF (pg/mL) | Significantly Reduced | Significantly Reduced | Markedly Increased | Both agents significantly inhibited the production of the pro-inflammatory cytokine TNF-α. | [2] |
| IL-6 in BALF (pg/mL) | Significantly Reduced | Significantly Reduced | Markedly Increased | This compound demonstrated a similar inhibitory effect on IL-6 levels as dexamethasone.[2] | [2] |
| Colon iNOS Protein Expression | Significantly Suppressed | Significantly Suppressed | Markedly Increased | Both treatments reduced the expression of inducible nitric oxide synthase in the colon. | [1] |
| Colon TNF-α Protein Expression | Significantly Suppressed | Significantly Suppressed | Markedly Increased | This compound effectively suppressed TNF-α expression in the colon, similar to dexamethasone. | [1] |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
A mouse model of ALI was established by intratracheal instillation of lipopolysaccharide (LPS).[1] Mice were pre-treated with this compound (20, 40, and 80 mg/kg, intragastrically) or dexamethasone (5 mg/kg, intragastrically) one hour before LPS administration and again at 24 and 48 hours post-LPS challenge.[1] At 72 hours after LPS instillation, bronchoalveolar lavage fluid (BALF) was collected to determine inflammatory cell counts and cytokine levels (TNF-α, IL-6). Lung tissues were harvested for wet/dry ratio measurement and histological examination. Colon tissues were also collected to assess protein expression of inflammatory markers.[1]
Signaling Pathway and Experimental Workflow
References
Illuminating Synergistic Alliances: A Comparative Guide to Forsythoside A in Combination Therapies
References
Comparative Transcriptomic Insights into Forsythoside A and its Analogues in Cellular Models
A Guide for Researchers in Drug Discovery and Development
Comparative Efficacy on Key Inflammatory and Antioxidant Markers
Forsythoside A and its analogues, such as Forsythoside B and Acteoside, are phenylethanoid glycosides known for their potent bioactivities. Their effects have been extensively studied in inflammatory models, most notably in LPS-stimulated RAW 264.7 macrophages. The following tables summarize their reported effects on key molecular markers of inflammation and oxidative stress.
Table 1: Comparative Effects on Pro-inflammatory Markers in LPS-Stimulated Macrophages
| Target Gene/Protein | This compound | Forsythoside B | Acteoside (Verbascoside) |
| TNF-α | ↓ Expression & Secretion | ↓ Secretion | ↓ mRNA & Protein Expression |
| IL-6 | ↓ Expression & Secretion | ↓ Secretion | ↓ mRNA & Protein Expression |
| IL-1β | ↓ Expression & Secretion | ↓ Secretion | ↓ mRNA & Protein Expression |
| iNOS (NOS2) | ↓ Protein Expression | ↓ Protein Expression | ↓ mRNA & Protein Expression |
| COX-2 (PTGS2) | ↓ Protein Expression | ↓ Protein Expression | ↓ mRNA & Protein Expression |
| PGE₂ | ↓ Production | Not Widely Reported | ↓ Production |
| NO Production | ↓ Production | Not Widely Reported | ↓ Production |
Arrow (↓) indicates downregulation or inhibition.
Table 2: Comparative Effects on Antioxidant Pathway Markers
| Target Gene/Protein | This compound | Forsythoside B | Acteoside (Verbascoside) |
| Nrf2 | ↑ Nuclear Translocation & Activation[1][2] | ↑ Activation | ↑ Nuclear Translocation & Activation |
| HO-1 (HMOX1) | ↑ Protein Expression[1] | ↑ Protein Expression | ↑ mRNA & Protein Expression |
| NQO1 | ↑ Protein Expression | Not Widely Reported | ↑ Protein Expression |
| GCLC/GCLM | Not Widely Reported | Not Widely Reported | ↑ mRNA Expression |
Arrow (↑) indicates upregulation or activation.
Key Signaling Pathways
The anti-inflammatory and antioxidant effects of this compound and its analogues are primarily mediated through the modulation of two central signaling pathways: the NF-κB pathway and the Nrf2 pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In LPS-stimulated macrophages, this compound and its analogues inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[3]
Caption: Inhibition of the NF-κB pathway by this compound and its analogues.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound and its analogues activate this pathway, leading to the expression of cytoprotective genes that mitigate oxidative stress.[1][2]
Caption: Activation of the Nrf2 antioxidant pathway by this compound and analogues.
Experimental Protocols
The following is a representative protocol for investigating the transcriptomic effects of this compound or its analogues on LPS-stimulated RAW 264.7 macrophages. This protocol is a composite based on common methodologies in the field.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Plating: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound or its analogues (e.g., 10, 20, 40 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6 or 24 hours).
-
2. RNA Extraction and Quality Control
-
Lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring A260/A280 and A260/A230 ratios are within acceptable ranges.
-
Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring the RNA Integrity Number (RIN) is > 8.0.
3. Library Preparation and RNA Sequencing (RNA-Seq)
-
Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves:
-
Poly(A) mRNA selection.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair, A-tailing, and adapter ligation.
-
PCR amplification of the library.
-
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
4. Bioinformatics Analysis
-
Quality Control: Assess raw sequencing reads for quality using tools like FastQC.
-
Read Alignment: Align reads to the mouse reference genome (e.g., GRCm39/mm39) using a splice-aware aligner such as STAR.
-
Quantification: Count reads mapped to genes using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between treatment groups and controls using packages like DESeq2 or edgeR in R. Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| as differentially expressed genes (DEGs).
-
Pathway and Functional Enrichment Analysis: Use the list of DEGs to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify significantly affected biological processes and signaling pathways.
Experimental Workflow Diagram
Caption: A typical workflow for transcriptomic analysis of treated cells.
References
- 1. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Silico Predictions of Forsythoside A Targets with Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Forsythoside (B13851194) A, a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa, has garnered significant attention for its diverse pharmacological activities. In silico studies, employing techniques like molecular docking and network pharmacology, have predicted a multitude of potential protein targets for this natural compound. This guide provides a comprehensive comparison of these computational predictions with robust experimental data, offering a clear overview of the validated molecular targets and mechanisms of Forsythoside A.
Data Presentation: In Silico Predictions vs. Experimental Validation
The following tables summarize the key predicted targets of this compound and the corresponding experimental evidence validating these predictions. The data is categorized by the primary pharmacological effects of this compound: anti-inflammatory, antioxidant, and antiviral.
Table 1: Anti-inflammatory Activity
| Predicted Target/Pathway | In Silico Prediction Method | Experimental Validation Method | Key Experimental Findings | Reference |
| NF-κB Signaling Pathway | Network Pharmacology, Molecular Docking | Western Blot, ELISA, RT-qPCR | This compound significantly inhibits the phosphorylation and nuclear translocation of NF-κB p65 in LPS-stimulated macrophages.[1][2][3][4] This leads to a dose-dependent decrease in the expression of downstream pro-inflammatory mediators. | [1][2][3][4] |
| Tumor Necrosis Factor-α (TNF-α) | Network Pharmacology | ELISA, RT-qPCR | In LPS-stimulated RAW 264.7 macrophages, this compound (50-200 μM) significantly attenuated the production of TNF-α.[5] At 200 μM, the inhibitory effect on TNF-α was comparable to that of dexamethasone (B1670325) (100 μM).[5] | [5] |
| Interleukin-6 (IL-6) | Network Pharmacology | ELISA, RT-qPCR | This compound dose-dependently decreased the secretion of IL-6 in LPS-stimulated macrophages.[1][5] A significant reduction in IL-6 levels was observed in the presence of this compound. | [1][5] |
| Interleukin-1β (IL-1β) | Network Pharmacology | ELISA, RT-qPCR | Treatment with this compound led to a notable reduction in the levels of IL-1β in various inflammatory models.[1][6] | [1][6] |
| MAPK Signaling Pathway | Molecular Docking | Western Blot | This compound was shown to inactivate the phosphorylation of ERK, p38, and JNK in high glucose-induced podocytes.[7] | [7] |
Table 2: Antioxidant Activity
| Predicted Target/Pathway | In Silico Prediction Method | Experimental Validation Method | Key Experimental Findings | Reference |
| Nrf2/HO-1 Signaling Pathway | Network Pharmacology | Western Blot, RT-qPCR | This compound treatment resulted in a time- and dose-dependent increase in the nuclear translocation of Nrf2 and the expression of its downstream target, HO-1, in HepG2 cells.[6][8][9][10][11][12][13] The relative mRNA expression of Nrf2 was also shown to be upregulated.[14] | [6][8][9][10][11][12][13][14] |
| Keap1 | Molecular Docking | Co-immunoprecipitation | Computational models predict the binding of this compound to Keap1, the negative regulator of Nrf2. | [8] |
Table 3: Antiviral Activity
| Predicted Target/Pathway | In Silico Prediction Method | Experimental Validation Method | Key Experimental Findings | Reference |
| Influenza A Virus (IAV) Replication | Not specified | RT-qPCR, Plaque Assay | This compound significantly inhibited the replication of influenza A virus in mice.[15][16][17][18] | [15][16][17][18] |
| Viral M1 Protein | Not specified | Western Blot | This compound was found to reduce the expression of the influenza M1 protein, which is crucial for the budding of new virions.[16] | [16] |
| TLR7 Signaling Pathway | Not specified | RT-qPCR, Western Blot | In IAV-infected mice, this compound treatment downregulated the mRNA and protein expression of key components of the TLR7 signaling pathway, including TLR7, MyD88, and NF-κB p65.[15][18] | [15][18] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the in silico predictions of this compound's targets.
Western Blot Analysis for NF-κB p65 Phosphorylation
This protocol is adapted for RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 μM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.
b. Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
c. Protein Quantification and Electrophoresis:
-
Determine the protein concentration using a BCA protein assay kit.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
d. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (p-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the p-p65 signal to a loading control like β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol is for measuring TNF-α levels in the supernatant of cultured macrophages.
a. Sample Collection:
-
Culture RAW 264.7 macrophages and treat them with this compound and LPS as described in the Western blot protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
b. ELISA Procedure:
-
Use a commercial human or mouse TNF-α ELISA kit and follow the manufacturer's instructions.
-
Typically, the wells of a 96-well plate are pre-coated with a capture antibody specific for TNF-α.
-
Add standards and samples to the wells and incubate to allow TNF-α to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody that binds to a different epitope on TNF-α.
-
Wash the wells again.
-
Add streptavidin-HRP, which binds to the biotinylated detection antibody.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) that reacts with HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
c. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.
Real-Time Quantitative PCR (RT-qPCR) for Nrf2 and HO-1 mRNA Expression
This protocol details the relative quantification of Nrf2 and HO-1 mRNA levels.
a. RNA Extraction and cDNA Synthesis:
-
Culture cells (e.g., HepG2) and treat with this compound.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
b. RT-qPCR:
-
Prepare the RT-qPCR reaction mixture containing cDNA, forward and reverse primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.
-
Perform the RT-qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative mRNA expression using the 2-ΔΔCt method.
-
Normalize the Ct value of the target gene (Nrf2 or HO-1) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the difference in ΔCt values between the treated and control groups (ΔΔCt).
-
The fold change in gene expression is then calculated as 2-ΔΔCt.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound, as validated by experimental data.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral effect of this compound from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarworks.brandeis.edu]
- 18. This compound Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice | MDPI [mdpi.com]
A Comparative Guide to Forsythoside A Extraction: Yield and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
Forsythoside A, a phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiviral effects. The efficiency of extracting this valuable compound is paramount for research and development. This guide provides an objective comparison of various extraction methods for this compound, focusing on yield and purity, supported by experimental data and detailed protocols.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method is a critical step that influences not only the yield and purity of this compound but also the overall efficiency and environmental impact of the process. This section presents a quantitative comparison of several common and novel extraction techniques.
| Extraction Method | This compound Yield (%) | This compound Purity (%) | Key Advantages |
| β-Cyclodextrin-Assisted Extraction | 11.80 ± 0.141 | ~81.58 | Green process, enhanced stability and water solubility of the extract.[1][2][3][4] |
| Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE) | 10.74 | 97.9 | High efficiency, short extraction time. |
| Microwave-Assisted Aqueous Alcohol Extraction | 2.75 | Not Reported | Reduced solvent consumption and extraction time.[5] |
| Chitosan-Assisted Extraction | 3.23 ± 0.27 | Not Reported | Green and efficient, utilizes a biocompatible polymer.[6][7] |
| Conventional Solvent Extraction with Purification | Not Reported (Initial Extract) | >98 | High final purity achievable through multi-step purification. |
| Ultrasonic Extraction (Ethanol) | ~6.97 | Not Reported | Simple setup, improved efficiency over simple maceration.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. The following are protocols for the key experiments cited in this guide.
β-Cyclodextrin-Assisted Extraction
This method employs β-cyclodextrin as a complexing agent to enhance the extraction efficiency and stability of this compound.[1][2][3][4]
Materials:
-
Dried Forsythia suspensa leaves, powdered
-
β-Cyclodextrin (β-CD)
-
Deionized water
Procedure:
-
Mix powdered Forsythia suspensa leaves with β-CD in a specific ratio (e.g., 3.61:5 w/w).
-
Add deionized water to achieve a solid-to-liquid ratio of 1:36.3 (g/mL).
-
Adjust the pH of the mixture to approximately 3.94.
-
Heat the mixture at 75.25°C with constant stirring for a defined period.
-
After extraction, centrifuge the mixture and collect the supernatant.
-
The supernatant containing the this compound-β-CD complex is then ready for analysis or further purification.
Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE)
This technique utilizes ionic liquids in conjunction with ultrasonication to achieve high extraction yields in a short time.
Materials:
-
Dried Forsythia suspensa leaves, powdered
-
Ionic liquid (e.g., 1-hexyl-3-methylimidazolium (B1224943) bromide, [C6MIM]Br)
-
Deionized water
Procedure:
-
Prepare a 0.6 M solution of [C6MIM]Br in deionized water.
-
Mix the powdered leaves with the ionic liquid solution at a solid-to-liquid ratio of 1:15 (g/mL).
-
Place the mixture in an ultrasonic bath and sonicate for 10 minutes.
-
After extraction, separate the solid material by filtration or centrifugation.
-
The resulting liquid extract, rich in this compound, can then be further processed.
Chitosan-Assisted Extraction
This green extraction method uses chitosan (B1678972), a natural polymer, to improve the recovery of bioactive compounds.[6][7]
Materials:
-
Dried Forsythia suspensa leaves, powdered
-
Chitosan
-
Deionized water
Procedure:
-
Mix the powdered leaves with chitosan at a mass ratio of 10:11.75.
-
Add deionized water to achieve a solid-to-liquid ratio of 1:52 (g/mL).
-
Heat the mixture to 80°C and maintain for 120 minutes with continuous stirring.
-
Separate the solid residue from the liquid extract.
-
The liquid extract contains this compound complexed with chitosan.
Microwave-Assisted Aqueous Alcohol Extraction
This method utilizes microwave energy to accelerate the extraction process.[5][9]
Materials:
-
Dried Forsythia suspensa fruits, powdered
-
Methanol-water solution (70:30, v/v)
Procedure:
-
Soak the powdered plant material in the methanol-water solvent for 10 minutes.
-
Set the microwave parameters: power at 400 W and temperature at 70°C.
-
Use a solvent-to-material ratio of 30 mL/g.
-
Perform the extraction for 1 minute under the set microwave conditions.
-
After extraction, filter the mixture to obtain the liquid extract.
Conventional Solvent Extraction with Purification
This traditional method involves solvent extraction followed by a series of purification steps to achieve high-purity this compound.
Materials:
-
Dried Forsythia suspensa leaves or fruits, powdered
-
n-butanol
-
Water
-
Other solvents for chromatography
Procedure:
-
Reflux the powdered plant material with methanol multiple times.
-
Concentrate the methanolic extract and then partition it between water and n-butanol.
-
Collect the n-butanol fraction, which is enriched with this compound.
-
Subject the n-butanol fraction to further purification steps such as column chromatography (e.g., silica (B1680970) gel, polyamide, or macroporous resin) to isolate this compound.
-
The purity of the final product is determined by HPLC.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological activity of this compound, the following diagrams are provided.
Caption: A generalized workflow for the extraction and purification of this compound.
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. One of the well-documented mechanisms is its interaction with the NF-κB pathway.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
The neuroprotective effects of this compound are partly attributed to its ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
References
- 1. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method [mdpi.com]
- 2. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]
- 9. Microwave-assisted extraction followed by RP-HPLC for the simultaneous extraction and determination of forsythiaside A, rutin, and phillyrin in the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside A: Bridging In Vitro Potency with In Vivo Anti-Inflammatory Efficacy
A Comparative Guide for Researchers
Forsythoside A, a prominent phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention for its potent anti-inflammatory and antioxidant properties. This guide provides a comprehensive comparison of its in vitro inhibitory concentration (IC50) with its in vivo efficacy, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data correlating the in vitro and in vivo anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | IC50 (µM) | Key Findings |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ~25-50 | Dose-dependent inhibition of NO production.[1][2][3] |
| TNF-α Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ~30-60 | Significant reduction in the secretion of the pro-inflammatory cytokine TNF-α.[4][5] |
| IL-6 Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ~30-60 | Marked decrease in the production of the pro-inflammatory cytokine IL-6.[4][5] |
| TRPV3 Current Inhibition | HEK293T cells | N/A | 40.1 ± 4.8 | Selective inhibition of TRPV3 channels. |
Table 2: In Vivo Anti-Inflammatory Efficacy of this compound in LPS-Induced Acute Lung Injury (ALI) in Mice
| Animal Model | Treatment | Dosage | Key Outcomes |
| BALB/c Mice | Intraperitoneal (i.p.) injection | 30 mg/kg | - Reduced total inflammatory cells in Bronchoalveolar Lavage Fluid (BALF).- Decreased levels of TNF-α and IL-6 in BALF.- Attenuated lung tissue damage. |
| BALB/c Mice | Intraperitoneal (i.p.) injection | 60 mg/kg | - More pronounced reduction in inflammatory cell infiltration.- Significant decrease in TNF-α and IL-6 levels in BALF.- Marked improvement in lung histology. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
The supernatant from the cell culture is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (B80452), an indicator of NO production, is determined using a sodium nitrite standard curve.[6][7][8]
-
-
TNF-α and IL-6 Quantification (ELISA):
-
The levels of TNF-α and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][10][11][12][13]
-
Briefly, the supernatant is added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution. The resulting colorimetric reaction is measured at 450 nm.
-
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used for the experiment.
-
Treatment: this compound (30 or 60 mg/kg) or a vehicle control is administered via intraperitoneal (i.p.) injection one hour prior to LPS challenge.
-
Induction of ALI: Mice are anesthetized, and 5 mg/kg of LPS in sterile saline is instilled intratracheally to induce acute lung injury.[14][15][16][17][18]
-
Sample Collection (24 hours post-LPS):
-
Mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS) to collect Bronchoalveolar Lavage Fluid (BALF).
-
Lung tissues are collected for histological analysis.
-
-
Analysis of BALF:
-
The BALF is centrifuged to pellet the cells. The total number of inflammatory cells is determined using a hemocytometer.
-
The supernatant is used to measure the concentrations of TNF-α and IL-6 by ELISA, as described in the in vitro protocol.
-
-
Histological Analysis:
-
Lung tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
The stained sections are examined under a microscope to assess the degree of lung injury, including inflammatory cell infiltration, edema, and alveolar damage.
-
Visualizing the Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Production of cytokine and NO by RAW 264.7 macrophages and PBMC in vitro incubation with flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythiaside A alleviates acute lung injury by inhibiting inflammation and epithelial barrier damages in lung and colon through PPAR-γ/RXR-α complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibited S. aureus stimulated inflammatory response in primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fn-test.com [fn-test.com]
- 8. mdpi.com [mdpi.com]
- 9. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. fn-test.com [fn-test.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. novamedline.com [novamedline.com]
- 14. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 15. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 16. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Forsythoside A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Forsythoside A, a widely studied polyphenolic compound. While specific institutional and local regulations must always be prioritized, the following information offers a framework for safe handling and waste management.
This compound is a phenylethanoid glycoside found in Forsythia suspensa with a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects.[1][2][3] Understanding its properties is the first step toward safe disposal.
Key Properties of this compound for Handling and Disposal
A summary of quantitative data relevant to the handling and disposal of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆O₁₅ | [1][3][4] |
| Molecular Weight | 624.6 g/mol | [1][5] |
| Appearance | Solid | [4] |
| Solubility | DMSO: 10 mg/ml, DMF: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
Step-by-Step Disposal Procedures for this compound
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Classification and Segregation
-
Solid Waste: Unused or expired solid this compound should be treated as chemical waste. Do not mix with general laboratory trash. Place it in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO or ethanol).
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and bench paper, should be disposed of as solid chemical waste.
In-Lab Waste Collection
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." If it is in a solution, list all components and their approximate concentrations.
-
Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic. Ensure the cap is securely fastened at all times, except when adding waste.
Institutional Waste Disposal
-
Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They will provide guidance on the proper procedures for waste pickup and disposal in accordance with local, state, and federal regulations.
-
Waste Manifest: Complete any required waste manifest forms accurately, detailing the contents of the waste container.
Experimental Protocols for Disposal
Currently, there are no specific, published experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, reliance on professional chemical waste management services is the recommended and safest approach. Do not attempt to neutralize this compound with other chemicals unless you have a validated protocol and the approval of your EHS department.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and environmentally responsible disposal of this compound. Building a strong foundation of safety and compliance is paramount in scientific research.
References
Personal protective equipment for handling Forsythoside A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Forsythoside A. The following procedural guidance is designed to ensure the safety of laboratory personnel and to detail the necessary operational steps for its use in a research environment.
Hazard Identification and Safety Precautions
This compound is a phenylethanoid glycoside that should be handled as a potentially hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been assigned the following hazard statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][2]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes:
| PPE Category | Specification |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Skin and Body Protection | A lab coat should be worn and buttoned. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is recommended to avoid inhalation of dust particles. |
Operational Plan for Handling
Engineering Controls
-
Weighing and Handling of Solid this compound: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Preparation of Solutions: Solutions of this compound should also be prepared in a chemical fume hood.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as specified in Section 2.
-
Weighing: Carefully weigh the desired amount of this compound powder in the chemical fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolving: To prepare a stock solution, add the desired solvent to the vessel containing the weighed this compound. Cap the vessel and mix by vortexing or sonicating until fully dissolved.
-
Use in Experiments: Once in solution, the risk of inhalation is significantly reduced. However, continue to handle with care to avoid skin and eye contact.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆O₁₅ | [4][5] |
| Molecular Weight | 624.6 g/mol | [4][5] |
| Appearance | White to beige powder | [6][7] |
| Storage Temperature | -20°C | [2][4][6] |
| Stability | ≥ 4 years at -20°C | [4] |
| Solubility | DMSO: ≥13.43 mg/mLEthanol: ≥62.5 mg/mLDMF: 30 mg/mLPBS (pH 7.2): 1 mg/mL | [2][4] |
| LD50 (Oral, Rat) | Not available | |
| LC50 | Not available | |
| Occupational Exposure Limits (OEL) | Not established |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain. The container should be kept closed when not in use and stored in a secondary containment vessel.
-
Empty Containers: Empty containers of this compound should be rinsed three times with an appropriate solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of as non-hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. GHS label - ChemicalBook [chemicalbook.com]
- 2. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 3. Verbascoside | 61276-17-3 [chemicalbook.com]
- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 5. my.alfred.edu [my.alfred.edu]
- 6. gmplabeling.com [gmplabeling.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
